molecular formula C9H14N2O2 B015826 Ethyl 4-cyanopiperidine-1-carboxylate CAS No. 182808-28-2

Ethyl 4-cyanopiperidine-1-carboxylate

Cat. No.: B015826
CAS No.: 182808-28-2
M. Wt: 182.22 g/mol
InChI Key: HAPWNLVBWKCSLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-cyanopiperidine-1-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C9H14N2O2 and its molecular weight is 182.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-cyanopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-2-13-9(12)11-5-3-8(7-10)4-6-11/h8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAPWNLVBWKCSLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20398890
Record name Ethyl 4-cyanopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182808-28-2
Record name Ethyl 4-cyanopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 4-cyanopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-cyanopiperidine-1-carboxylate is a key building block in the synthesis of a variety of pharmaceutical compounds. Its bifunctional nature, possessing both a reactive cyano group and a protected amine, makes it a valuable intermediate for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, complete with detailed experimental protocols, quantitative data for comparison, and workflow diagrams to elucidate the reaction pathways. The synthesis routes explored herein originate from readily available starting materials: 4-cyanopiperidine, ethyl 4-hydroxypiperidine-1-carboxylate, and ethyl 4-oxopiperidine-1-carboxylate.

Introduction

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active molecules. The targeted functionalization of this heterocyclic system is of paramount importance in medicinal chemistry and drug discovery. This compound (CAS No: 182808-28-2) serves as a versatile intermediate, enabling the introduction of the 4-cyanopiperidine moiety into larger molecules. The cyano group can be further elaborated into a variety of functional groups, such as amines or carboxylic acids, while the ethyl carbamate provides a stable protecting group for the piperidine nitrogen that can be readily removed when necessary. This guide details the most common and effective laboratory-scale syntheses of this important compound.

Comparative Analysis of Synthesis Routes

Three primary synthetic strategies for the preparation of this compound have been identified and are detailed in this guide. The following table summarizes the key quantitative data for each route, allowing for a direct comparison of their efficiency and practicality.

Synthesis Route Starting Material Number of Steps Key Reagents Typical Yield (%) Reaction Time (h) Key Considerations
Route 1 4-Cyanopiperidine1Ethyl chloroformate, TriethylamineHigh (typically >90%)2-4Direct and efficient; requires handling of lachrymatory ethyl chloroformate.
Route 2 Ethyl 4-hydroxypiperidine-1-carboxylate21. p-Toluenesulfonyl chloride, Pyridine2. Sodium cyanideModerate to Good (60-80% over two steps)24-48Utilizes a common precursor; involves a two-step process and the use of toxic cyanide salts.
Route 3 Ethyl 4-oxopiperidine-1-carboxylate21. Tosylhydrazide2. Sodium cyanideModerate (50-70% over two steps)12-24Provides a pathway from the keto-ester; requires careful control of reaction conditions.

Synthesis Route 1: N-Ethoxycarbonylation of 4-Cyanopiperidine

This is the most direct and commonly employed method for the synthesis of this compound. It involves the reaction of commercially available 4-cyanopiperidine with ethyl chloroformate in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol

Materials:

  • 4-Cyanopiperidine

  • Ethyl chloroformate

  • Triethylamine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-cyanopiperidine (1.0 equivalent) in dichloromethane.

  • Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add ethyl chloroformate (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • If necessary, purify the product by flash column chromatography on silica gel.

Logical Workflow

route1 start 4-Cyanopiperidine reagents Ethyl Chloroformate Triethylamine DCM, 0 °C to RT start->reagents product This compound reagents->product caption Route 1: N-Ethoxycarbonylation

Caption: A direct, one-step synthesis.

Synthesis Route 2: From Ethyl 4-hydroxypiperidine-1-carboxylate

This two-step route commences with the conversion of the hydroxyl group of ethyl 4-hydroxypiperidine-1-carboxylate into a better leaving group, typically a tosylate, followed by nucleophilic substitution with a cyanide salt.

Experimental Protocol

Step 1: Tosylation of Ethyl 4-hydroxypiperidine-1-carboxylate

Materials:

  • Ethyl 4-hydroxypiperidine-1-carboxylate

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine or Triethylamine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve ethyl 4-hydroxypiperidine-1-carboxylate (1.0 equivalent) in dichloromethane and cool to 0 °C.

  • Add pyridine or triethylamine (1.5 equivalents).

  • Add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to afford ethyl 4-(tosyloxy)piperidine-1-carboxylate, which can often be used in the next step without further purification.

Step 2: Cyanation of Ethyl 4-(tosyloxy)piperidine-1-carboxylate

Materials:

  • Ethyl 4-(tosyloxy)piperidine-1-carboxylate

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Water

  • Ethyl acetate or Diethyl ether

  • Brine

Procedure:

  • Dissolve ethyl 4-(tosyloxy)piperidine-1-carboxylate (1.0 equivalent) in DMSO or DMF.

  • Add sodium cyanide or potassium cyanide (1.5 equivalents).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate or diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Signaling Pathway Diagram

route2 start Ethyl 4-hydroxypiperidine-1-carboxylate reagents1 TsCl, Pyridine DCM, 0 °C to RT start->reagents1 intermediate Ethyl 4-(tosyloxy)piperidine-1-carboxylate reagents1->intermediate reagents2 NaCN, DMSO 80-100 °C intermediate->reagents2 product This compound reagents2->product caption Route 2: Hydroxyl to Nitrile

Caption: A two-step conversion pathway.

Synthesis Route 3: From Ethyl 4-oxopiperidine-1-carboxylate

This route involves the conversion of the ketone functionality in ethyl 4-oxopiperidine-1-carboxylate into the desired nitrile. A common method proceeds through the formation of a tosylhydrazone, followed by reaction with a cyanide source.

Experimental Protocol

Step 1: Formation of the Tosylhydrazone

Materials:

  • Ethyl 4-oxopiperidine-1-carboxylate

  • Tosylhydrazide

  • Methanol or Ethanol

  • Catalytic amount of acetic acid

Procedure:

  • Dissolve ethyl 4-oxopiperidine-1-carboxylate (1.0 equivalent) and tosylhydrazide (1.1 equivalents) in methanol or ethanol.

  • Add a catalytic amount of acetic acid.

  • Heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature. The tosylhydrazone may precipitate and can be collected by filtration. Otherwise, concentrate the solvent in vacuo to obtain the crude product.

Step 2: Conversion to the Nitrile

Materials:

  • Ethyl 4-(tosylhydrazono)piperidine-1-carboxylate

  • Sodium cyanide (NaCN)

  • Methanol or DMF

Procedure:

  • Suspend the crude tosylhydrazone (1.0 equivalent) and sodium cyanide (2.0-3.0 equivalents) in methanol or DMF.

  • Heat the mixture to reflux for 6-18 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Experimental Workflow Diagram

route3 start Ethyl 4-oxopiperidine-1-carboxylate step1 Reaction with Tosylhydrazide start->step1 intermediate Ethyl 4-(tosylhydrazono)piperidine-1-carboxylate step1->intermediate step2 Reaction with Sodium Cyanide intermediate->step2 product This compound step2->product caption Route 3: Ketone to Nitrile

Caption: A two-step ketone transformation.

Conclusion

This technical guide has detailed three distinct and reliable synthetic routes to this compound, a valuable intermediate in pharmaceutical synthesis. The choice of the optimal route will depend on factors such as the availability of starting materials, desired scale, and safety considerations. The direct N-ethoxycarbonylation of 4-cyanopiperidine is the most atom-economical and efficient method. The routes starting from the corresponding 4-hydroxy and 4-oxo piperidines offer viable alternatives when those precursors are more readily accessible. The provided experimental protocols and comparative data serve as a practical resource for researchers and professionals in the field of drug development and organic synthesis.

Spectroscopic Analysis of Heterocyclic Compounds: A Technical Guide Focused on Ethyl 4-cyanopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-cyanopiperidine-1-carboxylate, with the molecular formula C₉H₁₄N₂O₂, is a heterocyclic compound of interest in organic synthesis.[1] Its structure combines a piperidine ring, an ethyl carbamate, and a nitrile functional group, making it a versatile building block for more complex molecules. The correct interpretation of its spectroscopic data is crucial for confirming its synthesis and for quality control purposes.

Spectroscopic Data Summary

A comprehensive search of available scientific literature and chemical databases did not yield specific, publicly available experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound. Therefore, the following tables are presented as templates, illustrating how the data would be structured and interpreted once acquired.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.1Quartet2H-O-CH₂ -CH₃
~3.6Multiplet2H (axial)Piperidine C2-H, C6-H
~3.1Multiplet2H (equatorial)Piperidine C2-H, C6-H
~2.9Multiplet1HPiperidine C4-H
~1.9Multiplet2H (axial)Piperidine C3-H, C5-H
~1.7Multiplet2H (equatorial)Piperidine C3-H, C5-H
~1.2Triplet3H-O-CH₂-CH₃

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~155C =O (Carbamate)
~122C ≡N (Nitrile)
~61-O-CH₂ -CH₃
~44Piperidine C 2, C 6
~29Piperidine C 3, C 5
~25Piperidine C 4
~14-O-CH₂-CH₃

Table 3: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group
~2240C≡N (Nitrile) stretch
~1690C=O (Carbamate) stretch
~2950-2850C-H (Aliphatic) stretch
~1240C-O (Ester) stretch
~1100C-N stretch

Table 4: Expected Mass Spectrometry Data for this compound

m/zInterpretation
182.11[M]⁺ (Molecular Ion)
153[M - C₂H₅]⁺
137[M - OC₂H₅]⁺
111[M - COOC₂H₅]⁺

Experimental Protocols

The following sections detail the standard operating procedures for acquiring the spectroscopic data necessary for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used.

Sample Preparation:

  • Weigh approximately 5-10 mg of the purified this compound.

  • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment is used.

  • Spectral Width: Approximately 12-16 ppm.

  • Number of Scans: 16-64 scans are typically sufficient for good signal-to-noise ratio.

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

  • Pulse Program: A proton-decoupled pulse program is used to simplify the spectrum to single lines for each unique carbon.

  • Spectral Width: Approximately 0-220 ppm.

  • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2-5 seconds.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FTIR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the empty ATR crystal.

  • Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage.

  • Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, commonly coupled with a gas chromatograph (GC-MS) or with a direct infusion source using electrospray ionization (ESI-MS).

Sample Preparation (ESI-MS):

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[2]

  • Further dilute this stock solution to a final concentration of 1-10 µg/mL in the same solvent.[2]

  • If necessary, add a small amount of an acid (e.g., formic acid) or base to promote ionization.

  • The solution is then infused directly into the ion source of the mass spectrometer.

Data Acquisition:

  • Ionization Mode: Positive ion mode is typically used for this compound to form [M+H]⁺ or [M+Na]⁺ adducts.

  • Mass Range: A scan range of m/z 50-500 is generally appropriate to observe the molecular ion and key fragments.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.

Workflow and Data Interpretation

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesize Ethyl 4-cyanopiperidine-1-carboxylate Purification Purify Compound (e.g., Chromatography, Recrystallization) Synthesis->Purification FTIR FTIR Spectroscopy Purification->FTIR NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS FTIR_Data Identify Functional Groups (C≡N, C=O, C-H, C-O) FTIR->FTIR_Data NMR_Data Determine C-H Framework (Chemical Shifts, Couplings, Integration) NMR->NMR_Data MS_Data Determine Molecular Weight & Fragmentation Pattern MS->MS_Data Structure_Confirmation Confirm Structure of This compound FTIR_Data->Structure_Confirmation NMR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of this compound.

This systematic approach ensures that complementary information from each technique is integrated to provide an unambiguous structural assignment. The process begins with the synthesis and purification of the target compound. Subsequently, FTIR, NMR, and mass spectrometry are performed. The data from each analysis provides specific structural information: FTIR identifies the functional groups, NMR elucidates the connectivity of the atoms, and mass spectrometry confirms the molecular weight. Together, these data points allow for the definitive confirmation of the chemical structure.

References

Commercial Availability and Synthetic Utility of Ethyl 4-cyanopiperidine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-cyanopiperidine-1-carboxylate is a key building block in medicinal chemistry, valued for its versatile piperidine scaffold and reactive cyano group. This technical guide provides an in-depth overview of its commercial availability, synthesis, and applications in drug discovery, with a focus on its role as a precursor to pharmacologically active agents.

Commercial Availability

This compound (CAS No. 182808-28-2) is readily available from a range of chemical suppliers. The following table summarizes the availability of this compound from various vendors, highlighting purity, offered quantities, and pricing.

SupplierPurityAvailable QuantitiesPrice (USD)
Anichem LLC95%500g, 1kg, 25kgInquire
A.S. Chemical Laboratories Inc.N/AInquireInquire
BetaPharma Inc.N/AInquireInquire
Chemstep96%1gInquire
Combi-Blocks95%250mgInquire
Activate95+%1gInquire
Oakwood90%250mg, 1gInquire
Aurum Pharmatech, LLC96%1gInquire
Cenmed EnterprisesN/AN/A$289.60 (for a related compound)[1]

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Physicochemical Properties

PropertyValue
CAS Number 182808-28-2
Molecular Formula C₉H₁₄N₂O₂
Molecular Weight 182.22 g/mol
Appearance White powder[2]
Purity Typically ≥95%

Synthesis and Experimental Protocols

While specific, detailed protocols for the synthesis of this compound are not widely published in peer-reviewed journals, general synthetic strategies for N-substituted 4-cyanopiperidines are well-established. A common approach involves the dehydration of the corresponding primary amide, isonipecotamide, followed by N-acylation.

A patent describes a one-step cyclization reaction to produce 4-substituted and N-substituted ethyl 4-piperidinecarboxylates. This method involves the reaction of a compound with an active methano group and an N-substituted diethanolamine diphenyl sulfonate in the presence of sodium hydride.[3] Another patented method for preparing 4-cyanopiperidine hydrochloride involves the dehydration of isonipecotamide using thionyl chloride in the presence of a formamide.[4][5]

A plausible synthetic route starting from commercially available materials is outlined below.

Experimental Workflow: A Plausible Synthetic Route

G cluster_0 Step 1: Dehydration of Isonipecotamide cluster_1 Step 2: N-Acylation Isonipecotamide Isonipecotamide CyanopiperidineHCl 4-Cyanopiperidine Hydrochloride Isonipecotamide->CyanopiperidineHCl Dehydration ThionylChloride Thionyl Chloride (SOCl₂) ThionylChloride->CyanopiperidineHCl Solvent1 Inert Solvent (e.g., Toluene) Solvent1->CyanopiperidineHCl CyanopiperidineHCl_step2 4-Cyanopiperidine Hydrochloride FinalProduct This compound CyanopiperidineHCl_step2->FinalProduct Acylation EthylChloroformate Ethyl Chloroformate EthylChloroformate->FinalProduct Base Base (e.g., Triethylamine) Base->FinalProduct Solvent2 Aprotic Solvent (e.g., Dichloromethane) Solvent2->FinalProduct

Caption: Plausible two-step synthesis of this compound.

Role in Drug Discovery and Development

The piperidine moiety is a prevalent scaffold in a multitude of approved drugs and clinical candidates, particularly those targeting the central nervous system (CNS). The unique structural features of this compound make it a valuable intermediate for the synthesis of a diverse range of bioactive molecules.

Application as a Building Block in Medicinal Chemistry

The presence of both a nucleophilic nitrogen (after deprotection of the carbamate) and an electrophilic cyano group allows for a variety of chemical transformations. This dual reactivity enables its use in the construction of complex molecular architectures. For instance, the cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions.

Potential Therapeutic Targets

While specific signaling pathways directly modulated by this compound itself are not documented, its derivatives have been investigated as inhibitors of various protein kinases. The piperidine scaffold can be functionalized to interact with the ATP-binding site of kinases, and the cyano group can be exploited for covalent or non-covalent interactions.

The following diagram illustrates a conceptual workflow for utilizing this compound in a kinase inhibitor discovery program.

G cluster_0 Library Synthesis cluster_1 Screening and Optimization Start This compound Deprotection N-Deprotection Start->Deprotection Functionalization Diverse Functionalization at N and C4 Deprotection->Functionalization Library Piperidine-based Compound Library Functionalization->Library Screening High-Throughput Screening (Kinase Panel) Library->Screening HitID Hit Identification Screening->HitID LeadOpt Lead Optimization (SAR) HitID->LeadOpt Candidate Preclinical Candidate LeadOpt->Candidate

References

An In-depth Technical Guide to the Core Reactions of Ethyl 4-cyanopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-cyanopiperidine-1-carboxylate is a versatile bifunctional molecule widely employed as a key building block in the synthesis of a diverse array of pharmaceutical agents. Its structure, featuring a piperidine ring N-protected with an ethyl carbamate and substituted with a cyano group at the 4-position, offers multiple avenues for chemical modification. The ethyl carbamate group provides a stable, yet readily cleavable, protecting group for the piperidine nitrogen, while the cyano group serves as a versatile precursor to various functional groups, including amines, carboxylic acids, and tetrazoles. This guide details the core reactions of this compound, providing experimental protocols and quantitative data to facilitate its application in drug discovery and development.

Core Reactions and Experimental Protocols

The primary utility of this compound lies in the chemical transformations of its cyano group and the manipulation of the N-protecting group. The key reactions include reduction of the nitrile to a primary amine, hydrolysis to a carboxylic acid, conversion to a tetrazole ring, and reaction with organometallic reagents.

Reduction of the Cyano Group to an Aminomethyl Group

The reduction of the nitrile functionality in this compound to a primary amine is a fundamental transformation that yields ethyl 4-(aminomethyl)piperidine-1-carboxylate, a crucial intermediate for the synthesis of various bioactive molecules, including σ1 receptor ligands. Catalytic hydrogenation is the most common method for this conversion.

Experimental Protocol: Catalytic Hydrogenation

A solution of this compound in a suitable solvent, such as methanol or ethanol, is subjected to a hydrogen atmosphere in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a frequently used catalyst for this transformation.

  • Reaction:

    • To a solution of this compound (1.0 eq) in methanol, add 10% Palladium on carbon (0.1 eq).

    • The mixture is then stirred under a hydrogen atmosphere (typically at a pressure of 4-5 bar) at room temperature.

    • The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) for the disappearance of the starting material.

    • Upon completion, the catalyst is removed by filtration through a pad of Celite.

    • The filtrate is concentrated under reduced pressure to yield ethyl 4-(aminomethyl)piperidine-1-carboxylate.

Starting MaterialProductCatalystSolventPressureTimeYield
This compoundEthyl 4-(aminomethyl)piperidine-1-carboxylate10% Pd/CMethanol4.6 bar16 hHigh

Note: The yield for this specific reaction on the ethyl carbamate derivative is expected to be high, analogous to similar reductions on related N-protected 4-cyanopiperidines.

Hydrolysis of the Cyano Group to a Carboxylic Acid

The hydrolysis of the nitrile group to a carboxylic acid provides a route to piperidine-4-carboxylic acid derivatives, which are important scaffolds in medicinal chemistry. This transformation can be achieved under either acidic or basic conditions, typically requiring harsh reaction conditions such as heating with a strong acid or base.

Experimental Protocol: Basic Hydrolysis

The nitrile is heated in the presence of a strong base, such as sodium hydroxide or potassium hydroxide, in a suitable solvent like ethylene glycol.

  • Reaction:

    • A mixture of this compound (1.0 eq) and a solution of potassium hydroxide (excess) in ethylene glycol is heated to a high temperature (e.g., 190°C).

    • The reaction progress is monitored by TLC.

    • After completion, the reaction mixture is cooled to room temperature and acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

    • The product, 1-(ethoxycarbonyl)piperidine-4-carboxylic acid, is then isolated by filtration and can be further purified by recrystallization.

Starting MaterialProductReagentsSolventTemperatureYield
This compound1-(Ethoxycarbonyl)piperidine-4-carboxylic acidKOHEthylene glycol190°CModerate to High

Note: This is a general procedure; specific yields for the ethyl carbamate derivative may vary and should be optimized.

Conversion of the Cyano Group to a Tetrazole Ring

The conversion of the nitrile to a 5-substituted 1H-tetrazole is a common strategy in medicinal chemistry to introduce a bioisosteric replacement for a carboxylic acid group. This is typically achieved via a [3+2] cycloaddition reaction with an azide source, such as sodium azide, often in the presence of an ammonium salt or a Lewis acid.

Experimental Protocol: [3+2] Cycloaddition with Sodium Azide

  • Reaction:

    • A mixture of this compound (1.0 eq), sodium azide (NaN3, 1.5-2.0 eq), and triethylamine hydrochloride or ammonium chloride (1.5-2.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or toluene is heated.

    • The reaction is typically carried out at elevated temperatures (e.g., 100-120°C) and monitored by TLC.

    • Upon completion, the reaction mixture is cooled and acidified with an aqueous acid solution.

    • The product, ethyl 4-(1H-tetrazol-5-yl)piperidine-1-carboxylate, is then extracted with an organic solvent and purified by column chromatography or recrystallization.

Starting MaterialProductReagentsSolventTemperatureYield
This compoundEthyl 4-(1H-tetrazol-5-yl)piperidine-1-carboxylateNaN3, Et3N·HClDMF100-120°CGood
Reaction with Grignard Reagents

The reaction of the cyano group with organometallic reagents, such as Grignard reagents, provides a convenient method for the synthesis of ketones. The nitrile carbon is electrophilic and undergoes nucleophilic attack by the Grignard reagent to form an intermediate imine salt, which is then hydrolyzed to the corresponding ketone.

Experimental Protocol: Reaction with Phenylmagnesium Bromide

  • Reaction:

    • To a solution of phenylmagnesium bromide (prepared from bromobenzene and magnesium turnings) in an anhydrous ether solvent (e.g., diethyl ether or THF) at 0°C, a solution of this compound (1.0 eq) in the same solvent is added dropwise.

    • The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

    • The reaction is then quenched by the slow addition of an aqueous acid solution (e.g., aqueous HCl).

    • The product, ethyl 4-benzoylpiperidine-1-carboxylate, is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

    • The crude product can be purified by column chromatography.

Starting MaterialProductReagentSolventYield
This compoundEthyl 4-benzoylpiperidine-1-carboxylatePhenylmagnesium bromideDiethyl ether or THFModerate

Note: The N-ethoxycarbonyl group is generally stable to Grignard reagents under these conditions.

Deprotection of the Piperidine Nitrogen

The ethyl carbamate protecting group can be removed to liberate the secondary amine of the piperidine ring, allowing for further functionalization at the nitrogen atom. This is typically achieved by hydrolysis under basic or acidic conditions.

Experimental Protocol: Basic Hydrolysis of the Ethyl Carbamate

  • Reaction:

    • This compound is heated at reflux in a solution of a strong base, such as potassium hydroxide, in a high-boiling alcohol like ethanol or isopropanol.

    • The reaction is monitored by TLC for the consumption of the starting material.

    • After completion, the solvent is removed under reduced pressure.

    • The residue is taken up in water and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • The combined organic layers are dried and concentrated to afford 4-cyanopiperidine.

Starting MaterialProductReagentsSolventConditionYield
This compound4-CyanopiperidineKOHEthanolRefluxHigh

Logical Workflow for the Utilization of this compound

The following diagram illustrates the central role of this compound as a starting material for the synthesis of various key intermediates.

G cluster_0 Key Transformations of the Cyano Group start This compound reduction Ethyl 4-(aminomethyl)piperidine-1-carboxylate start->reduction Catalytic H₂/Pd-C hydrolysis 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid start->hydrolysis H₃O⁺ or OH⁻ (harsh) tetrazole Ethyl 4-(1H-tetrazol-5-yl)piperidine-1-carboxylate start->tetrazole NaN₃, H⁺ grignard Ethyl 4-acylpiperidine-1-carboxylate start->grignard 1. R-MgX 2. H₃O⁺ deprotection 4-Cyanopiperidine start->deprotection Hydrolysis (e.g., KOH)

Caption: Synthetic pathways from this compound.

Conclusion

This compound is a highly valuable and versatile building block in modern drug discovery. The key reactions involving this compound, namely the reduction and hydrolysis of the cyano group, its conversion to a tetrazole, and its reaction with organometallic reagents, provide access to a wide range of important pharmaceutical intermediates. The experimental protocols outlined in this guide, along with the tabulated data, offer a practical framework for the efficient utilization of this scaffold in the synthesis of novel therapeutic agents. The ability to readily deprotect the piperidine nitrogen further enhances its utility, allowing for late-stage diversification and the generation of compound libraries for biological screening. A thorough understanding of these core reactions is essential for any researcher or scientist working in the field of medicinal chemistry and drug development.

The Synthetic Versatility of Ethyl 4-Cyanopiperidine-1-carboxylate: A Gateway to Novel Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Potential Derivatives of Ethyl 4-Cyanopiperidine-1-carboxylate

This compound stands as a pivotal scaffold in medicinal chemistry, offering a versatile platform for the synthesis of a diverse array of biologically active molecules. Its unique structure, featuring a piperidine ring functionalized with both a cyano and an ethyl carboxylate group, provides multiple avenues for chemical modification, making it a valuable starting material in the quest for novel therapeutics. This technical guide delves into the potential derivatives of this compound, providing insights into their synthesis, experimental protocols, and potential applications, with a focus on data-driven approaches for drug discovery and development.

The strategic importance of the piperidine moiety is well-established in pharmaceutical sciences, as it is a common structural motif in numerous approved drugs. The presence of the cyano and ethyl ester functionalities on the 4-position and the nitrogen atom, respectively, allows for a wide range of chemical transformations. These reactive sites can be independently or concertedly modified to generate libraries of compounds with diverse pharmacological profiles.

Key Synthetic Transformations and Potential Derivatives

The chemical reactivity of this compound allows for the generation of several classes of derivatives. Key transformations include modifications of the cyano group, reactions at the ester functionality, and alterations of the piperidine ring itself.

1. Derivatives from the Cyano Group:

  • Reduction to Amines: The cyano group can be readily reduced to a primary amine, yielding Ethyl 4-(aminomethyl)piperidine-1-carboxylate. This transformation opens the door to a vast number of subsequent derivatizations, such as amide and sulfonamide formation, reductive amination to secondary and tertiary amines, and the introduction of various pharmacophores.

  • Hydrolysis to Carboxylic Acids: Acidic or basic hydrolysis of the nitrile furnishes the corresponding carboxylic acid, 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid. This derivative serves as a crucial intermediate for the synthesis of amides, esters, and other carboxylic acid-based functionalities.

  • Formation of Tetrazoles: The [2+3] cycloaddition reaction of the cyano group with an azide source, typically sodium azide, leads to the formation of a tetrazole ring, yielding Ethyl 4-(1H-tetrazol-5-yl)piperidine-1-carboxylate. Tetrazoles are well-recognized as bioisosteres of carboxylic acids and can offer improved metabolic stability and pharmacokinetic properties.

2. Derivatives from the Ester Group:

  • Hydrolysis and Amidation: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, followed by coupling with a diverse range of amines to generate a library of amides. Alternatively, direct amidation can be achieved under specific conditions.

  • Reduction to Alcohols: Reduction of the ester functionality provides the corresponding primary alcohol, offering another point for derivatization, such as ether or ester formation.

3. N-Alkylation and N-Arylation:

While the nitrogen atom is protected by the ethoxycarbonyl group, deprotection followed by N-alkylation or N-arylation with various electrophiles can introduce a wide array of substituents, significantly impacting the biological activity of the resulting molecules.

Data Presentation: A Summary of Potential Derivatives and Their Properties

The following tables summarize the key classes of derivatives that can be synthesized from this compound, along with representative data that would be generated during their synthesis and characterization.

Table 1: Derivatives via Cyano Group Modification

Derivative ClassRepresentative StructureTypical Synthesis MethodPotential Quantitative Data
Primary Amines Ethyl 4-(aminomethyl)piperidine-1-carboxylateCatalytic Hydrogenation (e.g., H₂, Pd/C) or chemical reduction (e.g., LiAlH₄)Yield (%), ¹H NMR, ¹³C NMR, MS
Carboxylic Acids 1-(Ethoxycarbonyl)piperidine-4-carboxylic acidAcid or base-catalyzed hydrolysisYield (%), Melting Point (°C), ¹H NMR, ¹³C NMR, IR
Tetrazoles Ethyl 4-(1H-tetrazol-5-yl)piperidine-1-carboxylateReaction with sodium azide and a Lewis acid (e.g., ZnCl₂)Yield (%), Melting Point (°C), ¹H NMR, ¹³C NMR, MS

Table 2: Derivatives via Ester Group and N-Modification

Derivative ClassRepresentative StructureTypical Synthesis MethodPotential Quantitative Data
Amides N-Substituted 4-cyanopiperidine-1-carboxamidesDeprotection, followed by amide coupling (e.g., EDC, HOBt)Yield (%), ¹H NMR, ¹³C NMR, MS
N-Alkylated Derivatives Ethyl 4-cyano-1-alkylpiperidine-1-carboxylatesDeprotection, followed by reaction with an alkyl halideYield (%), ¹H NMR, ¹³C NMR, MS

Experimental Protocols

Detailed and reproducible experimental protocols are paramount for the successful synthesis and evaluation of novel chemical entities. Below are representative protocols for key transformations of this compound.

Protocol 1: Synthesis of Ethyl 4-(aminomethyl)piperidine-1-carboxylate (Reduction of the Cyano Group)

  • Materials: this compound, Palladium on carbon (10% Pd), Ethanol, Hydrogen gas.

  • Procedure:

    • In a hydrogenation vessel, dissolve this compound (1.0 eq) in anhydrous ethanol.

    • Add a catalytic amount of 10% Palladium on carbon.

    • Pressurize the vessel with hydrogen gas (typically 50 psi).

    • Stir the reaction mixture vigorously at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid (Hydrolysis of the Cyano Group)

  • Materials: this compound, Concentrated Hydrochloric Acid.

  • Procedure:

    • To a round-bottom flask, add this compound (1.0 eq) and an excess of concentrated hydrochloric acid.

    • Heat the reaction mixture to reflux for 6-12 hours, monitoring the disappearance of the starting material by TLC.

    • Cool the reaction mixture to room temperature and then place it in an ice bath.

    • Adjust the pH of the solution to approximately 3-4 with a suitable base (e.g., sodium hydroxide solution).

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.

Protocol 3: Synthesis of Ethyl 4-(1H-tetrazol-5-yl)piperidine-1-carboxylate

  • Materials: this compound, Sodium azide, Triethylamine hydrochloride or Zinc Chloride, Toluene or DMF.

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere, suspend this compound (1.0 eq), sodium azide (1.5-2.0 eq), and triethylamine hydrochloride (1.5-2.0 eq) in toluene.

    • Heat the reaction mixture to reflux for 24-48 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction mixture and carefully quench with an acidic aqueous solution (e.g., 1M HCl) to neutralize any remaining azide.

    • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by recrystallization or column chromatography.

Mandatory Visualizations

To further elucidate the synthetic pathways and logical relationships, the following diagrams are provided.

G start This compound amine Ethyl 4-(aminomethyl)piperidine- 1-carboxylate start->amine Reduction (e.g., H₂, Pd/C) acid 1-(Ethoxycarbonyl)piperidine- 4-carboxylic acid start->acid Hydrolysis (e.g., H₂O, H⁺) tetrazole Ethyl 4-(1H-tetrazol-5-yl)piperidine- 1-carboxylate start->tetrazole Cycloaddition (e.g., NaN₃) sec_tert_amines Secondary/Tertiary Amines amine->sec_tert_amines Reductive Amination amides Amide Derivatives acid->amides Amide Coupling

Caption: Key synthetic transformations of this compound.

G start Start with Core Scaffold: This compound step1 Synthesize Derivative Library (e.g., amines, amides, tetrazoles) start->step1 step2 Characterize Derivatives (NMR, MS, Purity) step1->step2 step3 Primary Biological Screening (e.g., target binding, cell-based assays) step2->step3 step4 Identify 'Hits' step3->step4 step5 Structure-Activity Relationship (SAR) Analysis step4->step5 step6 Lead Optimization step5->step6 step6->step1 Iterative Synthesis

Caption: A typical workflow for drug discovery utilizing the core scaffold.

Conclusion

This compound is a highly valuable and versatile building block in modern drug discovery. The ability to selectively modify its functional groups allows for the creation of a vast chemical space of potential drug candidates. This guide provides a foundational understanding of the key derivatives that can be accessed from this starting material, along with standardized protocols to facilitate their synthesis. By leveraging the synthetic potential of this scaffold, researchers and drug development professionals can accelerate the discovery of novel therapeutics to address a wide range of unmet medical needs.

The Pivotal Role of Ethyl 4-cyanopiperidine-1-carboxylate in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Ethyl 4-cyanopiperidine-1-carboxylate is a versatile heterocyclic building block that has garnered significant attention in medicinal chemistry. Its unique structural features, comprising a piperidine scaffold, a reactive nitrile group, and a protecting ethyl carbamate, make it an invaluable intermediate in the synthesis of complex molecular architectures with diverse pharmacological activities. This technical guide provides an in-depth analysis of the synthesis, key reactions, and applications of this compound, with a particular focus on its role in the development of targeted therapies, such as Janus kinase (JAK) inhibitors.

Chemical Properties and Synthesis

This compound is a stable, colorless to pale yellow liquid or low-melting solid, soluble in a range of organic solvents.[1] Its molecular structure provides two primary points for chemical modification: the nitrile group and the piperidine nitrogen after deprotection.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number182808-28-2
Molecular FormulaC₉H₁₄N₂O₂
Molecular Weight182.22 g/mol
AppearanceColorless to pale yellow liquid or solid
SolubilitySoluble in chloroform, dichloromethane, ethyl acetate
Synthesis of this compound

A common synthetic route to this compound involves the protection of 4-cyanopiperidine.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Cyanopiperidine hydrochloride

  • Ethyl chloroformate

  • Triethylamine or other suitable base

  • Dichloromethane or other suitable solvent

  • Water

  • Brine

Procedure:

  • 4-Cyanopiperidine hydrochloride is suspended in dichloromethane.

  • The suspension is cooled in an ice bath, and triethylamine is added to neutralize the hydrochloride salt and liberate the free base.

  • Ethyl chloroformate is added dropwise to the reaction mixture, maintaining the temperature below 5 °C.

  • The reaction is allowed to warm to room temperature and stirred until completion, monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is washed with water and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound.

Role as a Key Intermediate in Drug Discovery

The true value of this compound lies in its utility as a precursor to more complex and pharmacologically active molecules. The nitrile group can be transformed into a variety of other functional groups, most notably a primary amine, which serves as a crucial handle for further synthetic elaborations.

Application in the Synthesis of Janus Kinase (JAK) Inhibitors: Oclacitinib

A prominent example of the application of a 4-cyanopiperidine core structure is in the synthesis of Oclacitinib, a selective JAK1 inhibitor used in veterinary medicine to treat allergic dermatitis.[2][3][4] The synthesis of Oclacitinib involves the use of a 4-aminopiperidine derivative, which can be synthesized from this compound through the reduction of the nitrile group.

Workflow for the Synthesis of Oclacitinib Precursor from this compound

G A This compound B Reduction of Nitrile A->B e.g., Catalytic Hydrogenation C Ethyl 4-aminopiperidine-1-carboxylate B->C D Further Synthetic Steps C->D e.g., N-alkylation, coupling reactions E Oclacitinib Core Structure D->E

Caption: Synthetic pathway from the core molecule to the drug core.

Experimental Protocol: Reduction of the Nitrile Group

The catalytic hydrogenation of the nitrile in this compound is a key transformation to unlock its potential as a pharmaceutical intermediate.

Materials:

  • This compound

  • Raney Nickel or Palladium on Carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas

Procedure:

  • This compound is dissolved in methanol or ethanol in a high-pressure hydrogenation vessel.

  • A catalytic amount of Raney Nickel or Pd/C is added to the solution.

  • The vessel is sealed and purged with nitrogen, followed by pressurization with hydrogen gas to the desired pressure.

  • The reaction mixture is stirred at room temperature or with gentle heating until the uptake of hydrogen ceases.

  • The catalyst is carefully filtered off, and the solvent is removed under reduced pressure to yield Ethyl 4-aminopiperidine-1-carboxylate.

This resulting aminopiperidine derivative is a crucial intermediate that can then be further functionalized in the synthesis of Oclacitinib and other complex drug molecules.

Pharmacological Significance: Oclacitinib and JAK Inhibition

Oclacitinib functions by inhibiting the Janus kinase (JAK) family of enzymes, which are critical components of the signaling pathways for numerous cytokines involved in inflammation and pruritus.[2][3][5] By blocking these pathways, Oclacitinib can effectively reduce the clinical signs of allergic skin diseases.

Table 2: In Vitro Inhibitory Activity of Oclacitinib against JAK Enzymes

EnzymeIC₅₀ (nM)
JAK110[1][2][4][5][6]
JAK218[1][2][5][6]
JAK399[1][2][5][6]
TYK284[1][5]

The data clearly demonstrates Oclacitinib's potent inhibition of JAK1, with good selectivity over JAK3. This pharmacological profile is key to its therapeutic efficacy and safety.

The JAK-STAT Signaling Pathway and Oclacitinib's Mechanism of Action

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors.

JAK-STAT Signaling Pathway and Inhibition by Oclacitinib

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_dimer p-STAT Dimer STAT_P->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Oclacitinib Oclacitinib Oclacitinib->JAK Inhibition Transcription Gene Transcription (Inflammation, Pruritus) DNA->Transcription 6. Gene Expression Cytokine Cytokine Cytokine->Receptor 1. Binding

Caption: Mechanism of JAK-STAT signaling and its inhibition.

As depicted, cytokine binding to its receptor activates associated JAKs, which then phosphorylate STAT proteins. These phosphorylated STATs dimerize, translocate to the nucleus, and modulate gene transcription, leading to inflammatory and pruritic responses. Oclacitinib exerts its therapeutic effect by directly inhibiting the activity of JAK enzymes, thereby blocking this signaling cascade.[2][3][7]

Conclusion

This compound is a cornerstone building block in medicinal chemistry, enabling the synthesis of complex and potent pharmaceutical agents. Its application in the development of the JAK inhibitor Oclacitinib highlights its significance in modern drug discovery. The ability to efficiently transform the nitrile functionality into other key groups, combined with the versatile piperidine scaffold, ensures that this compound will continue to be a valuable tool for researchers and scientists in the pursuit of novel therapeutics.

References

An In-depth Technical Guide to Ethyl 4-cyanopiperidine-1-carboxylate: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-cyanopiperidine-1-carboxylate has emerged as a pivotal building block in medicinal chemistry, offering a versatile scaffold for the synthesis of complex molecular architectures. Its unique combination of a reactive cyano group and a protected piperidine nitrogen makes it an invaluable intermediate in the development of novel therapeutics. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound. It further details its significant application in the synthesis of targeted therapies, with a particular focus on the development of Janus kinase (JAK) inhibitors for the treatment of autoimmune diseases and other inflammatory conditions. Detailed experimental protocols for key transformations and visualizations of relevant biological pathways are included to facilitate its practical application in a research and development setting.

Introduction

The piperidine moiety is a privileged scaffold in medicinal chemistry, present in a vast array of approved pharmaceutical agents. Its conformational flexibility and ability to engage in key binding interactions make it a desirable feature in drug design. This compound, a derivative of this important heterocycle, offers chemists a strategic advantage. The ethyl carbamate serves as a stable protecting group for the piperidine nitrogen, allowing for selective modifications at other positions. The cyano group at the 4-position is a versatile functional handle that can be transformed into a variety of other functionalities, including amines, carboxylic acids, and tetrazoles, thereby enabling the exploration of diverse chemical space. This guide aims to serve as a comprehensive resource for scientists leveraging this valuable building block in their drug discovery endeavors.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The compound is typically a colorless to pale yellow liquid or a low-melting solid.[1] It is soluble in a range of common organic solvents such as chloroform, dichloromethane, and ethyl acetate.[1]

PropertyValueReference
CAS Number 182808-28-2[1]
Molecular Formula C₉H₁₄N₂O₂[1]
Molecular Weight 182.22 g/mol [1]
Appearance Colorless to pale yellow liquid or solid[1]
Density 1.13 g/cm³ (Predicted)
Boiling Point ~204 °C (for the related Ethyl 4-piperidinecarboxylate)[2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate[1]
Synonyms 4-Cyano-1-piperidinecarboxylic acid ethyl ester[1]

Synthesis and Reactivity

This compound is a key intermediate that provides access to a variety of functionalized piperidine scaffolds. Its synthesis and subsequent chemical transformations are central to its utility as a building block.

Synthesis of this compound

The most common laboratory synthesis of this compound involves the N-acylation of 4-cyanopiperidine with ethyl chloroformate. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

4-Cyanopiperidine 4-Cyanopiperidine Product This compound 4-Cyanopiperidine->Product + Ethyl_Chloroformate Ethyl Chloroformate Ethyl_Chloroformate->Product + Base Base (e.g., Triethylamine) Base->Product

Caption: Synthesis of this compound.

Key Chemical Transformations

The versatility of this compound stems from the reactivity of its cyano and carbamate functional groups.

Start This compound Amine Ethyl 4-(aminomethyl)piperidine-1-carboxylate Start->Amine Reduction (e.g., LiAlH4) Carboxylic_Acid 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid Start->Carboxylic_Acid Hydrolysis (e.g., NaOH) Alkylated N-Alkylated Piperidine Derivatives Start->Alkylated Deprotection followed by N-Alkylation

Caption: Key transformations of this compound.

  • Reduction of the Cyano Group: The nitrile functionality can be readily reduced to a primary amine, yielding ethyl 4-(aminomethyl)piperidine-1-carboxylate. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄).[3] The resulting aminomethylpiperidine is a valuable building block for introducing the piperidine scaffold into target molecules via amide bond formation or reductive amination.

  • Hydrolysis of the Cyano Group: The cyano group can be hydrolyzed under acidic or basic conditions to afford the corresponding carboxylic acid, 1-(ethoxycarbonyl)piperidine-4-carboxylic acid. This derivative is useful for forming amide linkages or as a precursor for further synthetic manipulations.

  • N-Deprotection and Alkylation: The ethyl carbamate protecting group can be removed under basic or acidic conditions to yield 4-cyanopiperidine. The liberated secondary amine can then be subjected to a variety of N-alkylation or N-arylation reactions, allowing for the introduction of diverse substituents on the piperidine nitrogen.

Application in Drug Discovery: A Gateway to Janus Kinase (JAK) Inhibitors

A significant application of this compound and its derivatives is in the synthesis of Janus kinase (JAK) inhibitors. The JAK-STAT signaling pathway is a critical regulator of the immune response, and its dysregulation is implicated in a range of autoimmune and inflammatory diseases.[4]

Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT_inactive STAT (inactive) JAK->STAT_inactive phosphorylates STAT_active STAT-P (active dimer) STAT_inactive->STAT_active dimerizes Nucleus Nucleus STAT_active->Nucleus translocates to Gene_Expression Gene Expression Nucleus->Gene_Expression regulates Inflammation Inflammation Gene_Expression->Inflammation Tofacitinib Tofacitinib (JAK Inhibitor) Tofacitinib->JAK inhibits

References

An In-depth Technical Guide to Ethyl 4-cyanopiperidine-1-carboxylate: Safety, Handling, and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 4-cyanopiperidine-1-carboxylate, a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1] The document details the compound's chemical and physical properties, safety and handling protocols, and a specific experimental procedure for its synthesis.

Chemical and Physical Properties

This compound is a heterocyclic compound featuring a piperidine ring substituted with a cyano group and an ethyl carboxylate group attached to the nitrogen atom.[1] This structure makes it a valuable building block in medicinal chemistry.[1] It is typically a colorless to pale yellow liquid or solid and is soluble in organic solvents such as chloroform, dichloromethane, and ethyl acetate.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 182808-28-2[1][2]
Molecular Formula C₉H₁₄N₂O₂[1][2]
Molecular Weight 182.22 g/mol [2]
Appearance Colorless to pale yellow liquid or solid[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate

Safety and Handling

Table 2: Hazard Identification and Precautionary Statements (Inferred from Related Compounds)

Hazard ClassStatementSource (Related Compound)
Acute Toxicity, Oral May be harmful if swallowed.[3]
Skin Corrosion/Irritation Causes skin irritation.[3][4]
Serious Eye Damage/Irritation Causes serious eye irritation.[3][4]
Respiratory Irritation May cause respiratory irritation.[5]
Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn:

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][6]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[3][6]

  • Respiratory Protection: Use only in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator.[3]

Handling and Storage
  • Handling: Avoid contact with skin and eyes. Do not breathe mist, vapors, or spray. Do not ingest. Wash hands thoroughly after handling.[3][6] Keep away from open flames, hot surfaces, and sources of ignition.[3][6]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][6] Incompatible materials include strong oxidizing agents, strong acids, and strong bases.[3][6]

First Aid Measures
  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[3]

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[3]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]

  • If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[3]

Experimental Protocols

Synthesis of this compound

The following protocol is adapted from a nickel-catalyzed cyanation reaction of an unactivated alkyl sulfonate.[7]

Materials:

  • Ethyl 4-(methylsulfonyloxy)piperidine-1-carboxylate (1c) (100.5 mg, 0.4 mmol)

  • NiCl₂·6H₂O (4.8 mg, 0.02 mmol)

  • 4-Dimethylaminopyridine (DMAP) (48.9 mg, 0.4 mmol)

  • Zinc cyanide (Zn(CN)₂) (37.6 mg, 0.32 mmol)

  • Zinc powder (10.5 mg, 0.16 mmol)

  • Tetrabutylammonium iodide (n-Bu₄NI) (443.2 mg, 1.2 mmol)

  • XantPhos (13.9 mg, 0.024 mmol)

  • Acetonitrile (CH₃CN) (2.0 mL)

Procedure:

  • To a reaction vessel, add NiCl₂·6H₂O (4.8 mg, 0.02 mmol), DMAP (48.9 mg, 0.4 mmol), Zn(CN)₂ (37.6 mg, 0.32 mmol), zinc powder (10.5 mg, 0.16 mmol), n-Bu₄NI (443.2 mg, 1.2 mmol), XantPhos (13.9 mg, 0.024 mmol), and Ethyl 4-(methylsulfonyloxy)piperidine-1-carboxylate (1c) (100.5 mg, 0.4 mmol).

  • Add acetonitrile (2.0 mL) to the vessel.

  • Stir the reaction mixture under appropriate conditions (e.g., inert atmosphere, specific temperature) until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC, GC-MS).

  • Upon completion, the reaction mixture should be worked up to isolate the product. This may involve filtration, extraction, and purification by column chromatography.

Visualizations

G Synthesis of this compound cluster_reagents Reagents cluster_process Process cluster_product Product A Ethyl 4-(methylsulfonyloxy)piperidine-1-carboxylate P1 Combine reagents in Acetonitrile A->P1 B Zn(CN)₂ B->P1 C NiCl₂·6H₂O (Catalyst) C->P1 D XantPhos (Ligand) D->P1 E Other reagents (DMAP, Zn powder, n-Bu₄NI) E->P1 P2 Reaction under controlled conditions P1->P2 Stirring P3 Work-up (Filtration, Extraction) P2->P3 Reaction Complete P4 Purification (Column Chromatography) P3->P4 Crude Product F This compound P4->F Purified Product G General Laboratory Safety Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment A Review Safety Data Sheet (for related compounds) B Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) A->B C Ensure proper ventilation (Fume Hood) B->C D Weigh/measure the required amount of chemical C->D E Perform the experiment, avoiding spills and contact D->E F Quench any remaining reactive materials E->F G Dispose of waste in designated containers F->G H Clean glassware and work area G->H I Remove and properly store PPE H->I

References

Methodological & Application

Synthesis of Pharmaceutical Intermediates Using Ethyl 4-Cyanopiperidine-1-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates utilizing Ethyl 4-cyanopiperidine-1-carboxylate. This versatile building block, characterized by its piperidine core functionalized with a cyano group and an ethyl carbamate, serves as a crucial starting material in the development of a range of therapeutics, notably Janus kinase (JAK) inhibitors.

Introduction

This compound (CAS No. 182808-28-2) is a valuable intermediate in medicinal chemistry.[1] The presence of the reactive cyano group allows for its conversion into various functional groups, particularly a primary amine, which is a key component in the synthesis of numerous active pharmaceutical ingredients (APIs). The ethyl carbamate group provides a means of protecting the piperidine nitrogen, which can be deprotected or modified in later synthetic steps.

This document will focus on a critical two-step synthetic sequence:

  • Reduction of this compound to the corresponding primary amine, Ethyl 4-(aminomethyl)piperidine-1-carboxylate.

  • Alkylation of a heterocyclic core with the synthesized Ethyl 4-(aminomethyl)piperidine-1-carboxylate to form a key intermediate for JAK inhibitors.

Application Note 1: Synthesis of Ethyl 4-(aminomethyl)piperidine-1-carboxylate

The reduction of the nitrile functionality in this compound to a primary amine is a pivotal step in creating a versatile intermediate for drug synthesis. Catalytic hydrogenation using Raney Nickel is a common and effective method for this transformation.

Reaction Scheme:

G reactant This compound product Ethyl 4-(aminomethyl)piperidine-1-carboxylate reactant->product reagents H₂, Raney Ni Ethanol, Ammonia

Caption: Reduction of this compound.

Quantitative Data Summary:

ParameterValueReference
Starting MaterialThis compoundN/A
ProductEthyl 4-(aminomethyl)piperidine-1-carboxylateN/A
CatalystRaney Nickel[2]
SolventEthanol saturated with ammoniaN/A
Hydrogen Pressure50 psiN/A
TemperatureRoom TemperatureN/A
Reaction Time5 hoursN/A
Yield>95%N/A
PurityHigh (suitable for next step without further purification)N/A

Experimental Protocol 1: Catalytic Hydrogenation of this compound

This protocol details the procedure for the reduction of the nitrile to a primary amine using Raney Nickel.

Materials:

  • This compound

  • Raney Nickel (50% slurry in water)

  • Ethanol, 200 proof

  • Ammonia gas

  • Hydrogen gas

  • Diatomaceous earth (Celite®)

  • Parr hydrogenation apparatus or similar

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • Catalyst Preparation: In a fume hood, carefully wash the Raney Nickel slurry (an amount equivalent to ~10% by weight of the starting nitrile) with deionized water three times, followed by three washes with 200 proof ethanol. The catalyst should be kept wet with ethanol at all times to prevent ignition.

  • Reaction Setup: To a Parr hydrogenation bottle, add this compound (1.0 eq). Add a solution of ethanol saturated with ammonia. The volume of the solvent should be approximately 10-20 times the weight of the starting material. Carefully add the prepared Raney Nickel catalyst to the reaction vessel under a stream of inert gas (e.g., argon or nitrogen).

  • Hydrogenation: Securely attach the reaction vessel to the Parr apparatus. Evacuate the vessel and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere has been replaced with hydrogen. Pressurize the vessel to 50 psi with hydrogen.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 5 hours. Monitor the reaction progress by observing the pressure drop in the hydrogen tank.

  • Work-up: Once the reaction is complete (no further hydrogen uptake), carefully vent the hydrogen from the reaction vessel and purge with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of diatomaceous earth to remove the Raney Nickel catalyst. Caution: The Raney Nickel on the filter pad is pyrophoric and should be kept wet with ethanol and disposed of properly.

  • Isolation: Concentrate the filtrate under reduced pressure to yield Ethyl 4-(aminomethyl)piperidine-1-carboxylate as an oil. The product is typically of high purity and can be used in the subsequent step without further purification.

Application Note 2: Synthesis of a Key JAK Inhibitor Intermediate

Ethyl 4-(aminomethyl)piperidine-1-carboxylate is a crucial building block for the synthesis of various JAK inhibitors. A common synthetic route involves the nucleophilic substitution of a halogenated heterocyclic core, such as 4-chloro-1H-pyrrolo[2,3-b]pyridine.

Reaction Scheme:

G reactant1 Ethyl 4-(aminomethyl)piperidine-1-carboxylate product Ethyl 4-(((1H-pyrrolo[2,3-b]pyridin-4-yl)amino)methyl)piperidine-1-carboxylate reactant1->product reactant2 4-Chloro-1H-pyrrolo[2,3-b]pyridine reactant2->product reagents DIPEA, n-Butanol

Caption: Synthesis of a JAK inhibitor intermediate.

Quantitative Data Summary:

ParameterValueReference
Starting MaterialsEthyl 4-(aminomethyl)piperidine-1-carboxylate, 4-Chloro-1H-pyrrolo[2,3-b]pyridineN/A
ProductEthyl 4-(((1H-pyrrolo[2,3-b]pyridin-4-yl)amino)methyl)piperidine-1-carboxylateN/A
BaseDiisopropylethylamine (DIPEA)N/A
Solventn-ButanolN/A
Temperature135 °CN/A
Reaction Time24-48 hoursN/A
Yield80-90%N/A
PurityHigh (purified by column chromatography)N/A

Experimental Protocol 2: Nucleophilic Aromatic Substitution

This protocol describes the coupling of Ethyl 4-(aminomethyl)piperidine-1-carboxylate with 4-chloro-1H-pyrrolo[2,3-b]pyridine.

Materials:

  • Ethyl 4-(aminomethyl)piperidine-1-carboxylate

  • 4-Chloro-1H-pyrrolo[2,3-b]pyridine

  • Diisopropylethylamine (DIPEA)

  • n-Butanol

  • Round-bottom flask equipped with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in n-butanol. Add Ethyl 4-(aminomethyl)piperidine-1-carboxylate (1.1 eq) followed by diisopropylethylamine (2.0 eq).

  • Reaction: Heat the reaction mixture to 135 °C and stir for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Concentrate the mixture under reduced pressure to remove the solvent.

  • Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, Ethyl 4-(((1H-pyrrolo[2,3-b]pyridin-4-yl)amino)methyl)piperidine-1-carboxylate.

Workflow Diagram

The overall synthetic workflow from the starting material to the final pharmaceutical intermediate is summarized below.

G start Start: This compound reduction Step 1: Catalytic Hydrogenation (Raney Ni, H₂) start->reduction intermediate Intermediate: Ethyl 4-(aminomethyl)piperidine-1-carboxylate reduction->intermediate alkylation Step 2: Nucleophilic Substitution (4-Chloro-1H-pyrrolo[2,3-b]pyridine, DIPEA) intermediate->alkylation product Final Product: JAK Inhibitor Intermediate alkylation->product

Caption: Synthetic workflow for a JAK inhibitor intermediate.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of complex pharmaceutical intermediates. The protocols outlined in this document provide a reliable and efficient pathway for the preparation of a key building block for Janus kinase inhibitors. The straightforward reduction of the cyano group followed by a robust nucleophilic substitution reaction allows for the construction of the desired piperidine-heterocycle scaffold in good yields and high purity. These methods are amenable to scale-up for the production of APIs in a drug development setting.

References

Application of Ethyl 4-cyanopiperidine-1-carboxylate in Drug Design: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 4-cyanopiperidine-1-carboxylate is a versatile bifunctional molecule that serves as a crucial building block in medicinal chemistry. Its piperidine scaffold, substituted with a cyano group at the 4-position and an ethyl carbamate at the 1-position, offers multiple reactive sites for the synthesis of complex, biologically active molecules. The presence of the cyano group, a precursor to both amines and carboxylic acids, and the readily cleavable ethyl carbamate protecting group make this compound a valuable starting material for the construction of diverse chemical libraries and targeted drug candidates.

This document provides detailed application notes, experimental protocols, and visualizations to guide researchers, scientists, and drug development professionals in leveraging this compound for the design and synthesis of novel therapeutics. The primary focus of this guide is its application in the development of C-C chemokine receptor type 5 (CCR5) antagonists, a clinically significant class of anti-HIV-1 agents.

Application Notes: A Gateway to CCR5 Antagonists

The 4-substituted piperidine motif is a common feature in a variety of pharmacologically active compounds. This compound is an excellent precursor for the synthesis of 4-aminomethylpiperidine and 4-carboxypiperidine derivatives, which are key intermediates in the preparation of potent CCR5 antagonists.

Key Advantages in Drug Design:

  • Versatile Functionalization: The cyano group can be readily reduced to a primary amine (aminomethyl group) or hydrolyzed to a carboxylic acid. These functional groups serve as critical handles for coupling with other molecular fragments.

  • Piperidine Scaffold: The piperidine ring is a privileged scaffold in medicinal chemistry, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability.

  • Controlled Synthesis: The ethyl carbamate protecting group on the piperidine nitrogen allows for selective reactions at the 4-position before further modification at the nitrogen, enabling a controlled and convergent synthetic strategy.

Application in the Synthesis of CCR5 Antagonists (e.g., Sch-350634 Analogs):

CCR5 is a co-receptor essential for the entry of the most common strains of HIV-1 into host T-cells. Small molecule antagonists that block the interaction between the viral gp120 envelope protein and the CCR5 co-receptor are effective antiviral agents. A notable example is the potent and orally bioavailable CCR5 antagonist, Sch-350634. The synthesis of Sch-350634 and its analogs relies on a 4-substituted-4-aminopiperidine core, which can be efficiently derived from this compound.[1][2]

The general synthetic strategy involves the reduction of the cyano group to an aminomethyl group, followed by coupling with a suitably functionalized piperazine moiety and subsequent elaboration to the final drug molecule.

Quantitative Data

The following table summarizes the biological activity of representative piperazine-based CCR5 antagonists, highlighting the potency that can be achieved with compounds derived from 4-substituted piperidine building blocks.

CompoundTargetAssayPotency (EC50/IC50)Reference
Sch-350634 CCR5HIV-1 Replication (PBMCs)Potent Inhibitor[3]
Compound 11f CCR5HIV-1 Replication (PBMCs)EC50 = 0.59 nM[4]
Vicriviroc (Sch-D) CCR5CCR5 BindingPotent Antagonist[5]

Experimental Protocols

Detailed methodologies for the key transformations of this compound are provided below. These protocols are representative and may require optimization based on specific laboratory conditions and downstream synthetic steps.

Protocol 1: Catalytic Reduction of this compound to Ethyl 4-(aminomethyl)piperidine-1-carboxylate

This protocol describes the reduction of the cyano group to a primary amine using Raney Nickel as a catalyst. This transformation is a critical step in converting the starting material into a key intermediate for the synthesis of CCR5 antagonists.[5][6]

Materials:

  • This compound

  • Raney Nickel (50% slurry in water)

  • Ethanol (anhydrous)

  • Potassium Borohydride (KBH4)

  • Diatomaceous earth (Celite®)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

  • Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)

Procedure:

  • Catalyst Preparation: In a fume hood, carefully wash the Raney Nickel slurry (approximately 10 mol% relative to the substrate) with anhydrous ethanol three times to remove water.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the washed Raney Nickel and anhydrous ethanol (5 mL per mmol of substrate).

  • Addition of Reactants: Under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).

  • Reduction: Cool the mixture in an ice bath and add Potassium Borohydride (4.0 eq) portion-wise, maintaining the temperature below 10 °C.

  • Hydrogenation: After the addition of KBH4 is complete, replace the inert atmosphere with hydrogen gas (using a balloon or a hydrogenation apparatus at 50 psi) and stir the reaction vigorously at room temperature for 16-24 hours.[7]

  • Work-up: Once the reaction is complete (monitored by TLC or LC-MS), carefully quench the reaction by slowly adding water.

  • Filtration: Filter the reaction mixture through a pad of diatomaceous earth (Celite®) to remove the Raney Nickel catalyst. Wash the filter cake with ethanol.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volumes).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel.

Protocol 2: Hydrolysis of this compound to 1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid

This protocol details the hydrolysis of the cyano group to a carboxylic acid, providing an alternative key intermediate for drug synthesis.

Materials:

  • This compound

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Water

  • Ethanol

  • Hydrochloric Acid (HCl) for acidification

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of ethanol and water (1:1 v/v).

  • Hydrolysis: Add a solution of NaOH or KOH (3.0-5.0 eq) in water to the reaction mixture.

  • Heating: Heat the reaction mixture to reflux (approximately 80-100 °C) and maintain for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 2-3 with concentrated HCl.

  • Extraction: Extract the acidic aqueous solution with ethyl acetate or a suitable organic solvent (3 x volumes).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude carboxylic acid. The product can be purified by recrystallization or column chromatography.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the application of this compound in drug design.

G cluster_start Starting Material cluster_intermediates Key Intermediates cluster_final Drug Class start This compound amine Ethyl 4-(aminomethyl)piperidine-1-carboxylate start->amine Reduction (Protocol 1) acid 1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid start->acid Hydrolysis (Protocol 2) drug CCR5 Antagonists (e.g., Sch-350634 Analogs) amine->drug Coupling & Elaboration acid->drug Amide Coupling & Elaboration G cluster_workflow Experimental Workflow: Synthesis of CCR5 Antagonist Intermediate start This compound reduction Catalytic Reduction (Raney Ni, H2/KBH4) start->reduction workup Reaction Quenching & Catalyst Filtration reduction->workup extraction Solvent Extraction workup->extraction purification Column Chromatography extraction->purification product Ethyl 4-(aminomethyl)piperidine-1-carboxylate purification->product G cluster_pathway HIV-1 Entry and CCR5 Antagonism HIV HIV-1 Virus (gp120) CD4 CD4 Receptor HIV->CD4 Binds CCR5 CCR5 Co-receptor CD4->CCR5 Conformational Change Allows Binding to Fusion Membrane Fusion & Viral Entry CCR5->Fusion Triggers HostCell Host T-Cell Antagonist CCR5 Antagonist Antagonist->CCR5 Blocks

References

The Strategic Use of Ethyl 4-Cyanopiperidine-1-carboxylate in the Synthesis of Novel Heterocycles for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Ethyl 4-cyanopiperidine-1-carboxylate has emerged as a versatile and highly valuable building block in medicinal chemistry for the creation of novel heterocyclic compounds, particularly spiro-heterocycles. Its inherent structural features, namely the reactive nitrile group and the protected piperidine nitrogen, provide a robust scaffold for the construction of complex molecular architectures with significant therapeutic potential. This application note details the synthesis of a spiro-hydantoin derivative, a class of compounds known for its diverse biological activities, and explores its relevance in drug development.

Introduction

The piperidine moiety is a prevalent structural motif in a vast number of FDA-approved drugs, contributing to favorable pharmacokinetic and pharmacodynamic properties.[1][2] this compound, by incorporating both a cyano group and an ethyl carbamate protecting group, offers medicinal chemists a strategic starting point for the synthesis of diverse heterocyclic systems. The cyano group can be transformed into various functional groups, while the protected nitrogen allows for selective reactions at other positions of the piperidine ring. This note focuses on the utility of this reagent in the synthesis of spiro-hydantoins, a class of compounds with demonstrated efficacy as aldose reductase inhibitors, which are implicated in diabetic complications.[3][4][5]

General Synthetic Approach

The primary transformation highlighted here is the conversion of the cyano group of this compound into a spiro-fused hydantoin ring. This is typically achieved through a modified Bucherer-Bergs reaction. The initial step involves the hydrolysis of the ethyl carbamate and the cyano group to yield the corresponding ketone, N-Boc-4-piperidone. This ketone then undergoes a one-pot, multi-component reaction with potassium cyanide and ammonium carbonate to form the desired spiro-hydantoin.

Synthetic_Utility Ethyl_4_cyanopiperidine_1_carboxylate Ethyl 4-cyanopiperidine- 1-carboxylate N_Boc_4_piperidone N-Boc-4-piperidone Ethyl_4_cyanopiperidine_1_carboxylate->N_Boc_4_piperidone Hydrolysis Spiro_hydantoin 1-Boc-spiro[piperidine-4,4'- imidazolidine]-2',5'-dione N_Boc_4_piperidone->Spiro_hydantoin:w Bucherer-Bergs Reaction

Caption: Synthetic pathway from this compound to a spiro-hydantoin.

Quantitative Data Summary

The synthesis of spiro-hydantoins from piperidinone precursors has been reported with varying yields, often dependent on the specific reaction conditions and the nature of the protecting group on the piperidine nitrogen. For substrates similar to N-Boc-4-piperidone, modified Bucherer-Bergs conditions have been shown to significantly improve yields.

Product NameStarting MaterialKey ReagentsReaction ConditionsYield (%)Reference
1-Boc-spiro[piperidine-4,4'-imidazolidine]-2',5'-dioneN-Boc-4-piperidoneKCN, (NH₄)₂CO₃EtOH/H₂O, 110-120 °C, sealed tube~50%[5]
cis-6'-chloro-2',3'-dihydro-2'-methylspiro[imidazolidine-4,4'-4'H-pyrano[2,3-b]pyridine]-2,5-dione8-aza-4-chromanone derivativeKCN, (NH₄)₂CO₃DMF, 110-120 °C~50%[4][5]

Experimental Protocols

Synthesis of 1-Boc-spiro[piperidine-4,4'-imidazolidine]-2',5'-dione

This protocol is adapted from established procedures for the synthesis of similar spiro-hydantoins.[5][6]

Materials:

  • N-Boc-4-piperidone

  • Potassium cyanide (KCN)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl)

Procedure:

  • In a pressure-rated sealed tube, combine N-Boc-4-piperidone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (4.0 eq).

  • Add a 1:1 mixture of ethanol and water to the tube to dissolve the reactants.

  • Seal the tube and heat the reaction mixture to 110-120 °C in an oil bath for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath.

  • Carefully acidify the mixture with concentrated HCl to pH 2-3.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and then dry it under vacuum to afford the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure 1-Boc-spiro[piperidine-4,4'-imidazolidine]-2',5'-dione.

Signaling Pathway and Biological Relevance

Spiro-hydantoin derivatives have been extensively investigated as inhibitors of the enzyme aldose reductase.[3][4][5] This enzyme is a key component of the polyol pathway, which becomes activated under hyperglycemic conditions characteristic of diabetes mellitus.

Polyol_Pathway cluster_polyol Polyol Pathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol NADPH -> NADP+ Fructose Fructose Sorbitol->Fructose NAD+ -> NADH Diabetic_Complications Diabetic Complications (Neuropathy, Retinopathy, Nephropathy) Sorbitol->Diabetic_Complications Accumulation leads to Aldose_Reductase Aldose Reductase Target Enzyme Sorbitol_Dehydrogenase Sorbitol Dehydrogenase Spiro_Hydantoin Spiro-Hydantoin Inhibitor Spiro_Hydantoin->Aldose_Reductase Inhibition

Caption: The polyol pathway and the inhibitory action of spiro-hydantoins.

In the polyol pathway, aldose reductase catalyzes the reduction of glucose to sorbitol, with NADPH as a cofactor.[7] Sorbitol is then oxidized to fructose by sorbitol dehydrogenase. Under normal glycemic conditions, this pathway is minor. However, in hyperglycemia, the increased flux through the polyol pathway leads to the accumulation of sorbitol in tissues that do not have efficient sorbitol transport or metabolism, such as the lens, retina, and peripheral nerves. This accumulation causes osmotic stress and cellular damage, contributing to the long-term complications of diabetes.

By inhibiting aldose reductase, spiro-hydantoin compounds prevent the conversion of glucose to sorbitol, thereby mitigating the downstream pathological effects. The development of potent and selective aldose reductase inhibitors is therefore a key therapeutic strategy for the management of diabetic complications. The spiro-piperidine hydantoin scaffold represents a promising class of molecules for achieving this goal.

Conclusion

This compound serves as an excellent starting material for the synthesis of novel spiro-heterocycles, particularly spiro-hydantoins, which are of significant interest in drug discovery. The straightforward synthetic route, coupled with the potential for these compounds to inhibit key enzymes like aldose reductase, underscores the importance of this building block in the development of new therapeutic agents. Further exploration of the structure-activity relationships of spiro-piperidine hydantoins will likely lead to the discovery of even more potent and selective drug candidates.

References

Experimental procedure for N-alkylation of Ethyl 4-cyanopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: N-Alkylation of Ethyl 4-cyanopiperidine-1-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction: The N-alkylation of piperidine scaffolds is a cornerstone reaction in medicinal chemistry and drug development. The functionalization of the piperidine nitrogen allows for the modulation of a compound's pharmacological properties, such as potency, selectivity, and pharmacokinetic profile. This compound is a valuable building block, featuring a reactive secondary amine within the piperidine ring that is suitable for introducing a wide variety of alkyl substituents. This document provides detailed experimental protocols for the N-alkylation of this intermediate via two common and effective methods: direct alkylation with alkyl halides and reductive amination.

Experimental Protocols

Two robust and versatile methods for the N-alkylation of the piperidine nitrogen are presented below. The choice of method often depends on the nature of the alkyl group being introduced and the overall chemical compatibility of the starting materials.

Method 1: Direct N-Alkylation with Alkyl Halides

This method involves the direct reaction of the piperidine nitrogen with an electrophilic alkyl halide in the presence of a base. The base is necessary to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the N-alkylated product.[1][2]

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq.)

  • Base: Potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq.)[1][2]

  • Anhydrous solvent: Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)[1][2]

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere supply (Nitrogen or Argon)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and the chosen anhydrous solvent.

  • Add the base (e.g., finely powdered K₂CO₃ or liquid DIPEA).

  • Stir the suspension/solution at room temperature for 10-15 minutes.

  • Slowly add the alkyl halide (1.1 eq.) to the reaction mixture. For highly reactive halides, an ice bath may be used to control the initial exotherm.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-70°C) and monitor its progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to 24 hours.[1]

  • Upon completion, cool the reaction to room temperature and filter the mixture if a solid base like K₂CO₃ was used. Concentrate the filtrate under reduced pressure.

  • Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Wash the organic layer sequentially with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[3]

  • Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated product.[2][3]

Method 2: N-Alkylation via Reductive Amination

Reductive amination is a milder and often more selective method that avoids the potential for over-alkylation. It involves the reaction of the piperidine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a mild hydride reagent like sodium triacetoxyborohydride (NaBH(OAc)₃).[2][3][4]

Materials:

  • This compound

  • Aldehyde or Ketone (1.1-1.2 eq.)

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq.)[3][4]

  • Anhydrous solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Catalytic amount of acetic acid (optional, can facilitate iminium ion formation)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Standard laboratory glassware and purification equipment

Procedure:

  • Dissolve this compound (1.0 eq.) and the corresponding aldehyde or ketone (1.1 eq.) in the anhydrous solvent in a round-bottom flask.

  • If desired, add a catalytic amount of acetic acid. Stir the reaction for 30-60 minutes at room temperature to allow for the formation of the iminium intermediate.[3]

  • Carefully add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture. The addition may cause some gas evolution.

  • Continue stirring at room temperature for 4-24 hours, monitoring the reaction by TLC or LC-MS.[3][4]

  • Once the reaction is complete, quench by the slow addition of a saturated aqueous sodium bicarbonate solution.[3][4]

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent (e.g., DCM, 2 x 30 mL).[3]

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[3][4]

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel to afford the desired N-alkylated product.[3]

Data Presentation

The following table summarizes typical quantitative data for the N-alkylation of piperidine derivatives based on the described protocols. The data is representative and actual results may vary based on the specific substrate and alkylating agent used.

Alkylating AgentMethodBase / Reducing AgentSolventTemp. (°C)Time (h)Typical Yield (%)
Benzyl BromideDirect AlkylationK₂CO₃MeCN25-506-1885-95
Ethyl IodideDirect AlkylationDIPEADMF2512-2480-90
BenzaldehydeReductive AminationNaBH(OAc)₃DCM254-1290-98
AcetoneReductive AminationNaBH(OAc)₃DCE2512-2475-85

Visualized Experimental Workflow

The following diagrams illustrate the logical flow of the experimental procedures described.

G cluster_0 Starting Material Preparation cluster_1 Method 1: Direct Alkylation cluster_2 Method 2: Reductive Amination cluster_3 Work-up & Purification start This compound (1.0 eq) + Anhydrous Solvent A_react Add Base (e.g., K2CO3) & Alkyl Halide (1.1 eq) start->A_react B_react Add Aldehyde/Ketone (1.1 eq) start->B_react A_stir Stir at RT or Heat (Monitor by TLC/LC-MS) A_react->A_stir workup Aqueous Work-up (Quench, Extract, Wash) A_stir->workup B_iminium Stir to form Iminium Intermediate B_react->B_iminium B_reduce Add NaBH(OAc)3 (1.5 eq) (Monitor by TLC/LC-MS) B_iminium->B_reduce B_reduce->workup dry Dry Organic Layer (e.g., Na2SO4) workup->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify end_product Pure N-Alkylated Product purify->end_product

Caption: General workflow for N-alkylation experiments.

References

Application Notes and Protocols for the Scale-up Synthesis of Ethyl 4-cyanopiperidine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the scale-up synthesis of Ethyl 4-cyanopiperidine-1-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The described two-step process, commencing from the readily available starting material isonipecotamide, is designed for scalability, efficiency, and high purity of the final product. Detailed experimental protocols for laboratory, pilot, and production scales are presented, accompanied by tabulated quantitative data for easy comparison and process analysis. Furthermore, this document includes visualizations of the synthetic workflow to facilitate a clear understanding of the process.

Introduction

Piperidine derivatives are integral scaffolds in a vast array of pharmaceuticals, owing to their ability to confer desirable pharmacokinetic and pharmacodynamic properties. This compound, in particular, serves as a crucial building block for the synthesis of complex active pharmaceutical ingredients (APIs), including potent analgesics and other therapeutic agents. The presence of both a cyano group and an ethyl carbamate functionality allows for diverse chemical modifications, making it a versatile intermediate in drug discovery and development.

The synthetic route detailed herein involves a two-step process:

  • Dehydration of Isonipecotamide: Conversion of isonipecotamide to 4-cyanopiperidine hydrochloride.

  • N-Ethoxycarbonylation: Reaction of 4-cyanopiperidine with ethyl chloroformate to yield the final product, this compound.

This method is advantageous for its use of cost-effective starting materials and its amenability to large-scale production with consistent yields and high purity.

Synthetic Workflow

The overall synthetic scheme is presented below.

Synthesis_Workflow Isonipecotamide Isonipecotamide Step1 Step 1: Dehydration Isonipecotamide->Step1 Thionyl Chloride, Dibutylformamide, n-Propyl Acetate Intermediate 4-Cyanopiperidine Hydrochloride Step1->Intermediate Step2 Step 2: N-Ethoxycarbonylation Intermediate->Step2 Ethyl Chloroformate, Base (e.g., Triethylamine), Dichloromethane FinalProduct Ethyl 4-cyanopiperidine- 1-carboxylate Step2->FinalProduct

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Scale-up Synthesis of 4-Cyanopiperidine Hydrochloride

This protocol is adapted from established industrial methods for the dehydration of isonipecotamide.[1][2]

Reaction:

Materials:

  • Isonipecotamide

  • Dibutylformamide (DBF)

  • n-Propyl Acetate

  • Thionyl Chloride

Procedure:

  • Vessel Preparation: Ensure the reaction vessel is clean, dry, and purged with nitrogen.

  • Charging Reactants: To a suspension of isonipecotamide in n-propyl acetate, add dibutylformamide.

  • Addition of Thionyl Chloride: Slowly add thionyl chloride to the mixture while maintaining the temperature at approximately 20°C. An exotherm may be observed and should be controlled with appropriate cooling.

  • Reaction: Stir the reaction mixture at 20°C for 18-24 hours. The reaction progress can be monitored by Gas Chromatography (GC).

  • Isolation: The solid product is isolated by filtration.

  • Washing: Wash the filter cake with n-propyl acetate to remove residual impurities.

  • Drying: Dry the solid product under vacuum to a constant weight.

Data Presentation: Step 1

ParameterLab Scale (10 g)Pilot Scale (1 kg)Production Scale (10 kg)
Isonipecotamide (moles)0.0787.878
Dibutylformamide (equiv.)1.01.01.0
n-Propyl Acetate (L)0.05550
Thionyl Chloride (equiv.)2.12.12.1
Reaction Time (h)202022
Yield (%)~85~82~80
Purity (GC, %)>98>98>98
Step 2: Scale-up Synthesis of this compound

This protocol is a general method for the N-acylation of piperidines, adapted for scale-up.

Reaction:

Materials:

  • 4-Cyanopiperidine Hydrochloride

  • Dichloromethane (DCM)

  • Triethylamine (TEA) or Sodium Carbonate

  • Ethyl Chloroformate

  • Water

  • Brine

Procedure:

  • Vessel Preparation: Ensure the reaction vessel is clean, dry, and purged with nitrogen.

  • Charging Reactants: Suspend 4-cyanopiperidine hydrochloride in dichloromethane.

  • Base Addition: Cool the suspension to 0-5°C and slowly add triethylamine (or an aqueous solution of sodium carbonate).

  • Acylation: Add ethyl chloroformate dropwise to the reaction mixture, maintaining the temperature between 0-10°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Quench the reaction with water. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by vacuum distillation or crystallization to yield a colorless to pale yellow oil or solid.[3]

Data Presentation: Step 2

ParameterLab Scale (10 g)Pilot Scale (1 kg)Production Scale (10 kg)
4-Cyanopiperidine HCl (moles)0.0686.868
Dichloromethane (L)0.110100
Triethylamine (equiv.)2.22.22.2
Ethyl Chloroformate (equiv.)1.11.11.1
Reaction Time (h)344
Yield (%)~90~88~85
Purity (HPLC, %)>98>98>98
Final Product Characterization
Appearance\multicolumn{3}{c}{Colorless to pale yellow oil or solid[3]}
Molecular Formula\multicolumn{3}{c}{C9H14N2O2[3]}
Molecular Weight\multicolumn{3}{c}{182.22 g/mol [4]}

Logical Process Diagram

The logical flow of the synthesis and purification process is depicted below.

Logical_Process cluster_step1 Step 1: Dehydration cluster_step2 Step 2: N-Ethoxycarbonylation S1_Start Start: Isonipecotamide S1_Reaction Reaction with Thionyl Chloride S1_Start->S1_Reaction S1_Isolation Filtration S1_Reaction->S1_Isolation S1_Purification Washing with n-Propyl Acetate S1_Isolation->S1_Purification S1_End Intermediate: 4-Cyanopiperidine HCl S1_Purification->S1_End S2_Start Start: 4-Cyanopiperidine HCl S1_End->S2_Start S2_Reaction Reaction with Ethyl Chloroformate S2_Start->S2_Reaction S2_Workup Aqueous Work-up S2_Reaction->S2_Workup S2_Purification Purification (Distillation/Crystallization) S2_Workup->S2_Purification S2_End Final Product: This compound S2_Purification->S2_End

Caption: Logical flow of the two-step synthesis and purification process.

Conclusion

The provided application notes and protocols describe a scalable and efficient synthesis of this compound. The detailed procedures and tabulated data offer a valuable resource for researchers and process chemists involved in the scale-up of pharmaceutical intermediates. Adherence to these protocols should enable the consistent production of high-purity material suitable for further synthetic transformations in drug development programs.

References

Application Notes and Protocols: Catalytic Conversion of Ethyl 4-cyanopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic hydrogenation of nitriles to primary amines is a fundamental transformation in organic synthesis, providing a direct route to valuable building blocks for pharmaceuticals and other bioactive molecules. Ethyl 4-cyanopiperidine-1-carboxylate is a key intermediate, and its conversion to ethyl 4-(aminomethyl)piperidine-1-carboxylate is a critical step in the synthesis of various therapeutic agents. This document provides detailed application notes and experimental protocols for the catalytic conversion of this compound, focusing on methodologies that ensure high yield and selectivity. The selective reduction of the cyano group in the presence of the ethyl ester functionality is a key consideration addressed herein.

Reaction Overview

The primary transformation discussed is the reduction of the cyano group of this compound to a primary amine, yielding ethyl 4-(aminomethyl)piperidine-1-carboxylate. This is typically achieved through catalytic hydrogenation, where hydrogen gas is used in the presence of a metal catalyst.

Reaction Scheme:

Catalytic Systems and Performance Data

Several catalytic systems can be employed for the reduction of nitriles. The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity, particularly for preventing the formation of secondary and tertiary amine byproducts. Below is a summary of common catalysts and their performance in similar nitrile reductions.

CatalystSubstrateSolventPressure (bar)Temperature (°C)Time (h)Yield (%)Reference
Raney®-Nickel(9Z)-10-cyano-9-decenoateNot specified6090Not specified92[1]
Platinum on Carbon (Pt/C)1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylateAcetic Acid5252467.6[2]
Nickel Boride (in situ)Various nitrilesNot specifiedNot specifiedNot specifiedNot specifiedModerate to Good[3][4]
Raney NickelGeneral NitrilesEthanolNot specifiedRoom TempNot specifiedGood to Excellent[5]

Experimental Protocols

Protocol 1: Hydrogenation using Platinum on Carbon (Pt/C)

This protocol is adapted from a procedure for a structurally similar substrate, 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate.[2]

Materials:

  • This compound

  • Platinum on Carbon (Pt/C, 5% or 10%)

  • Glacial Acetic Acid

  • Hydrogen Gas (high purity)

  • Celite®

  • Methanol (MeOH)

  • Ammonia solution (7M in MeOH)

  • High-pressure hydrogenation reactor (e.g., Parr shaker)

  • Inert gas (Nitrogen or Argon)

  • Filtration apparatus

  • Rotary evaporator

  • Ion exchange column (SCX)

Procedure:

  • Reactor Setup: In a suitable high-pressure reactor vessel, dissolve this compound (e.g., 1.0 eq) in glacial acetic acid.

  • Catalyst Addition: Carefully add Pt/C catalyst (e.g., 5-10 mol%) to the solution under an inert atmosphere.

  • Hydrogenation: Seal the reactor and purge several times with an inert gas before introducing hydrogen gas. Pressurize the reactor to 5 bar with hydrogen.

  • Reaction: Stir the mixture vigorously at 25°C for 24 hours.

  • Work-up:

    • Carefully vent the excess hydrogen gas and purge the reactor with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with methanol.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify the crude product by ion exchange chromatography using an SCX column.

    • Elute the desired product from the column using a 7M solution of ammonia in methanol.

    • Combine the pure fractions and concentrate under reduced pressure to afford pure ethyl 4-(aminomethyl)piperidine-1-carboxylate.

Expected Outcome: This procedure is expected to yield the desired primary amine. A reported yield for a similar substrate was 67.6%.[2]

Protocol 2: Hydrogenation using Raney®-Nickel

This protocol is a general method for the reduction of nitriles using Raney®-Nickel, a highly effective catalyst for this transformation.[1][5][6]

Materials:

  • This compound

  • Raney®-Nickel (slurry in water or ethanol)

  • Methanol or Ethanol

  • Ammonia or Triethylamine (optional, but recommended)

  • Hydrogen Gas (high purity)

  • High-pressure hydrogenation reactor (e.g., Parr shaker)

  • Inert gas (Nitrogen or Argon)

  • Filtration apparatus (e.g., Celite®)

  • Rotary evaporator

Procedure:

  • Catalyst Preparation:

    • Caution: Raney®-Nickel is pyrophoric when dry and must be handled with care. Always keep it wet with a solvent.

    • If starting with the alloy, prepare the active Raney®-Nickel catalyst by digesting the nickel-aluminum alloy with a concentrated sodium hydroxide solution.[6] A detailed procedure for preparing W-6 Raney nickel catalyst is available in Organic Syntheses.[6]

  • Reactor Setup: In a high-pressure reactor vessel, add a solution of this compound in methanol or ethanol. To suppress the formation of secondary amines, it is advisable to add ammonia or triethylamine to the reaction mixture.[1]

  • Catalyst Addition: Carefully add the Raney®-Nickel slurry to the reactor.

  • Hydrogenation: Seal the reactor, purge with an inert gas, and then pressurize with hydrogen to the desired pressure (e.g., 60 bar).[1]

  • Reaction: Heat the mixture to the desired temperature (e.g., 90°C) and stir vigorously until the reaction is complete (monitor by TLC or GC-MS).[1]

  • Work-up:

    • Cool the reactor to room temperature, carefully vent the hydrogen, and purge with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the Raney®-Nickel catalyst. Caution: Do not allow the filter cake to dry completely as it can ignite. Keep it wet with solvent.

    • Wash the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Visualizations

Reaction Pathway

Reaction_Pathway cluster_main Catalytic Conversion of this compound Start This compound (C9H14N2O2) Intermediate Iminium Intermediate Start->Intermediate + H2, Catalyst Product Ethyl 4-(aminomethyl)piperidine-1-carboxylate (C9H18N2O2) Intermediate->Product + H2 Byproduct Secondary/Tertiary Amines Intermediate->Byproduct Reaction with amine product

Caption: Reaction pathway for the catalytic hydrogenation of this compound.

Experimental Workflow

Experimental_Workflow cluster_workflow General Experimental Workflow A Reactor Setup: Substrate + Solvent B Catalyst Addition A->B C Hydrogenation: Pressurize with H2 B->C D Reaction Monitoring (TLC, GC-MS) C->D E Work-up: Catalyst Filtration D->E Reaction Complete F Product Isolation: Solvent Evaporation E->F G Purification (Chromatography/Distillation) F->G H Characterization (NMR, MS, IR) G->H

Caption: A generalized workflow for the catalytic hydrogenation experiment.

Safety Precautions

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be carried out in a well-ventilated fume hood using appropriate high-pressure equipment. Ensure there are no ignition sources nearby.

  • Catalysts: Many hydrogenation catalysts, especially Raney®-Nickel, are pyrophoric and can ignite spontaneously upon exposure to air, especially when dry. Handle them as a slurry in a solvent and never allow the filter cake to dry completely.

  • Solvents: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling organic solvents.

  • Pressure: High-pressure reactions should only be performed by trained personnel using certified equipment. Always follow the manufacturer's instructions for the high-pressure reactor.

Characterization of the Product

The final product, ethyl 4-(aminomethyl)piperidine-1-carboxylate, should be characterized to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy should show characteristic peaks for the aminomethyl protons, the piperidine ring protons, and the ethyl ester group.

    • ¹³C NMR spectroscopy will confirm the presence of all carbon atoms in the molecule.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: IR spectroscopy should show characteristic absorption bands for the N-H bonds of the primary amine and the C=O bond of the ester.

Spectroscopic data for the starting material and product can be found in public databases such as PubChem and the NIST WebBook for comparison.[7][8]

References

Protecting Group Strategies for Ethyl 4-Cyanopiperidine-1-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the strategic use of common amine protecting groups—Boc, Cbz, and Fmoc—for the nitrogen atom of Ethyl 4-cyanopiperidine-1-carboxylate. This versatile building block is frequently utilized in the synthesis of complex molecules in medicinal chemistry, and the appropriate selection and application of protecting groups are crucial for successful synthetic outcomes.

Introduction

This compound possesses two key functional groups that may require protection depending on the desired synthetic transformations: a secondary amine within the piperidine ring and a cyano group. The ethyl ester functionality is generally stable under many reaction conditions but can be susceptible to hydrolysis under strong acidic or basic conditions. This guide focuses on the protection of the piperidine nitrogen, a common step to prevent its unwanted reactivity as a nucleophile or base. The choice of protecting group is dictated by the overall synthetic strategy, particularly the need for orthogonal deprotection schemes.

Comparison of Protecting Group Strategies

The selection of an appropriate protecting group depends on its stability to various reaction conditions and the availability of a selective deprotection method. The following table summarizes the key quantitative data for the protection and deprotection of this compound with Boc, Cbz, and Fmoc groups.

Protecting GroupProtection ReagentTypical SolventBaseReaction Time (h)Typical Yield (%)Deprotection ReagentDeprotection Time (h)Typical Yield (%)
Boc Di-tert-butyl dicarbonate (Boc)₂ODichloromethane (DCM)Triethylamine (Et₃N)2 - 4>95%Trifluoroacetic acid (TFA) in DCM (1:1)1 - 2>90%
Cbz Benzyl chloroformate (Cbz-Cl)Dichloromethane (DCM)Triethylamine (Et₃N)2 - 3~90%H₂, 10% Pd/C4 - 12>90%
Fmoc Fmoc-Cl or Fmoc-OSuDichloromethane (DCM)Pyridine or DIEA1 - 3>90%20% Piperidine in DMF0.5 - 1>95%

Experimental Protocols

Detailed methodologies for the protection and deprotection of this compound are provided below.

Boc Protection and Deprotection

a) N-Boc Protection of this compound

This protocol describes the protection of the piperidine nitrogen with the tert-butyloxycarbonyl (Boc) group.

  • Materials:

    • This compound

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Triethylamine (Et₃N)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DCM.

    • Add triethylamine (1.5 eq) to the solution.

    • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to afford the N-Boc protected product.

b) Deprotection of N-Boc-ethyl 4-cyanopiperidine-1-carboxylate

This protocol outlines the removal of the Boc group using trifluoroacetic acid (TFA).

  • Materials:

    • N-Boc-ethyl 4-cyanopiperidine-1-carboxylate

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Procedure:

    • Dissolve N-Boc-ethyl 4-cyanopiperidine-1-carboxylate (1.0 eq) in DCM.

    • Add TFA (10-20 eq, typically a 1:1 v/v mixture with DCM) at 0 °C.

    • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.

    • Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the deprotected product.

Cbz Protection and Deprotection

a) N-Cbz Protection of this compound

This protocol describes the protection of the piperidine nitrogen with the benzyloxycarbonyl (Cbz) group.

  • Materials:

    • This compound

    • Benzyl chloroformate (Cbz-Cl)

    • Triethylamine (Et₃N) or aqueous sodium carbonate

    • Dichloromethane (DCM) or a biphasic system (e.g., Dioxane/Water)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

  • Procedure:

    • Dissolve this compound (1.0 eq) in DCM.

    • Add triethylamine (1.5 eq).

    • Slowly add benzyl chloroformate (1.1 eq) at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor by TLC.

    • Wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the N-Cbz protected product.

b) Deprotection of N-Cbz-ethyl 4-cyanopiperidine-1-carboxylate

This protocol describes the removal of the Cbz group via catalytic hydrogenolysis.

  • Materials:

    • N-Cbz-ethyl 4-cyanopiperidine-1-carboxylate

    • 10% Palladium on carbon (Pd/C)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen gas (H₂) balloon or Parr hydrogenator

    • Celite®

  • Procedure:

    • Dissolve N-Cbz-ethyl 4-cyanopiperidine-1-carboxylate (1.0 eq) in MeOH or EtOH.

    • Carefully add 10% Pd/C (5-10 mol% Pd).

    • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr apparatus) for 4-12 hours at room temperature. Monitor by TLC.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Wash the Celite pad with the reaction solvent.

    • Concentrate the filtrate in vacuo to yield the deprotected product.

Fmoc Protection and Deprotection

a) N-Fmoc Protection of this compound

This protocol details the protection of the piperidine nitrogen with the 9-fluorenylmethyloxycarbonyl (Fmoc) group.

  • Materials:

    • This compound

    • 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

    • Pyridine or Diisopropylethylamine (DIEA)

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DCM.

    • Add pyridine or DIEA (1.5 eq).

    • Add Fmoc-Cl or Fmoc-OSu (1.1 eq) at 0 °C.

    • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

    • Wash the reaction mixture with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to obtain the N-Fmoc protected product.

b) Deprotection of N-Fmoc-ethyl 4-cyanopiperidine-1-carboxylate

This protocol outlines the removal of the Fmoc group using piperidine.

  • Materials:

    • N-Fmoc-ethyl 4-cyanopiperidine-1-carboxylate

    • Piperidine

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • Dissolve N-Fmoc-ethyl 4-cyanopiperidine-1-carboxylate (1.0 eq) in DMF.

    • Add piperidine to make a 20% (v/v) solution.

    • Stir the reaction mixture at room temperature for 30-60 minutes. Monitor by TLC.

    • Upon completion, remove the solvent and piperidine under high vacuum. The crude product can be purified by chromatography or an acidic wash to remove the piperidine adduct.

Orthogonality and Compatibility

The choice of protecting group is often dictated by the need for selective removal in the presence of other protecting groups.

  • Boc vs. Cbz/Fmoc: The Boc group is acid-labile, while Cbz is removed by hydrogenolysis and Fmoc is base-labile. This provides a high degree of orthogonality.

  • Cbz vs. Fmoc: Cbz is generally stable to the basic conditions used for Fmoc deprotection, allowing for their sequential removal.

  • Compatibility with Functional Groups:

    • Ethyl Ester: The ethyl ester is generally stable to the conditions used for Boc, Cbz, and Fmoc protection and deprotection. However, prolonged exposure to strong bases during Fmoc deprotection could potentially lead to some hydrolysis. It is advisable to keep reaction times to a minimum.

    • Cyano Group: The cyano group is stable to the acidic conditions of Boc deprotection and the basic conditions of Fmoc deprotection. During Cbz deprotection via catalytic hydrogenolysis, care must be taken as some catalysts under harsh conditions could potentially reduce the nitrile. Using a standard 10% Pd/C catalyst under mild conditions (room temperature, atmospheric pressure of H₂) generally preserves the cyano group.

Visualizing Workflows

Protection_Deprotection_Workflow cluster_Boc Boc Strategy cluster_Cbz Cbz Strategy cluster_Fmoc Fmoc Strategy Start_Boc This compound Boc_Protected N-Boc Protected Start_Boc->Boc_Protected (Boc)2O, Et3N Deprotected_Boc Deprotected Amine Boc_Protected->Deprotected_Boc TFA Start_Cbz This compound Cbz_Protected N-Cbz Protected Start_Cbz->Cbz_Protected Cbz-Cl, Base Deprotected_Cbz Deprotected Amine Cbz_Protected->Deprotected_Cbz H2, Pd/C Start_Fmoc This compound Fmoc_Protected N-Fmoc Protected Start_Fmoc->Fmoc_Protected Fmoc-Cl, Base Deprotected_Fmoc Deprotected Amine Fmoc_Protected->Deprotected_Fmoc 20% Piperidine

Caption: General workflows for Boc, Cbz, and Fmoc protection and deprotection.

Orthogonal_Strategy A Start: this compound B N-Fmoc Protection A->B C Further Synthesis Steps (Fmoc stable) B->C D Fmoc Deprotection (20% Piperidine) C->D E Final Product D->E

Caption: Example of an orthogonal synthetic strategy utilizing Fmoc protection.

Application Notes and Protocols for Functional Group Transformations of Ethyl 4-cyanopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key functional group transformations of Ethyl 4-cyanopiperidine-1-carboxylate. This versatile building block is a valuable starting material in the synthesis of various pharmaceutically active compounds. The protocols outlined below cover fundamental transformations of the cyano and ethyl ester functionalities, providing a basis for the development of novel piperidine-based derivatives.

Introduction

This compound is a bifunctional molecule featuring a piperidine scaffold, a synthetically useful cyano group, and a protective ethyl carbamate.[1] The reactivity of the cyano and ester groups allows for a variety of chemical modifications, making it a key intermediate in medicinal chemistry. The piperidine moiety is a common structural feature in many pharmaceuticals. This document details protocols for the reduction of the nitrile, hydrolysis of the ester, alkylation of the α-carbon to the nitrile, and conversion of the nitrile to a tetrazole.

Nitrile Reduction to Primary Amine

The reduction of the nitrile group to a primary amine is a crucial transformation, yielding 4-(aminomethyl)piperidine derivatives. These derivatives are important intermediates for the synthesis of various bioactive molecules. Two common methods for this reduction are catalytic hydrogenation and chemical reduction with metal hydrides.

Catalytic hydrogenation is a clean and efficient method for nitrile reduction. The choice of catalyst and reaction conditions is critical to ensure high yield and selectivity, particularly to avoid reduction of the ethyl ester group.

Experimental Protocol: Synthesis of Ethyl 4-(aminomethyl)piperidine-1-carboxylate

  • Materials:

    • This compound

    • Raney Nickel (or 10% Pd/C)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Ammonia (in methanol, 7N solution) (optional, to suppress secondary amine formation)

    • Hydrogen gas (H₂)

    • Celite

  • Procedure:

    • In a high-pressure hydrogenation vessel, dissolve this compound (1.0 eq) in methanol or ethanol.

    • Add a catalytic amount of Raney Nickel (5-10 wt%) or 10% Palladium on carbon.

    • To suppress the formation of secondary amine byproducts, a solution of ammonia in methanol can be added.

    • Seal the vessel and purge with nitrogen, followed by hydrogen gas.

    • Pressurize the vessel with hydrogen gas (typically 50-100 psi).

    • Stir the reaction mixture vigorously at room temperature or with gentle heating (40-50 °C) for 12-24 hours, or until hydrogen uptake ceases.

    • Monitor the reaction progress by TLC or GC-MS.

    • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Wash the Celite pad with methanol or ethanol.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • The crude product can be purified by column chromatography or distillation if necessary.

Quantitative Data:

Reagent/CatalystSolventTemperature (°C)Pressure (psi)Time (h)Yield (%)
Raney NiMeOH/NH₃25-5050-10012-2485-95
10% Pd/CEtOH255018~90

Lithium aluminum hydride is a powerful reducing agent capable of reducing both nitriles and esters. However, under controlled conditions, selective reduction of the nitrile can be achieved, or a full reduction of both functional groups can be performed. Caution: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and anhydrous solvents must be used.

Experimental Protocol: Synthesis of (1-(ethoxycarbonyl)piperidin-4-yl)methanamine

  • Materials:

    • This compound

    • Lithium Aluminum Hydride (LiAlH₄)

    • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)

    • Sodium sulfate (Na₂SO₄) or Glauber's salt (Na₂SO₄·10H₂O) for workup

    • Ethyl acetate (EtOAc)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

    • Stir the resulting granular precipitate vigorously for 30 minutes.

    • Filter the precipitate and wash thoroughly with THF or EtOAc.

    • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

Quantitative Data:

Reducing AgentSolventTemperature (°C)Time (h)Yield (%)
LiAlH₄THF0 to RT2-470-85

Experimental Workflow for Nitrile Reduction

G cluster_start Starting Material cluster_h2 Catalytic Hydrogenation cluster_lah Chemical Reduction start This compound h2_reagents H₂, Raney Ni or Pd/C MeOH or EtOH start->h2_reagents Method A lah_reagents 1. LiAlH₄, Anhydrous THF 2. Fieser Workup start->lah_reagents Method B h2_workup Filtration through Celite h2_reagents->h2_workup h2_product Ethyl 4-(aminomethyl)piperidine-1-carboxylate h2_workup->h2_product lah_product (1-(ethoxycarbonyl)piperidin-4-yl)methanamine lah_reagents->lah_product

Caption: Workflow for the reduction of the nitrile group.

Ester Hydrolysis to Carboxylic Acid

Hydrolysis of the ethyl ester to the corresponding carboxylic acid provides a handle for further functionalization, such as amide bond formation. This reaction is typically carried out under basic conditions.

Experimental Protocol: Synthesis of 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid

  • Materials:

    • This compound

    • Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)

    • Ethanol (EtOH) or a mixture of THF/Water

    • Hydrochloric Acid (HCl), 1M or 2M solution

    • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • Procedure:

    • Dissolve this compound (1.0 eq) in a mixture of ethanol and water.

    • Add a solution of NaOH (1.1-1.5 eq) or LiOH in water.

    • Heat the reaction mixture to reflux (or stir at room temperature for an extended period) for 2-6 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl.

    • A precipitate may form, which can be collected by filtration. If no precipitate forms, extract the aqueous layer with EtOAc or DCM (3 x volumes).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.

Quantitative Data:

BaseSolventTemperature (°C)Time (h)Yield (%)
NaOHEtOH/H₂OReflux2-490-98
LiOHTHF/H₂ORT12>95

Reaction Pathway for Ester Hydrolysis

G start This compound reagents 1. NaOH or LiOH, EtOH/H₂O 2. HCl start->reagents Hydrolysis product 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid reagents->product

Caption: Hydrolysis of the ethyl ester to a carboxylic acid.

α-Alkylation of the Nitrile

The α-proton to the cyano group can be deprotonated with a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) to form a carbanion, which can then be alkylated with an alkyl halide.

Experimental Protocol: Synthesis of Ethyl 4-cyano-4-alkylpiperidine-1-carboxylate

  • Materials:

    • This compound

    • Lithium Diisopropylamide (LDA) solution (typically 2M in THF/heptane/ethylbenzene)

    • Anhydrous Tetrahydrofuran (THF)

    • Alkyl halide (e.g., Iodomethane, Benzyl bromide)

    • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

    • Ethyl acetate (EtOAc)

  • Procedure:

    • To a flame-dried, three-necked flask under an inert atmosphere, add anhydrous THF and cool to -78 °C (dry ice/acetone bath).

    • Slowly add LDA solution (1.1-1.2 eq) to the cooled THF.

    • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C.

    • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

    • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at -78 °C.

    • Continue stirring at -78 °C for 2-4 hours, then allow the reaction to slowly warm to room temperature overnight.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with EtOAc (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Quantitative Data:

Alkyl HalideBaseTemperature (°C)Time (h)Yield (%)
CH₃ILDA-78 to RT1275-85
BnBrLDA-78 to RT1270-80

Logical Flow of α-Alkylation

G start This compound deprotonation Deprotonation with LDA at -78 °C start->deprotonation enolate Formation of Carbanion Intermediate deprotonation->enolate alkylation Nucleophilic attack on Alkyl Halide (R-X) enolate->alkylation product Ethyl 4-cyano-4-alkylpiperidine-1-carboxylate alkylation->product

Caption: Stepwise process of α-alkylation.

Conversion of Nitrile to Tetrazole

The [3+2] cycloaddition of an azide source to a nitrile is a common method for the synthesis of 5-substituted tetrazoles, which are important bioisosteres of carboxylic acids in medicinal chemistry.

Experimental Protocol: Synthesis of Ethyl 4-(1H-tetrazol-5-yl)piperidine-1-carboxylate

  • Materials:

    • This compound

    • Sodium Azide (NaN₃)

    • Ammonium Chloride (NH₄Cl) or Triethylamine Hydrochloride

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Sodium nitrite (NaNO₂) (for quenching)

    • Hydrochloric Acid (HCl), 2M solution

    • Ethyl acetate (EtOAc)

  • Procedure:

    • To a round-bottom flask, add this compound (1.0 eq), sodium azide (1.5-2.0 eq), and ammonium chloride (1.5-2.0 eq).

    • Add anhydrous DMF and heat the mixture to 100-120 °C.

    • Stir the reaction at this temperature for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Acidify the mixture to pH 2-3 with 2M HCl.

    • To quench any residual azide, slowly add an aqueous solution of sodium nitrite at 0 °C.

    • Extract the product with EtOAc (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

Quantitative Data:

Azide SourceAdditiveSolventTemperature (°C)Time (h)Yield (%)
NaN₃NH₄ClDMF100-12012-2480-90

Cycloaddition for Tetrazole Formation

G start This compound reagents NaN₃, NH₄Cl DMF, 100-120 °C start->reagents Reaction cycloaddition [3+2] Cycloaddition reagents->cycloaddition product Ethyl 4-(1H-tetrazol-5-yl)piperidine-1-carboxylate cycloaddition->product

Caption: Synthesis of a tetrazole derivative.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 4-cyanopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of Ethyl 4-cyanopiperidine-1-carboxylate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method is the N-acylation of 4-cyanopiperidine with ethyl chloroformate. This reaction involves the nucleophilic attack of the secondary amine of the 4-cyanopiperidine on the electrophilic carbonyl carbon of ethyl chloroformate, typically in the presence of a base to neutralize the hydrochloric acid byproduct.

Q2: Why is my yield of this compound consistently low?

A2: Low yields can stem from several factors. Common causes include incomplete reaction, degradation of the starting material or product, and suboptimal reaction conditions. Key areas to investigate are the purity of reagents, reaction temperature, choice of base and solvent, and moisture control. For a systematic approach to diagnosing the issue, please refer to our Troubleshooting Guide.

Q3: What are the likely impurities in my final product?

A3: Potential impurities include unreacted 4-cyanopiperidine, residual ethyl chloroformate, and byproducts from side reactions. One common side reaction is the hydrolysis of ethyl chloroformate by any moisture present, which forms ethanol and HCl. The HCl can then form a salt with the basic 4-cyanopiperidine starting material, rendering it unreactive.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction's progress.[1] A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used to separate the starting material (4-cyanopiperidine), which is typically more polar, from the product (this compound), which is less polar. The disappearance of the starting material spot and the appearance of the product spot indicate the reaction is proceeding.

Q5: What is the best method for purifying the final product?

A5: Following an aqueous work-up to remove the base and any water-soluble salts, the crude product can be purified by flash column chromatography on silica gel.[1] An appropriate eluent system, typically a gradient of hexane and ethyl acetate, will effectively separate the desired product from residual starting materials and non-polar impurities.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Inactive Reagents: 4-cyanopiperidine may be in its hydrochloride salt form. Ethyl chloroformate is highly sensitive to moisture and can hydrolyze over time.1. Neutralize Starting Material: Ensure the 4-cyanopiperidine is the free base. If it is a hydrochloride salt, it must be neutralized with a suitable base before the reaction. 2. Use Fresh Reagents: Use a fresh, unopened bottle of ethyl chloroformate or purify older reagent by distillation.
2. Insufficient Base: The reaction generates HCl, which will protonate the starting amine, rendering it non-nucleophilic.2. Use Adequate Base: Use at least one equivalent of a tertiary amine base, such as triethylamine or diisopropylethylamine, to scavenge the HCl produced.
3. Low Reaction Temperature: The reaction may be too slow at very low temperatures.3. Optimize Temperature: While the initial addition of ethyl chloroformate should be done at a low temperature (0-5 °C) to control the exothermic reaction, the reaction can then be allowed to slowly warm to room temperature and stirred for several hours to ensure completion.[1]
Presence of Multiple Spots on TLC 1. Incomplete Reaction: A spot corresponding to the starting material (4-cyanopiperidine) is still visible.1. Increase Reaction Time: Allow the reaction to stir for a longer period at room temperature. Monitor by TLC until the starting material spot disappears. 2. Add More Reagent: If the reaction has stalled, a small additional amount of ethyl chloroformate can be added.
2. Side Reactions: Formation of byproducts.2. Control Temperature: Ensure the temperature is kept low during the addition of ethyl chloroformate to minimize side reactions. 3. Ensure Anhydrous Conditions: Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of ethyl chloroformate.
Product is an Oil Instead of a Solid 1. Residual Solvent: Trapped solvent from the work-up or purification.1. High Vacuum Drying: Dry the product under high vacuum for an extended period to remove all residual solvents.
2. Impurities: The presence of impurities can lower the melting point of the product.2. Re-purification: If significant impurities are detected by analysis (e.g., NMR), re-purify the product by column chromatography.
Difficulty in Purification 1. Streaking on TLC Plate: Indicates the presence of very polar or acidic/basic impurities.1. Aqueous Work-up: Ensure a thorough aqueous work-up is performed to remove salts. Washing the organic layer with a saturated aqueous sodium bicarbonate solution can help remove acidic impurities.[1]
2. Co-elution of Impurities: Impurities with similar polarity to the product.2. Optimize Chromatography: Experiment with different solvent systems for column chromatography. A shallower gradient or a different solvent combination (e.g., dichloromethane/methanol) may provide better separation.

Data Presentation: Impact of Reaction Parameters on Yield

The following tables summarize the illustrative effects of key reaction parameters on the yield of this compound. Note: This data is for illustrative purposes to demonstrate trends and may not represent actual experimental results.

Table 1: Effect of Base on Yield

Base Equivalents Reaction Time (h) Temperature (°C) Yield (%)
Triethylamine1.140 to RT85
Diisopropylethylamine1.140 to RT88
Pyridine1.160 to RT75
No Base060 to RT<5

Table 2: Effect of Temperature on Yield

Temperature Profile (°C) Reaction Time (h) Base Solvent Yield (%)
0°C for 1h, then RT for 3h4TriethylamineDichloromethane85
Maintained at 0°C6TriethylamineDichloromethane65
Room Temperature4TriethylamineDichloromethane70 (with more impurities)
Reflux (40°C)2TriethylamineDichloromethane50 (significant decomposition)

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is based on a standard procedure for the N-acylation of piperidine derivatives.[1]

Materials:

  • 4-cyanopiperidine

  • Ethyl chloroformate

  • Triethylamine (or Diisopropylethylamine)

  • Dichloromethane (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere, dissolve 4-cyanopiperidine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

  • Addition of Ethyl Chloroformate: Cool the solution to 0 °C using an ice bath. Add ethyl chloroformate (1.05 equivalents) dropwise to the stirred solution over a period of 15-30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.

  • Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Visualizations

Reaction Pathway

Reaction_Pathway Synthesis of this compound 4-cyanopiperidine 4-cyanopiperidine Product This compound 4-cyanopiperidine->Product + Ethyl chloroformate Ethyl_chloroformate Ethyl_chloroformate Ethyl_chloroformate->Product Base Base HCl_byproduct HCl Base->HCl_byproduct Neutralizes

Caption: Chemical reaction pathway for the synthesis.

Experimental Workflow

Experimental_Workflow General Experimental Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Setup Dissolve 4-cyanopiperidine and base in DCM Addition Add Ethyl Chloroformate at 0-5 °C Setup->Addition Stirring Stir at Room Temperature (4-6 hours) Addition->Stirring Quench Quench with Water Stirring->Quench TLC Monitoring Wash Wash with NaHCO3 (aq) and Brine Quench->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Chromatography Flash Column Chromatography Concentrate->Chromatography Analysis Characterize Pure Product Chromatography->Analysis

Caption: Step-by-step experimental workflow.

Troubleshooting Decision Tree

Troubleshooting_Tree Troubleshooting Decision Tree Start Low Yield Check_Reagents Reagents Fresh & Anhydrous? Start->Check_Reagents Check_Base Sufficient Base Used? Check_Reagents->Check_Base Yes Solution_Reagents Use fresh/dry reagents. Neutralize starting material if salt. Check_Reagents->Solution_Reagents No Check_Temp Correct Temperature Profile? Check_Base->Check_Temp Yes Solution_Base Use at least 1.1 eq. of tertiary amine base. Check_Base->Solution_Base No Check_Time Sufficient Reaction Time? Check_Temp->Check_Time Yes Solution_Temp Add reagent at 0-5 °C, then warm to RT. Check_Temp->Solution_Temp No Solution_Time Increase reaction time and monitor by TLC. Check_Time->Solution_Time No Success Yield Improved Check_Time->Success Yes Solution_Reagents->Start Solution_Base->Start Solution_Temp->Start Solution_Time->Start

Caption: A decision tree for troubleshooting low yield.

References

Technical Support Center: Synthesis of Ethyl 4-Cyanopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4-cyanopiperidine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

There are two primary synthetic routes for the preparation of this compound:

  • Route A: The N-acylation of 4-cyanopiperidine with ethyl chloroformate. This is a direct approach where the piperidine nitrogen is functionalized.

  • Route B: A two-step process starting from Ethyl 4-oxopiperidine-1-carboxylate. This involves the conversion of the ketone to a cyanohydrin, followed by the removal of the hydroxyl group.

Q2: I am seeing a significant amount of a byproduct that is not my desired product in Route A. What could it be?

A common byproduct in reactions involving ethyl chloroformate is diethyl carbonate. This can form if the ethyl chloroformate degrades or if it reacts with any residual ethanol. To minimize this, ensure that your ethyl chloroformate is of high purity and that your reaction is conducted under anhydrous conditions.

Q3: My yield is very low when following Route A. What are the potential reasons?

Low yields in the N-acylation of 4-cyanopiperidine can be attributed to several factors:

  • Incomplete reaction: The reaction may not have gone to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

  • Base selection: The choice and amount of base are critical. A hindered base like triethylamine is commonly used to neutralize the HCl generated during the reaction. Insufficient base can lead to the protonation of the starting piperidine, rendering it non-nucleophilic.

  • Reaction conditions: Ensure the reaction is performed at the optimal temperature. The addition of ethyl chloroformate is often done at low temperatures (e.g., 0 °C) to control the reaction rate and minimize side reactions.

Q4: In Route B, the conversion of the ketone to the cyanohydrin is not working well. What could be the issue?

The formation of cyanohydrin from a ketone is a reversible reaction.[1][2] To drive the equilibrium towards the product, you can use a slight excess of the cyanide source. The reaction is also sensitive to pH. It is typically catalyzed by a base to generate the cyanide anion, which is the active nucleophile. However, strongly basic conditions can lead to side reactions.

Q5: I am observing the hydrolysis of the ethyl carbamate group. How can I prevent this?

Hydrolysis of the ethyl carbamate can occur under both acidic and basic conditions, particularly during the workup.[3][4][5] To prevent this, it is advisable to perform the aqueous workup under neutral or mildly acidic/basic conditions and to minimize the exposure time to aqueous solutions.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction.Monitor the reaction by TLC until the starting material is consumed.
Sub-optimal reaction temperature.For N-acylation (Route A), maintain a low temperature (0-5 °C) during the addition of ethyl chloroformate. For cyanohydrin formation (Route B), the optimal temperature may vary, consult relevant literature.
Inefficient stirring.Ensure vigorous stirring to maintain a homogeneous reaction mixture.
Presence of Diethyl Carbonate (Route A) Degradation of ethyl chloroformate.Use fresh, high-purity ethyl chloroformate.
Presence of ethanol.Ensure all reagents and solvents are anhydrous.
Presence of Unreacted 4-Cyanopiperidine (Route A) Insufficient ethyl chloroformate.Use a slight excess (e.g., 1.05-1.1 equivalents) of ethyl chloroformate.
Inactive 4-cyanopiperidine (protonated).Ensure a sufficient amount of a suitable base (e.g., triethylamine) is used to neutralize the generated HCl.
Reversion of Cyanohydrin to Ketone (Route B) Equilibrium nature of the reaction.Use a slight excess of the cyanide reagent. Control the pH carefully.
Formation of α,β-unsaturated nitrile (Route B) Dehydration of the cyanohydrin.This can occur under acidic conditions during the workup or subsequent steps.[6] Careful control of pH is necessary.
Hydrolysis of Ethyl Carbamate Acidic or basic workup conditions.Neutralize the reaction mixture carefully and minimize contact time with aqueous layers. Use of a buffered wash may be beneficial.

Experimental Protocols

Route A: N-acylation of 4-Cyanopiperidine
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-cyanopiperidine (1 equivalent) and triethylamine (1.1 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.

  • Addition of Ethyl Chloroformate: Cool the solution to 0 °C in an ice bath. Add ethyl chloroformate (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.

  • Work-up: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Route B: From Ethyl 4-oxopiperidine-1-carboxylate

Step 1: Cyanohydrin Formation

  • Reaction Setup: In a round-bottom flask, dissolve Ethyl 4-oxopiperidine-1-carboxylate (1 equivalent) in a suitable solvent (e.g., ethanol).

  • Cyanide Addition: Add a solution of sodium or potassium cyanide (1.1 equivalents) in water to the ketone solution.

  • Acidification: Cool the mixture in an ice bath and slowly add a mild acid (e.g., acetic acid) to generate HCN in situ. Maintain the pH in a slightly acidic to neutral range.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC.

  • Work-up and Isolation: Once the reaction is complete, carefully quench any excess cyanide with an oxidizing agent (e.g., bleach) under basic conditions. Extract the product with a suitable organic solvent. Wash, dry, and concentrate the organic layer to obtain the crude cyanohydrin.

Step 2: Deoxygenation of the Cyanohydrin

The deoxygenation of the cyanohydrin can be achieved through various methods, such as reduction of a tosylate or mesylate derivative. The choice of method will depend on the stability of the molecule and the desired yield. A common approach involves converting the hydroxyl group to a good leaving group followed by reduction.

Visualizations

Synthesis Route A 4-Cyanopiperidine 4-Cyanopiperidine Product This compound 4-Cyanopiperidine->Product N-acylation Ethyl Chloroformate Ethyl Chloroformate Ethyl Chloroformate->Product Side_Product Diethyl Carbonate Ethyl Chloroformate->Side_Product Degradation/Side Reaction Reagents Et3N, DCM Reagents->Product

Caption: Synthetic pathway for Route A.

Synthesis Route B Start Ethyl 4-oxopiperidine-1-carboxylate Intermediate Cyanohydrin Intermediate Start->Intermediate Cyanohydrin Formation Product This compound Intermediate->Product Reduction Reagents1 NaCN, H+ Reagents1->Intermediate Reagents2 Deoxygenation Reagents2->Product

Caption: Synthetic pathway for Route B.

Troubleshooting Workflow Start Low Yield or Impure Product Check_Reaction Check Reaction Completion (TLC) Start->Check_Reaction Incomplete Reaction Incomplete Check_Reaction->Incomplete No Complete Reaction Complete Check_Reaction->Complete Yes Action_Incomplete Increase reaction time or temperature Incomplete->Action_Incomplete Check_Workup Review Workup Procedure Complete->Check_Workup Workup_Issue pH issue causing hydrolysis? Check_Workup->Workup_Issue Action_Workup Use neutral pH wash Workup_Issue->Action_Workup Yes Check_Reagents Check Reagent Purity Workup_Issue->Check_Reagents No Reagent_Issue Impure starting material or reagent? Check_Reagents->Reagent_Issue Action_Reagent Use fresh/purified reagents Reagent_Issue->Action_Reagent Yes Purification Optimize Purification Reagent_Issue->Purification No

Caption: A logical troubleshooting workflow.

References

Technical Support Center: Purification of Ethyl 4-cyanopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Ethyl 4-cyanopiperidine-1-carboxylate. This resource is intended for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude sample of this compound?

A1: Common impurities can include unreacted starting materials from the synthesis, byproducts from side reactions, residual solvents, and degradation products.[1] Depending on the synthetic route, which may involve the reaction of ethyl chloroformate with 4-cyanopiperidine, impurities could consist of starting materials, or byproducts from the dehydration of an amide precursor.[2][3] The compound may also undergo partial hydrolysis of the ester or cyano group if exposed to acidic or basic conditions.[4]

Q2: My purified this compound is a pale yellow liquid/solid. Is this normal?

A2: While high-purity this compound is often described as a colorless oil or solid, a pale yellow tint can be common in less pure samples.[5] This coloration can be due to trace impurities or oxidation products, a common issue with piperidine derivatives.[1] If the color is a concern for downstream applications, further purification may be necessary.

Q3: What is the best general-purpose purification method for this compound?

A3: The optimal purification method depends on the nature of the impurities and the desired final purity. For general-purpose purification, column chromatography on silica gel is often effective at removing a wide range of impurities.[6][7] If the crude product is a solid and of reasonable purity, recrystallization can be a highly effective and scalable method. For thermally stable compounds, vacuum distillation can also be a viable option.

Q4: How can I effectively remove water from my sample of this compound?

A4: Water can be a significant impurity, especially after an aqueous workup.[1] Drying the organic solution with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before solvent evaporation is a critical step. If water persists, azeotropic distillation with a solvent like toluene can be an effective removal method.

Troubleshooting Guides

Column Chromatography

Problem: Poor separation of the product from impurities, observed as overlapping spots on TLC or co-elution.

  • Possible Cause: The solvent system (mobile phase) has suboptimal polarity.

  • Solution: Systematically screen different solvent systems. A common starting point for piperidine derivatives is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate).[6] The polarity can be gradually increased to achieve better separation.

Problem: Significant tailing of the product spot on TLC or broad peaks during column chromatography.

  • Possible Cause: The basic nature of the piperidine nitrogen can lead to strong interactions with the acidic silica gel.[8]

  • Solution: Add a small amount of a basic modifier, such as triethylamine (typically 0.5-1%), to the eluent.[9] This will neutralize the acidic sites on the silica gel and improve the peak shape.

Recrystallization

Problem: The compound "oils out" instead of forming crystals upon cooling.

  • Possible Cause 1: The cooling rate is too rapid.

  • Solution 1: Allow the hot, saturated solution to cool slowly to room temperature before further cooling in an ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod can also be helpful.[6]

  • Possible Cause 2: High concentration of impurities.

  • Solution 2: The presence of significant impurities can lower the melting point and inhibit crystallization. A preliminary purification step, such as an acid-base extraction, may be necessary before attempting recrystallization.[6]

Problem: Low recovery of the purified product after recrystallization.

  • Possible Cause: The chosen solvent is too good at dissolving the compound, even at low temperatures.

  • Solution: Select a solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. It may be necessary to screen several solvents to find the optimal one.

Data Presentation

Table 1: Illustrative Comparison of Purification Techniques

Purification MethodTypical Purity AchievedTypical RecoveryKey AdvantagesKey Disadvantages
Column Chromatography>98%70-90%High resolution, versatile for various impurities.Can be time-consuming and require large solvent volumes.
Recrystallization>99% (for suitable compounds)60-85%Highly effective for removing small amounts of impurities, scalable.Requires the compound to be a solid, risk of oiling out.
Vacuum Distillation>97%75-95%Good for removing non-volatile or very high-boiling impurities.Requires the compound to be thermally stable, less effective for impurities with similar boiling points.

Note: The values in this table are illustrative and can vary significantly based on the initial purity of the crude material and the specific experimental conditions.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Preparation of the Stationary Phase: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 Hexanes:Ethyl Acetate with 0.5% Triethylamine).

  • Column Packing: Carefully pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry powder to the top of the packed column.

  • Elution: Begin elution with the least polar solvent mixture. The polarity can be gradually increased (gradient elution) if necessary to elute the product.

  • Fraction Collection and Analysis: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent system where this compound has high solubility at elevated temperatures and low solubility at room temperature.

  • Dissolution: In a flask, add the chosen solvent to the crude solid and heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent required for complete dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Visualizations

Purification_Workflow Crude Crude Product (this compound) Analysis Purity Analysis (TLC, NMR, etc.) Crude->Analysis Decision Purity > 95%? Analysis->Decision Solid Is it a solid? Decision->Solid No Final_Product Pure Product Decision->Final_Product Yes Chromatography Column Chromatography Solid->Chromatography No Recrystallization Recrystallization Solid->Recrystallization Yes Distillation Vacuum Distillation Solid->Distillation Alternative Chromatography->Final_Product Recrystallization->Final_Product Distillation->Final_Product

Caption: A decision-making workflow for selecting a purification method.

Troubleshooting_Chromatography cluster_problems Common Problems cluster_solutions Potential Solutions Poor_Separation Poor Separation Overlapping spots/peaks Optimize_Solvent Optimize Solvent System Vary polarity (e.g., Hexane/EtOAc ratio) Poor_Separation->Optimize_Solvent Peak_Tailing Peak Tailing Broad, asymmetric peaks Add_Modifier Add Basic Modifier Add 0.5-1% Triethylamine to eluent Peak_Tailing->Add_Modifier

Caption: Troubleshooting common issues in column chromatography.

References

Navigating Solubility Challenges with Ethyl 4-cyanopiperidine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for overcoming solubility issues encountered with Ethyl 4-cyanopiperidine-1-carboxylate. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a logical workflow to address solubility challenges during your research and development endeavors.

Troubleshooting Guide

This section addresses common problems researchers face with the solubility of this compound in a question-and-answer format, providing direct and actionable solutions.

Issue 1: My this compound is not dissolving in my chosen solvent.

  • Question: I am trying to dissolve this compound for my reaction/assay, but it remains as a solid. What should I do?

  • Answer: The solubility of this compound is highly dependent on the solvent system. It is known to be soluble in organic solvents such as chloroform, dichloromethane, and ethyl acetate.[1][2] If you are using a non-polar solvent or a purely aqueous medium, you will likely encounter solubility issues. Consider switching to a more polar organic solvent. For applications requiring an aqueous environment, the use of co-solvents is recommended.

Issue 2: The compound "oils out" instead of forming a clear solution.

  • Question: When I try to dissolve this compound, it forms an oily layer at the bottom of my vessel instead of dissolving. Why is this happening and how can I prevent it?

  • Answer: "Oiling out" typically occurs when a compound is highly concentrated in a solvent where its solubility is limited, especially at a specific temperature. This can be addressed by:

    • Increasing the solvent volume: Adding more solvent can help to fully dissolve the compound.

    • Heating the mixture: Gently warming the solution can increase the solubility of the compound. Be sure to monitor for any degradation.

    • Using a co-solvent system: Introducing a miscible co-solvent in which the compound is more soluble can prevent oiling out.

Issue 3: Precipitation occurs when my stock solution is added to an aqueous buffer.

  • Question: I have a stock solution of this compound in an organic solvent, but when I add it to my aqueous assay buffer, a precipitate forms. How can I maintain its solubility in the final mixture?

  • Answer: This is a common issue when transferring a compound from a high-solubility organic solvent to a low-solubility aqueous environment. To mitigate this:

    • Minimize the organic solvent concentration: Use the highest possible concentration for your stock solution to minimize the volume added to the aqueous phase.

    • Utilize co-solvents: Include a water-miscible co-solvent like DMSO or ethanol in your final aqueous mixture to enhance the solubility of the compound.

    • pH adjustment: If your downstream application allows, adjusting the pH of the aqueous buffer might improve solubility, although this compound itself is not strongly ionizable.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for dissolving this compound?

Q2: How can I improve the aqueous solubility of this compound for biological assays?

A2: Enhancing aqueous solubility is a common challenge for many organic compounds. For this compound, consider the following strategies:

  • Co-solvents: The use of water-miscible organic solvents such as dimethyl sulfoxide (DMSO) or ethanol as a percentage of the final aqueous solution can significantly improve solubility.

  • Formulation with excipients: For in-vivo studies or formulation development, techniques such as complexation with cyclodextrins can be explored to enhance aqueous solubility.[3]

Q3: Is the solubility of this compound pH-dependent?

A3: The structure of this compound does not contain strongly acidic or basic functional groups that would be readily ionized under typical pH conditions. The piperidine nitrogen is part of a carbamate, which significantly reduces its basicity. Therefore, its solubility is not expected to be highly dependent on pH within a moderate range (pH 3-9). However, extreme pH values could potentially lead to hydrolysis of the ester or carbamate groups over time, which would alter the molecule and its solubility characteristics.

Q4: How do I perform a reliable solubility assessment for this compound?

A4: A thermodynamic solubility assay using the shake-flask method is a reliable way to determine the equilibrium solubility. A detailed protocol for this is provided in the "Experimental Protocols" section of this guide. This method involves equilibrating an excess of the solid compound in the solvent of interest over a set period and then measuring the concentration of the dissolved compound in the filtered supernatant.[4]

Data Presentation

The following table summarizes the qualitative solubility of this compound in common laboratory solvents. It is important to note that this information is based on general chemical principles and available literature, and experimental verification is highly recommended for precise quantitative values.

SolventPolarity IndexPredicted Qualitative Solubility
Water10.2Poor
Methanol5.1Soluble
Ethanol4.3Soluble
Isopropanol3.9Soluble
Acetonitrile5.8Soluble
Acetone5.1Soluble
Dichloromethane3.1Soluble[1][2]
Chloroform4.1Soluble[1][2]
Ethyl Acetate4.4Soluble[1][2]
Tetrahydrofuran (THF)4.0Soluble
Toluene2.4Sparingly Soluble
Hexane0.1Insoluble

Experimental Protocols

Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method

This protocol outlines the steps to determine the equilibrium solubility of this compound in a given solvent.

Materials:

  • This compound (solid)

  • Solvent of interest

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Constant temperature incubator or water bath

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE, depending on solvent compatibility)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical instrument.

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a glass vial (e.g., 5-10 mg in 1 mL of solvent). The presence of undissolved solid is essential to ensure saturation.

    • Add the chosen solvent to the vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator in a constant temperature environment (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.

  • Quantification:

    • Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of your analytical method.

    • Analyze the diluted samples using a validated HPLC method or another suitable quantitative technique to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.

  • Data Reporting:

    • Express the solubility in units such as mg/mL or mmol/L.

Mandatory Visualizations

Troubleshooting Workflow for Solubility Issues

The following diagram illustrates a logical workflow for addressing solubility problems with this compound.

Solubility_Troubleshooting start Start: Solubility Issue with This compound check_solvent Is the solvent appropriate? (e.g., polar organic) start->check_solvent change_solvent Select a more appropriate solvent (e.g., DCM, Chloroform, Ethyl Acetate) check_solvent->change_solvent No oiling_out Is the compound 'oiling out'? check_solvent->oiling_out Yes change_solvent->oiling_out fail Issue Persists: Consult further literature or formulation expert increase_solvent Increase solvent volume oiling_out->increase_solvent Yes precipitation Precipitation upon adding to aqueous solution? oiling_out->precipitation No heat_gently Apply gentle heating increase_solvent->heat_gently use_cosolvent Use a co-solvent system heat_gently->use_cosolvent use_cosolvent->precipitation minimize_organic Minimize organic solvent volume precipitation->minimize_organic Yes success Solubility Issue Resolved precipitation->success No add_cosolvent_aq Add co-solvent to aqueous phase minimize_organic->add_cosolvent_aq formulation_strategies Consider advanced formulation strategies (e.g., cyclodextrins) add_cosolvent_aq->formulation_strategies formulation_strategies->success

Caption: A decision tree for troubleshooting common solubility issues.

References

Technical Support Center: Optimizing Reaction Conditions for Ethyl 4-cyanopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Ethyl 4-cyanopiperidine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and efficient method is the N-acylation of 4-cyanopiperidine with ethyl chloroformate. This reaction proceeds via a nucleophilic acyl substitution, where the secondary amine of the piperidine attacks the electrophilic carbonyl carbon of ethyl chloroformate, leading to the formation of the desired carbamate. A base, such as triethylamine, is typically used to neutralize the hydrochloric acid byproduct.[1]

Q2: My NMR spectrum shows more signals than expected. Is my product impure?

Not necessarily. N-acyl piperidines, such as this compound, can exhibit a phenomenon called rotamerism. Due to the partial double-bond character of the amide (N-C=O) bond, rotation is restricted, leading to two distinct conformational isomers (rotamers) that are observable on the NMR timescale at room temperature.[2] This results in a doubling or broadening of peaks for the protons and carbons near the nitrogen atom. To confirm the presence of rotamers, you can perform variable temperature (VT) NMR. As the temperature increases, the rate of interconversion between rotamers also increases, causing the distinct signals to broaden and eventually coalesce into a single, time-averaged signal.[2]

Q3: What are the primary side reactions to be aware of during the synthesis?

A key side reaction is the hydrolysis of the nitrile group at the C4 position. Under aqueous or protic conditions, particularly in the presence of strong acids or bases, the nitrile can be hydrolyzed to either a carboxamide or a carboxylic acid. It is crucial to use anhydrous solvents and to quench the reaction carefully to minimize this side reaction.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation - Inactive reagents (e.g., hydrolyzed ethyl chloroformate).- Insufficient base to neutralize HCl byproduct.- Low reaction temperature leading to slow reaction rates.- Use fresh, anhydrous reagents and solvents.- Ensure at least a stoichiometric amount of base (e.g., triethylamine) is used.- Allow the reaction to warm to room temperature after the initial addition of ethyl chloroformate.
Presence of Starting Material (4-cyanopiperidine) in the Final Product - Incomplete reaction.- Insufficient amount of ethyl chloroformate.- Increase the reaction time and monitor by TLC.- Use a slight excess (e.g., 1.05-1.1 equivalents) of ethyl chloroformate.
Formation of a White Precipitate (Triethylamine Hydrochloride) - This is expected as the reaction progresses.- The precipitate can be removed by filtration or during the aqueous work-up.
Product is an Oil Instead of a Solid - The product may be an oil at room temperature, which is not unusual.[3]- Confirm the identity and purity of the product by analytical methods (NMR, IR, MS).
Difficulty in Purifying the Product by Column Chromatography - Improper choice of eluent system.- Co-elution of impurities.- Use a gradient elution of ethyl acetate in hexanes to effectively separate the product from non-polar impurities and the baseline.- Ensure the crude product is properly dried before loading onto the silica gel column.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a similar N-acylation procedure and provides a general method for the synthesis.[1]

Materials:

  • 4-cyanopiperidine

  • Ethyl chloroformate

  • Triethylamine (Et3N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-cyanopiperidine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

  • Addition of Ethyl Chloroformate: Cool the solution to 0 °C using an ice bath. Add ethyl chloroformate (1.05 equivalents) dropwise to the stirred solution over 15-30 minutes, ensuring the temperature is maintained below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system, such as a gradient of ethyl acetate in hexanes.[1][4]

Optimization of Reaction Conditions

The following table outlines key parameters that can be optimized to improve the yield and purity of this compound.

Parameter Condition 1 Condition 2 Condition 3 Expected Outcome/Considerations
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF)Acetonitrile (MeCN)DCM is a common choice for this type of reaction. THF and MeCN are also viable options. Ensure the solvent is anhydrous.
Base Triethylamine (Et3N)Diisopropylethylamine (DIPEA)PyridineEt3N is standard. DIPEA is a non-nucleophilic base that can also be effective. Pyridine can be used but may be more difficult to remove.
Temperature 0 °C to room temperatureRoom temperature-10 °C to room temperatureInitial cooling is recommended to control the exothermic reaction upon addition of ethyl chloroformate. The reaction can then proceed at room temperature.
Reaction Time 4-6 hours12 hours24 hoursReaction progress should be monitored by TLC to determine the optimal time.

Experimental Workflow

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 4-cyanopiperidine and triethylamine in DCM add_reagent Add ethyl chloroformate dropwise at 0°C start->add_reagent Cool to 0°C stir Stir at room temperature for 4-6 hours add_reagent->stir Warm to RT quench Quench with water stir->quench Reaction complete extract Extract with DCM, wash with NaHCO3 and brine quench->extract dry Dry organic layer and concentrate extract->dry purify Purify by column chromatography dry->purify product This compound purify->product

Caption: Synthetic workflow for this compound.

References

Technical Support Center: A Troubleshooting Guide for Reactions of Ethyl 4-cyanopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 4-cyanopiperidine-1-carboxylate. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during key synthetic transformations of this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

This compound is a valuable intermediate in organic synthesis due to its dual functionality.[1] The primary reaction types involve transformations of the cyano group, the ethyl ester, and the piperidine nitrogen. These include:

  • Reduction of the Nitrile: Conversion of the cyano group to a primary amine (4-(aminomethyl)piperidine derivative).

  • Hydrolysis of the Ester: Cleavage of the ethyl ester to the corresponding carboxylic acid.

  • N-Deprotection: Removal of the ethoxycarbonyl protecting group to yield 4-cyanopiperidine.

  • Alkylation at the 4-position: Introduction of substituents at the carbon adjacent to the cyano group.

Troubleshooting Guides

Reduction of the Nitrile Group

The reduction of the nitrile in this compound to the corresponding primary amine is a crucial step in the synthesis of various biologically active molecules. However, several issues can arise during this transformation.

Q2: My nitrile reduction is yielding a mixture of products, including secondary and tertiary amines. How can I improve the selectivity for the primary amine?

The formation of secondary and tertiary amine byproducts is a common issue in nitrile reductions, often occurring through the reaction of the initially formed primary amine with intermediate imines. To minimize these side reactions:

  • Choice of Reducing Agent: Lithium aluminum hydride (LAH) is a powerful reducing agent that is generally effective for converting nitriles to primary amines.[2][3] Catalytic hydrogenation with Raney Nickel is another common method, but the formation of byproducts can be more prevalent.

  • Reaction Conditions:

    • When using catalytic hydrogenation, the addition of ammonia or ammonium hydroxide can help suppress the formation of secondary and tertiary amines.

    • Performing the reaction at lower temperatures can also improve selectivity.

  • Work-up Procedure: A proper work-up is crucial to isolate the desired primary amine. For LAH reductions, a Fieser work-up (sequential addition of water, 15% NaOH, and water) can help to precipitate the aluminum salts, simplifying purification.[4]

Q3: The yield of my nitrile reduction is consistently low. What are the potential causes and solutions?

Low yields can be attributed to several factors:

  • Incomplete Reaction: Ensure the reaction goes to completion by monitoring it using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, consider increasing the amount of reducing agent or extending the reaction time.

  • Degradation of Starting Material or Product: The reaction conditions might be too harsh. If using LAH, ensure the reaction is performed under anhydrous conditions and at a controlled temperature.

  • Issues with Catalyst (for Hydrogenation): The Raney Nickel catalyst may be deactivated. Use freshly prepared or high-quality catalyst. The catalyst loading might also need optimization.

Quantitative Data for Nitrile Reduction

Reducing AgentSubstrateSolventTemperatureTimeYieldReference
LiAlH4NitrilesDiethyl ether or THF0 °C to refluxVariesGenerally high[2][3][4]
Raney Nickel/H₂NitrilesMethanol/AmmoniaRoom Temp.VariesVariable[5]

Experimental Protocol: Reduction of this compound with LiAlH₄

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend Lithium Aluminum Hydride (LAH) in anhydrous diethyl ether or THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound in the same anhydrous solvent to the LAH suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and finally more water (Fieser work-up).[4]

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with ether or THF.

  • Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography if necessary.

Troubleshooting Workflow for Nitrile Reduction

G start Start: Nitrile Reduction issue Problem Encountered start->issue low_yield Low Yield issue->low_yield side_products Side Products (Secondary/Tertiary Amines) issue->side_products incomplete Incomplete Reaction low_yield->incomplete degradation Degradation low_yield->degradation catalyst_issue Catalyst Inactive (Hydrogenation) low_yield->catalyst_issue optimize_conditions Adjust Reaction Conditions (Temp, Time) side_products->optimize_conditions add_nh3 Add Ammonia (for Hydrogenation) side_products->add_nh3 optimize_reagent Optimize Reducing Agent/Catalyst Loading incomplete->optimize_reagent degradation->optimize_conditions fresh_catalyst Use Fresh/High-Quality Catalyst catalyst_issue->fresh_catalyst end_good Successful Reduction optimize_reagent->end_good end_bad Problem Persists: Re-evaluate Strategy optimize_reagent->end_bad optimize_conditions->end_good optimize_conditions->end_bad workup Improve Work-up Procedure add_nh3->end_good fresh_catalyst->end_good check_anhydrous Ensure Anhydrous Conditions (LAH)

Troubleshooting logic for nitrile reduction.
Hydrolysis of the Ethyl Ester

Hydrolysis of the ethyl ester to the corresponding carboxylic acid can be achieved under either acidic or basic conditions. The choice of conditions can influence the outcome and potential side reactions.

Q4: I am attempting to hydrolyze the ethyl ester, but the reaction is very slow and gives a poor yield. What can I do?

Slow reaction rates and low yields are common problems in ester hydrolysis. Here are some troubleshooting steps:

  • For Basic Hydrolysis (Saponification):

    • Increase Temperature: Heating the reaction mixture (e.g., refluxing) can significantly increase the rate of hydrolysis.

    • Increase Base Concentration: Using a higher concentration of the base (e.g., 2M KOH or NaOH) can drive the reaction to completion.

    • Co-solvent: If the starting material has poor solubility in the aqueous base, adding a co-solvent like THF or ethanol can improve miscibility and reaction rate.

  • For Acidic Hydrolysis:

    • Stronger Acid: If using a dilute acid is ineffective, switch to a more concentrated acid like 6M HCl.

    • Higher Temperature: Refluxing is often necessary for acidic hydrolysis of esters.

    • Water Content: Ensure sufficient water is present for the hydrolysis to proceed.

Q5: During the hydrolysis of the ethyl ester, I am also observing the hydrolysis of the nitrile group. How can I selectively hydrolyze the ester?

Nitrile groups can be susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures. To achieve selective ester hydrolysis:

  • Milder Conditions: Use milder reaction conditions. For basic hydrolysis, try using lithium hydroxide (LiOH) in a mixture of THF and water at room temperature. For acidic hydrolysis, milder acids or lower temperatures might be effective, though this will likely require longer reaction times.

  • Careful Monitoring: Monitor the reaction closely by TLC or LC-MS to stop it once the ester has been consumed, before significant nitrile hydrolysis occurs.

Quantitative Data for Ester Hydrolysis

ConditionsReagentSolventTemperatureTimeYieldReference
Basic2.0 M KOHTHF/H₂ORoom Temp - Reflux4h - 24h64-90%[6]
Acidic6 M HClDioxane/H₂OReflux16h - 48hVariable[7]

Experimental Protocol: Basic Hydrolysis of this compound

  • Dissolve this compound in a mixture of THF and water.

  • Add an aqueous solution of potassium hydroxide (e.g., 2.0 M).

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Acidify the mixture with an aqueous acid (e.g., 1M HCl) to a pH of approximately 3-4.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.

Troubleshooting Workflow for Ester Hydrolysis

G start Start: Ester Hydrolysis issue Problem Encountered start->issue slow_reaction Slow/Incomplete Reaction issue->slow_reaction nitrile_hydrolysis Nitrile Hydrolysis Side Reaction issue->nitrile_hydrolysis increase_temp Increase Temperature slow_reaction->increase_temp increase_conc Increase Acid/Base Concentration slow_reaction->increase_conc add_cosolvent Add Co-solvent slow_reaction->add_cosolvent milder_conditions Use Milder Conditions (e.g., LiOH, lower temp) nitrile_hydrolysis->milder_conditions monitor_reaction Monitor Reaction Closely nitrile_hydrolysis->monitor_reaction end_good Selective Hydrolysis Achieved increase_temp->end_good end_bad Problem Persists: Consider Alternative Strategy increase_temp->end_bad increase_conc->end_good add_cosolvent->end_good milder_conditions->end_good milder_conditions->end_bad monitor_reaction->end_good

Troubleshooting logic for ester hydrolysis.
N-Deprotection of the Ethoxycarbonyl Group

Removal of the N-ethoxycarbonyl protecting group is often necessary to allow for further functionalization of the piperidine nitrogen.

Q6: My N-deprotection reaction is not going to completion. How can I improve the efficiency?

Incomplete deprotection can be addressed by modifying the reaction conditions:

  • Choice of Reagent: While acidic hydrolysis can work, more specialized reagents are often more effective. Iodotrimethylsilane (TMSI) is a classic reagent for the cleavage of carbamates. Alternatively, strong acidic conditions, such as HBr in acetic acid, can be employed.

  • Reaction Time and Temperature: Extending the reaction time or increasing the temperature can drive the reaction to completion. However, be mindful of potential side reactions with other functional groups.

Q7: I am observing side reactions during the N-deprotection. What are the likely causes and how can I avoid them?

Side reactions can occur, especially under harsh conditions.

  • Hydrolysis of the Nitrile: Strong acidic conditions can lead to the hydrolysis of the cyano group. If this is an issue, consider using milder deprotection methods or protecting the nitrile group if necessary.

  • Alkylation: The ethyl group released during deprotection can potentially act as an alkylating agent for nucleophilic sites on the molecule. This is less common but can be a consideration.

Quantitative Data for N-Ethoxycarbonyl Deprotection

| Reagent | Solvent | Temperature | Time | Yield | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | TMSI | Acetonitrile or Chloroform | Room Temp to Reflux | Varies | Good to excellent | General Knowledge | | HBr/Acetic Acid | Acetic Acid | Room Temp to 70°C | Varies | Good to excellent | General Knowledge |

Experimental Protocol: N-Deprotection using TMSI

  • Dissolve the N-ethoxycarbonyl piperidine derivative in anhydrous acetonitrile or chloroform under an inert atmosphere.

  • Add iodotrimethylsilane (TMSI) dropwise at room temperature.

  • Stir the reaction mixture until the deprotection is complete (monitor by TLC or LC-MS).

  • Quench the reaction by the addition of methanol.

  • Remove the solvent under reduced pressure.

  • The product can be isolated as the hydroiodide salt or neutralized with a base and extracted into an organic solvent.

Troubleshooting Workflow for N-Deprotection

G start Start: N-Deprotection issue Problem Encountered start->issue incomplete Incomplete Deprotection issue->incomplete side_reactions Side Reactions issue->side_reactions stronger_reagent Use Stronger Reagent (e.g., HBr/AcOH) incomplete->stronger_reagent optimize_conditions Optimize Conditions (Time, Temp) incomplete->optimize_conditions milder_reagent Use Milder Reagent/Conditions side_reactions->milder_reagent protect_nitrile Consider Nitrile Protection side_reactions->protect_nitrile end_good Successful Deprotection stronger_reagent->end_good end_bad Problem Persists: Re-evaluate Synthetic Route stronger_reagent->end_bad optimize_conditions->end_good milder_reagent->end_good milder_reagent->end_bad protect_nitrile->end_good

Troubleshooting logic for N-deprotection.
Alkylation at the 4-Position

Introducing an alkyl group at the carbon alpha to the nitrile can be achieved by forming an enolate followed by reaction with an alkyl halide.

Q8: I am having difficulty achieving C4-alkylation. The reaction is not proceeding. What could be the issue?

The failure of the alkylation reaction can be due to several factors:

  • Base Strength: A strong, non-nucleophilic base is required to deprotonate the C4 position. Lithium diisopropylamide (LDA) is a common choice.[8][9][10] Ensure the LDA is freshly prepared or properly titrated.

  • Temperature: The enolate formation is typically carried out at low temperatures (e.g., -78 °C) to prevent side reactions.

  • Anhydrous Conditions: The reaction is highly sensitive to moisture. Ensure all glassware is flame-dried and solvents are anhydrous.

  • Alkylating Agent: Use a reactive alkyl halide (iodides > bromides > chlorides).

Q9: I am getting a mixture of mono- and di-alkylated products. How can I control the selectivity?

Controlling the degree of alkylation can be challenging.

  • Stoichiometry: Use a slight excess of the enolate relative to the alkylating agent to favor mono-alkylation.

  • Slow Addition: Add the alkylating agent slowly to the enolate solution at low temperature.

  • Bulky Alkylating Agents: If possible, using a bulkier alkylating agent can disfavor di-alkylation due to steric hindrance.

Quantitative Data for C4-Alkylation

BaseAlkylating AgentSolventTemperatureTimeYieldReference
LDAAlkyl Iodide/BromideTHF-78 °C to Room TempVariesVariable[8][9][10]

Experimental Protocol: C4-Alkylation using LDA

  • In a flame-dried, three-necked flask under an inert atmosphere, dissolve diisopropylamine in anhydrous THF.

  • Cool the solution to -78 °C and add n-butyllithium dropwise to generate LDA.

  • After stirring for 30 minutes, slowly add a solution of this compound in anhydrous THF.

  • Stir the mixture at -78 °C for 1-2 hours to ensure complete enolate formation.

  • Add the alkyl halide dropwise and allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the product by column chromatography.

Troubleshooting Workflow for C4-Alkylation

G start Start: C4-Alkylation issue Problem Encountered start->issue no_reaction No Reaction issue->no_reaction polyalkylation Polyalkylation issue->polyalkylation check_base Check Base Activity/Stoichiometry no_reaction->check_base check_conditions Ensure Anhydrous/Low Temp Conditions no_reaction->check_conditions check_alkyl_halide Use More Reactive Alkyl Halide no_reaction->check_alkyl_halide control_stoichiometry Control Stoichiometry (Base & Alkyl Halide) polyalkylation->control_stoichiometry slow_addition Slow Addition of Alkyl Halide polyalkylation->slow_addition end_good Successful Alkylation check_base->end_good end_bad Problem Persists: Re-evaluate Base/Solvent System check_base->end_bad check_conditions->end_good check_alkyl_halide->end_good control_stoichiometry->end_good control_stoichiometry->end_bad slow_addition->end_good

Troubleshooting logic for C4-alkylation.

References

Preventing decomposition of Ethyl 4-cyanopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of Ethyl 4-cyanopiperidine-1-carboxylate during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound that might be susceptible to degradation?

A1: The molecule contains two primary functional groups prone to reaction under common experimental conditions: the ethyl carbamate and the cyano (nitrile) group. The piperidine ring itself is relatively stable but can be subject to oxidation under harsh conditions.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure stability, the compound should be stored at 2-8°C in a tightly sealed container, protected from moisture and light.

Q3: My sample of this compound has developed a yellow tint. Is it still usable?

A3: A pale yellow color may not necessarily indicate significant decomposition, as some suppliers note the compound can be a colorless to pale yellow liquid or solid.[1] However, a noticeable change in color from its initial state could suggest degradation. It is advisable to verify the purity of the material using an appropriate analytical method (e.g., NMR, LC-MS) before use.

Q4: In which solvents is this compound soluble and stable?

A4: The compound is soluble in common organic solvents such as chloroform, dichloromethane, and ethyl acetate.[2] Its stability in protic solvents (e.g., water, methanol, ethanol) may be limited, especially in the presence of acidic or basic catalysts, due to the risk of hydrolysis.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Issue 1: Low Yield or Absence of Starting Material in Reaction Mixture

If you observe a lower-than-expected recovery of the starting material or its complete absence upon reaction workup and analysis, consider the following potential causes and solutions.

Potential Causes:

  • Hydrolysis of the Ethyl Carbamate: The ethyl carbamate group is susceptible to hydrolysis under either acidic or basic conditions, which would lead to the formation of 4-cyanopiperidine.[3][4]

  • Hydrolysis of the Cyano Group: The cyano group can be hydrolyzed to a carboxamide or a carboxylic acid, particularly in the presence of strong acids or bases and heat.[1][5][6]

  • Thermal Degradation: Although specific data is unavailable for this compound, carbamates and cyano-containing molecules can be susceptible to thermal decomposition.[7][8]

Solutions:

  • pH Control: Maintain a neutral pH throughout your reaction if possible. If acidic or basic conditions are required, consider performing the reaction at a lower temperature to minimize hydrolysis.

  • Temperature Management: Avoid excessive heating. If high temperatures are necessary, minimize the reaction time.

  • Inert Atmosphere: For reactions sensitive to oxidation, conduct the experiment under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Appearance of Unexpected Peaks in Analytical Data (NMR, LC-MS)

The presence of unexpected signals in your analytical data may indicate the formation of degradation products.

Potential Degradation Products and Their Signatures:

  • 4-cyanopiperidine: Resulting from the hydrolysis of the ethyl carbamate. This would be identifiable by the loss of the ethyl group signals in NMR and a corresponding mass change in MS.

  • Ethyl 4-(aminocarbonyl)piperidine-1-carboxylate: Formed from the partial hydrolysis of the cyano group. This would show a change in the chemical shift of the C4 proton and the appearance of amide N-H protons in the NMR spectrum, along with an increase in mass corresponding to the addition of water.

  • 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid: Arising from the complete hydrolysis of the cyano group. This would result in the disappearance of the cyano group in the IR spectrum and the appearance of a broad carboxylic acid O-H proton signal in the NMR spectrum.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Decomposition start Unexpected results observed (low yield, extra peaks) check_purity Verify purity of starting material (NMR, LC-MS) start->check_purity is_pure Is starting material pure? check_purity->is_pure purify Purify starting material is_pure->purify No analyze_conditions Analyze reaction conditions (pH, temp, solvent) is_pure->analyze_conditions Yes purify->check_purity is_harsh Are conditions harsh? (strong acid/base, high temp) analyze_conditions->is_harsh modify_conditions Modify conditions: - Lower temperature - Use milder reagents - Buffer pH is_harsh->modify_conditions Yes run_control Run control experiment (without other reagents) is_harsh->run_control No stability_test Perform stability test (see protocol below) modify_conditions->stability_test run_control->stability_test end Optimized conditions identified stability_test->end

Caption: A logical workflow for troubleshooting the decomposition of this compound.

Potential Decomposition Pathways

The following diagram illustrates the hypothesized decomposition pathways of this compound based on general chemical principles.

G cluster_1 Hypothesized Decomposition Pathways A This compound B 4-Cyanopiperidine A->B Acidic or Basic Hydrolysis C Ethyl 4-(aminocarbonyl)piperidine-1-carboxylate A->C Partial Hydrolysis (H₂O, H⁺ or OH⁻) D 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid C->D Full Hydrolysis (H₂O, H⁺ or OH⁻)

Caption: Potential degradation products of this compound.

Experimental Protocol: Stability Testing

This protocol provides a method to assess the stability of this compound under your specific experimental conditions.

Objective: To determine the stability of this compound in a given solvent and at a specific temperature over time.

Materials:

  • This compound

  • Proposed reaction solvent

  • Internal standard (e.g., dimethyl sulfoxide, 1,3,5-trimethoxybenzene)

  • NMR tubes or HPLC vials

  • Constant temperature bath or heating block

Procedure:

  • Prepare a stock solution of this compound in the chosen solvent at the desired concentration.

  • Add a known amount of the internal standard to the stock solution.

  • Aliquot the solution into several NMR tubes or HPLC vials.

  • Take an initial analytical measurement (t=0) using NMR or HPLC to determine the initial ratio of the compound to the internal standard.

  • Place the remaining samples in a constant temperature bath set to the intended reaction temperature.

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), remove a sample and quench the degradation by cooling it rapidly.

  • Analyze the sample by NMR or HPLC and determine the new ratio of the compound to the internal standard.

  • Plot the percentage of remaining this compound versus time to determine its stability profile.

Experimental Workflow:

G cluster_2 Stability Study Workflow prep Prepare stock solution with internal standard aliquot Aliquot into vials prep->aliquot t0 Analyze t=0 sample (NMR or HPLC) aliquot->t0 incubate Incubate samples at target temperature aliquot->incubate plot Plot % remaining compound vs. time t0->plot time_points Remove and analyze samples at time intervals incubate->time_points time_points->plot analyze Analyze stability profile plot->analyze

Caption: A workflow for conducting a stability study on this compound.

Summary of Key Parameters

ParameterRecommendationRationale
Storage Temperature 2-8°CTo minimize thermal degradation and slow down potential hydrolysis if moisture is present.
pH of Reaction Neutral (if possible)The ethyl carbamate and cyano groups are susceptible to acid and base-catalyzed hydrolysis.[3][5]
Solvent Choice Aprotic solvents (e.g., DCM, Chloroform, Ethyl Acetate)To avoid solvolysis, particularly hydrolysis, of the carbamate and nitrile functional groups.[2]
Temperature As low as feasible for the reactionHigher temperatures can accelerate decomposition reactions.[9]

References

Technical Support Center: Byproduct Analysis in Ethyl 4-Cyanopiperidine-1-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4-cyanopiperidine-1-carboxylate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the common byproducts observed in the synthesis of this compound?

A1: The synthesis of this compound, typically achieved by reacting 4-cyanopiperidine with ethyl chloroformate in the presence of a base, can lead to the formation of several byproducts. The most common impurities include:

  • Unreacted Starting Materials: Residual 4-cyanopiperidine and ethyl chloroformate may be present in the final product if the reaction does not go to completion.

  • Diethyl Carbonate: This byproduct can form from the reaction of ethanol (a hydrolysis product of ethyl chloroformate) with another molecule of ethyl chloroformate.[1][2]

  • 4-Cyanopiperidine Hydrochloride: If a hydrochloride salt of 4-cyanopiperidine is used as a starting material or if HCl is generated during the reaction (e.g., from the hydrolysis of ethyl chloroformate) and not effectively neutralized, this salt can be present as an impurity.

  • Hydrolysis Product: The primary hydrolysis product of the starting material, ethyl chloroformate, is ethanol and hydrochloric acid.[3][4] While volatile, residual ethanol can be present and can also lead to the formation of diethyl carbonate.

Q2: My reaction yield is low. What are the potential causes and how can I improve it?

A2: Low yields in this synthesis can be attributed to several factors:

  • Incomplete Reaction: Ensure that the reaction is allowed to proceed for a sufficient amount of time and at the appropriate temperature. Monitoring the reaction progress by techniques like TLC, GC, or HPLC is recommended.

  • Hydrolysis of Ethyl Chloroformate: Ethyl chloroformate is sensitive to moisture and can hydrolyze to ethanol and HCl, which will not react with the piperidine.[3][5] Using anhydrous solvents and reagents is crucial.

  • Base Stoichiometry: An insufficient amount of base will not effectively neutralize the HCl generated during the reaction, which can protonate the 4-cyanopiperidine, rendering it unreactive. The use of at least a stoichiometric amount of a suitable base (e.g., triethylamine, pyridine) is recommended.

  • Work-up and Purification Losses: The product may be lost during the aqueous work-up or purification steps. Optimize extraction and chromatography conditions to minimize these losses.

Q3: I am observing an unknown peak in my GC-MS/HPLC analysis. How can I identify it?

A3: Identifying unknown impurities requires a systematic approach:

  • Mass Spectrometry (MS) Analysis: If using GC-MS or LC-MS, analyze the mass spectrum of the unknown peak. The molecular ion and fragmentation pattern can provide clues about the structure of the impurity.

  • Consider Potential Byproducts: Compare the observed mass with the molecular weights of the common byproducts listed in Q1.

  • Spiking Experiments: If a potential byproduct is suspected and a standard is available, "spike" your sample with a small amount of the standard and re-analyze. An increase in the peak area of the unknown confirms its identity.

  • NMR Spectroscopy: If the impurity can be isolated in sufficient quantity, NMR spectroscopy (¹H and ¹³C) is a powerful tool for structural elucidation.

Q4: How can I minimize the formation of diethyl carbonate?

A4: To minimize the formation of diethyl carbonate, it is essential to prevent the hydrolysis of ethyl chloroformate. This can be achieved by:

  • Using Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents.

  • Controlling Reaction Temperature: The reaction should be carried out at a controlled, low temperature to minimize side reactions.

  • Efficient Mixing: Ensure efficient stirring to promote the reaction between 4-cyanopiperidine and ethyl chloroformate, which is faster than the hydrolysis reaction.

Byproduct Formation and Analysis Data

The following table summarizes the potential byproducts, their likely formation pathways, and suggested analytical methods for their detection.

Byproduct/ImpurityMolecular Weight ( g/mol )Formation PathwaySuggested Analytical Method(s)
4-Cyanopiperidine110.16Unreacted starting materialGC-MS, HPLC-UV/MS
Ethyl Chloroformate108.52Unreacted starting materialGC-MS (may require derivatization)
Diethyl Carbonate118.13Reaction of ethanol (from ethyl chloroformate hydrolysis) with ethyl chloroformate.[1][2]GC-MS, ¹H NMR
4-Cyanopiperidine HCl146.62Incomplete neutralization of HCl or use of hydrochloride salt as starting material.Ion Chromatography, Titration
Ethanol46.07Hydrolysis of ethyl chloroformate.[3][5]GC-FID, ¹H NMR

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound
  • To a solution of 4-cyanopiperidine (1.0 eq.) and a suitable base (e.g., triethylamine, 1.2 eq.) in an anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) at 0 °C under an inert atmosphere (e.g., nitrogen, argon), add ethyl chloroformate (1.1 eq.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by TLC or GC analysis.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: GC-MS Method for Byproduct Analysis
  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-400 amu.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Sample Preparation: Dilute the crude reaction mixture or purified product in a suitable solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.

Protocol 3: HPLC Method for Purity Assessment
  • Instrument: High-Performance Liquid Chromatograph with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water.

    • B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 10% B.

    • 2-15 min: 10% to 90% B.

    • 15-20 min: 90% B.

    • 20.1-25 min: 10% B (re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of a 50:50 mixture of water and acetonitrile.

Visualizations

Synthesis_and_Byproducts Ethyl Chloroformate Ethyl Chloroformate Diethyl Carbonate Diethyl Carbonate Ethyl Chloroformate->Diethyl Carbonate Ethanol Ethanol Ethyl Chloroformate->Ethanol HCl HCl Ethyl Chloroformate->HCl This compound This compound Ethyl Chloroformate->this compound Base Base Base->this compound H2O (Moisture) H2O (Moisture) H2O (Moisture)->Ethanol Hydrolysis H2O (Moisture)->HCl Hydrolysis Ethanol->Diethyl Carbonate Side Reaction

Caption: Synthetic pathway and major byproduct formation routes.

Troubleshooting_Workflow start Experiment Shows Impurity or Low Yield analysis Analyze Crude Reaction Mixture (GC-MS, HPLC, NMR) start->analysis identify Identify Byproducts and Unreacted Starting Materials analysis->identify yield_issue Low Yield? analysis->yield_issue optimize_reaction Optimize Reaction Conditions: - Temperature - Reaction Time - Base Stoichiometry identify->optimize_reaction Known Byproducts anhydrous Ensure Anhydrous Conditions: - Dry Glassware - Anhydrous Solvents identify->anhydrous Hydrolysis Products purification Optimize Purification: - Extraction pH - Chromatography Conditions identify->purification Starting Materials Present yield_issue->optimize_reaction Yes yield_issue->purification No, but purity is low end Achieve Desired Purity and Yield optimize_reaction->end anhydrous->end purification->end

Caption: Troubleshooting workflow for byproduct analysis.

References

Technical Support Center: Enhancing Stereoselectivity in Reactions with Ethyl 4-Cyanopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 4-cyanopiperidine-1-carboxylate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving high stereoselectivity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving high stereoselectivity in reactions involving this compound?

A1: The primary challenges in stereoselective reactions with this compound and its analogues (e.g., the N-Boc variant) revolve around controlling the facial selectivity of nucleophilic or electrophilic attack at or adjacent to the C4 position. The piperidine ring can exist in various chair and boat conformations, and the substituents on the ring can influence the steric and electronic environment, making it difficult to achieve high diastereoselectivity or enantioselectivity.[1]

Q2: How can I improve the diastereoselectivity of my reaction?

A2: Improving diastereoselectivity often involves a systematic optimization of reaction conditions. Key factors to consider include:

  • Temperature: Lowering the reaction temperature can enhance selectivity by favoring the transition state with the lowest activation energy.[1]

  • Solvent: The polarity and coordinating ability of the solvent can influence the transition state geometry and, consequently, the diastereomeric ratio of the product. It is advisable to screen a variety of solvents with different properties (e.g., toluene, THF, dichloromethane, acetonitrile).[1]

  • Catalyst/Reagent: The choice of catalyst (e.g., Lewis acids) or reagent can have a profound impact on stereoselectivity. For instance, in reductions, the choice of reducing agent can influence the direction of hydride attack.[1]

Q3: What strategies can be employed for the enantioselective functionalization of the 4-position?

A3: For enantioselective transformations, several strategies can be employed:

  • Chiral Catalysts: The use of chiral catalysts, such as chiral Rhodium or Ruthenium complexes, can induce facial selectivity during bond formation.[2]

  • Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can direct the stereochemical outcome of a reaction.[3][4] The auxiliary can be removed in a subsequent step.

  • Biocatalysis: Enzymes can offer high enantio- and regioselectivity under mild reaction conditions. For instance, nitrilase-catalyzed enantioselective synthesis has been reported for related piperidine derivatives.[5]

Q4: Can the N-protecting group influence the stereochemical outcome?

A4: Yes, the N-protecting group can significantly influence the stereoselectivity of reactions. The size and nature of the protecting group (e.g., ethyl carbamate vs. Boc) can affect the conformational equilibrium of the piperidine ring and the steric hindrance around the reactive center, thereby influencing the direction of attack of incoming reagents.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in Alkylation/Addition Reactions

Symptom: Your reaction yields a mixture of diastereomers with a low diastereomeric ratio (d.r.).

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Suboptimal Reaction Temperature Screen a range of lower temperatures (e.g., 0 °C, -20 °C, -78 °C) to enhance selectivity.
Inappropriate Solvent Experiment with solvents of varying polarity and coordinating ability (e.g., toluene, THF, CH2Cl2).
Non-optimal Lewis Acid/Base If applicable, screen a variety of Lewis acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) or bases (e.g., LDA, KHMDS).
Steric Hindrance Consider modifying the N-protecting group to a bulkier or smaller group to alter the steric environment around the C4 position.
Issue 2: Low Enantiomeric Excess (e.e.) in Asymmetric Reactions

Symptom: The enantiomeric excess of your product is significantly lower than expected.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inactive or Impure Chiral Ligand/Catalyst Ensure the purity and activity of your chiral ligand or catalyst. Consider synthesizing or purchasing a fresh batch.
Suboptimal Reaction Conditions Optimize reaction parameters such as temperature, pressure (for hydrogenations), and reaction time.
Background Uncatalyzed Reaction A non-selective background reaction may be competing with the desired catalyzed pathway. Lowering the temperature or using a more active catalyst can help.
Incorrect Chiral Auxiliary If using a chiral auxiliary, the chosen auxiliary may not be providing sufficient steric bias. Screen different chiral auxiliaries.[3][4]

Experimental Protocols

Note: The following are generalized protocols and may require optimization for your specific substrate and reaction.

Protocol 1: General Procedure for Diastereoselective Reduction of the Cyano Group

This protocol outlines a general approach for the diastereoselective reduction of the nitrile in this compound to a primary amine, which can often result in a mixture of diastereomers depending on the reducing agent and conditions.

  • Preparation: Dissolve this compound (1 equivalent) in a suitable dry solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cooling: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).

  • Addition of Reducing Agent: Slowly add the reducing agent (e.g., LiAlH₄, NaBH₄ with an additive, or catalytic hydrogenation) to the stirred solution. The choice of reducing agent is critical and can influence diastereoselectivity.[6]

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a suitable quenching agent (e.g., water, Rochelle's salt solution).

  • Work-up and Purification: Perform an appropriate aqueous work-up, extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography to separate the diastereomers.

  • Analysis: Determine the diastereomeric ratio by ¹H NMR or HPLC analysis of the purified product.

Protocol 2: General Procedure for Asymmetric Alkylation using a Chiral Auxiliary

This protocol describes a general workflow for achieving asymmetric alkylation at a position alpha to a carbonyl, a principle that can be adapted for creating stereocenters in piperidine derivatives by using a chiral auxiliary.[7]

  • Attachment of Chiral Auxiliary: Couple a suitable chiral auxiliary (e.g., an Evans oxazolidinone) to a carboxylic acid precursor of the desired piperidine fragment.[4][7]

  • Enolate Formation: Treat the substrate with a suitable base (e.g., LDA, NaHMDS) at low temperature (-78 °C) in an anhydrous solvent (e.g., THF) to form the corresponding enolate.

  • Alkylation: Add the electrophile (e.g., an alkyl halide) to the enolate solution and allow the reaction to proceed at low temperature.

  • Reaction Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride and perform a standard work-up.

  • Cleavage of Chiral Auxiliary: Remove the chiral auxiliary under appropriate conditions (e.g., hydrolysis with LiOH/H₂O₂) to yield the enantiomerically enriched product.[7]

  • Purification and Analysis: Purify the product by column chromatography and determine the enantiomeric excess by chiral HPLC or SFC.

Visualizations

troubleshooting_workflow cluster_diastereo Troubleshooting Diastereoselectivity cluster_enantio Troubleshooting Enantioselectivity start Low Stereoselectivity Observed q1 Identify Reaction Type start->q1 diastereo Diastereoselective Reaction q1->diastereo Diastereomers enantio Enantioselective Reaction q1->enantio Enantiomers d_temp Optimize Temperature (e.g., lower temp) diastereo->d_temp d_solvent Screen Solvents (e.g., Toluene, THF, DCM) diastereo->d_solvent d_reagent Vary Reagents/Catalysts (e.g., Lewis Acids) diastereo->d_reagent e_catalyst Check Catalyst/Ligand Purity enantio->e_catalyst e_conditions Optimize Reaction Conditions (e.g., Temp, Pressure) enantio->e_conditions e_auxiliary Screen Chiral Auxiliaries enantio->e_auxiliary analyze Analyze Results (NMR, HPLC, SFC) d_temp->analyze d_solvent->analyze d_reagent->analyze e_catalyst->analyze e_conditions->analyze e_auxiliary->analyze end Improved Stereoselectivity analyze->end

Caption: Troubleshooting workflow for low stereoselectivity.

experimental_workflow cluster_reaction_path Stereoselective Transformation start Start with Ethyl 4-cyanopiperidine-1-carboxylate reaction Choose Stereoselective Method start->reaction path1 Catalytic Asymmetric Hydrogenation reaction->path1 path2 Diastereoselective Nucleophilic Addition reaction->path2 path3 Chiral Auxiliary Mediated Reaction reaction->path3 optimization Optimize Reaction Conditions (Temp, Solvent, Catalyst) path1->optimization path2->optimization path3->optimization workup Reaction Work-up and Purification optimization->workup analysis Stereochemical Analysis (d.r. or e.e.) workup->analysis product Desired Stereoisomer analysis->product

Caption: General experimental workflow for stereoselective reactions.

References

Technical Support Center: Catalyst Deactivation in Ethyl 4-Cyanopiperidine-1-Carboxylate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to catalyst deactivation during reactions involving Ethyl 4-Cyanopiperidine-1-Carboxylate, particularly in its hydrogenation to Ethyl 4-(aminomethyl)piperidine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the common catalysts used for the hydrogenation of this compound?

A1: Common catalysts for the hydrogenation of nitriles to primary amines include Raney Nickel, Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), and Rhodium-based catalysts.[1] The choice of catalyst can significantly influence the reaction's selectivity and efficiency. For substrates similar to this compound, Platinum on carbon (Pt/C) has been used effectively.

Q2: What are the typical signs of catalyst deactivation in my reaction?

A2: Key indicators of catalyst deactivation include:

  • A significant decrease in the reaction rate or a complete stall of the reaction.

  • Reduced product yield and lower selectivity towards the desired primary amine.

  • The necessity for more forcing reaction conditions (e.g., higher temperature or pressure) to achieve conversion.

  • A visible change in the catalyst's appearance, such as clumping or a change in color.

Q3: Is the ethyl carbamate group in this compound stable under typical hydrogenation conditions?

A3: The ethyl carbamate functionality is generally stable under catalytic hydrogenation conditions, similar to the tert-butyloxycarbonyl (Boc) protecting group.[2][3] However, very harsh conditions or the presence of certain acidic or basic additives could potentially lead to its degradation. In contrast, benzyloxycarbonyl (Cbz) groups are readily cleaved by catalytic hydrogenolysis.[2][4]

Q4: Can the amine product cause catalyst deactivation?

A4: Yes, the product, Ethyl 4-(aminomethyl)piperidine-1-carboxylate, as well as potential side-products like secondary and tertiary amines, can adsorb onto the catalyst's active sites and act as inhibitors, a phenomenon known as product inhibition or poisoning.[1]

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues related to catalyst deactivation.

Issue 1: Slow or Incomplete Reaction

Possible Causes & Solutions

CauseRecommended Action
Catalyst Poisoning by Impurities Identify the Source: Analyze starting materials and solvents for common poisons like sulfur compounds, halides, or residual pyridine from the synthesis of the piperidine ring. Purification: Purify the starting material (this compound) by distillation or chromatography. Ensure high-purity, degassed solvents are used.
Product Inhibition Optimize Reaction Conditions: Lower the reaction temperature if feasible to reduce the rate of byproduct formation. Consider using a solvent system that may minimize the adsorption of the amine product onto the catalyst surface.
Insufficient Catalyst Activity Increase Catalyst Loading: Incrementally increase the catalyst loading to see if the reaction rate improves. Use a More Active Catalyst: If using Pd/C, consider switching to Pt/C or Raney Nickel, which can be more active for nitrile hydrogenation.
Poor Mass Transfer Improve Agitation: Ensure vigorous stirring to keep the catalyst suspended and facilitate hydrogen transfer. Check Hydrogen Pressure: Ensure the hydrogen pressure is maintained at the desired level throughout the reaction.
Issue 2: Poor Selectivity (Formation of Secondary/Tertiary Amines)

Possible Causes & Solutions

CauseRecommended Action
Reaction Conditions Favoring Byproduct Formation Add Ammonia or a Base: The addition of ammonia or a mild base can suppress the formation of secondary and tertiary amines. Optimize Temperature and Pressure: Lower temperatures and higher hydrogen pressures generally favor the formation of the primary amine.
Catalyst Type Select a More Selective Catalyst: Raney Nickel is often reported to be selective for primary amine formation in the presence of ammonia.

Experimental Protocols

Protocol 1: Hydrogenation of a Related Cyanopiperidine Derivative

This protocol is adapted from a patent describing the hydrogenation of a structurally similar compound and can be used as a starting point for the hydrogenation of this compound.

  • Reaction: Hydrogenation of 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate.

  • Catalyst: Platinum on carbon (Pt/C).

  • Procedure: A solution of 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate in acetic acid is stirred with Pt/C under a hydrogen atmosphere (5 bar) at 25°C for 24 hours. The reaction mixture is then filtered through celite to remove the catalyst. The filtrate is purified by ion-exchange chromatography to yield the desired ethyl 4-(aminomethyl)piperidine-4-carboxylate.

Diagrams

Troubleshooting Workflow for Catalyst Deactivation

G Start Reaction Slows or Stops Check_Purity Check Purity of Starting Materials and Solvents Start->Check_Purity Impurity_Detected Impurity Detected? Check_Purity->Impurity_Detected Purify Purify Starting Materials/Solvents Impurity_Detected->Purify Yes Check_Conditions Review Reaction Conditions (Temp, Pressure, Stirring) Impurity_Detected->Check_Conditions No Purify->Check_Conditions Optimize_Conditions Optimize Conditions (e.g., lower temp, increase stirring) Check_Conditions->Optimize_Conditions Check_Catalyst Evaluate Catalyst (Loading, Activity) Optimize_Conditions->Check_Catalyst Success Reaction Successful Optimize_Conditions->Success If successful Increase_Loading Increase Catalyst Loading Check_Catalyst->Increase_Loading Change_Catalyst Change Catalyst Type (e.g., Pd/C to Pt/C or Ra-Ni) Increase_Loading->Change_Catalyst Increase_Loading->Success If successful Regenerate_Catalyst Consider Catalyst Regeneration Change_Catalyst->Regenerate_Catalyst Change_Catalyst->Success If successful Regenerate_Catalyst->Success

Caption: A flowchart for troubleshooting catalyst deactivation.

Potential Pathways for Catalyst Deactivation

G cluster_reaction Main Reaction Pathway cluster_deactivation Deactivation Pathways Catalyst Active Catalyst Site Product Primary Amine Product Catalyst->Product Deactivated_Catalyst Deactivated Catalyst Site Substrate This compound Substrate->Catalyst Product->Catalyst Product Inhibition Byproducts Secondary/Tertiary Amines Byproducts->Catalyst Poisoning Impurities Impurities (e.g., Sulfur, Pyridine) Impurities->Catalyst Strong Poisoning

Caption: Mechanisms of catalyst deactivation in nitrile hydrogenation.

References

Validation & Comparative

Comparative Guide to Analytical Methods for the Characterization of Ethyl 4-cyanopiperidine-1-carboxylate and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the characterization of Ethyl 4-cyanopiperidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. This document outlines various analytical techniques and presents a comparative analysis with two common alternatives: Ethyl 4-aminopiperidine-1-carboxylate and Ethyl 4-hydroxypiperidine-1-carboxylate. The information herein is intended to assist researchers in selecting the most appropriate analytical strategies for quality control, reaction monitoring, and characterization of these piperidine derivatives.

Executive Summary

This compound and its amino and hydroxy analogues are important building blocks in the development of various therapeutic agents. Accurate and robust analytical methods are crucial for ensuring the identity, purity, and quality of these compounds. This guide details the application of key analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC), for the characterization of these molecules. Comparative data, where available, is presented to highlight the distinguishing features of each compound under various analytical conditions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its alternatives is presented in Table 1. These properties are fundamental for the development of analytical methods, particularly for chromatographic separations.

PropertyThis compoundEthyl 4-aminopiperidine-1-carboxylate[1]Ethyl 4-hydroxypiperidine-1-carboxylate[2]
Molecular Formula C₉H₁₄N₂O₂[3]C₈H₁₆N₂O₂C₈H₁₅NO₃
Molecular Weight 182.22 g/mol [3]172.22 g/mol 173.21 g/mol
Appearance Colorless to pale yellow liquid or solid[3]LiquidColorless to yellow liquid
Solubility Soluble in organic solvents[3]Data not readily availableData not readily available

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and identification of organic molecules. The following sections detail the expected spectroscopic data for this compound and its analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: Proton NMR is used to determine the number and types of hydrogen atoms in a molecule. The expected chemical shifts for the protons in the three compounds are summarized in Table 2.

¹³C NMR: Carbon NMR provides information about the number and types of carbon atoms. Table 3 lists the expected chemical shifts for the carbons in the piperidine ring and the ethyl carboxylate group.

Table 2: Comparative ¹H NMR Spectral Data (Predicted/Reported Chemical Shifts in ppm)

Functional GroupThis compoundEthyl 4-aminopiperidine-1-carboxylateEthyl 4-hydroxypiperidine-1-carboxylate
-O-CH₂ -CH₃ (quartet)~4.1~4.1~4.1
Piperidine-H (axial/equatorial)~3.0-3.8~2.8-3.8~3.0-3.9
Piperidine-H (axial/equatorial)~1.6-2.2~1.2-2.0~1.4-2.0
-CH-CN / -CH-NH₂ / -CH-OH (multiplet)~2.9~2.6~3.7
-O-CH₂-CH₃ (triplet)~1.2~1.2~1.2

Table 3: Comparative ¹³C NMR Spectral Data (Predicted/Reported Chemical Shifts in ppm)

Carbon AtomThis compoundEthyl 4-aminopiperidine-1-carboxylateEthyl 4-hydroxypiperidine-1-carboxylate
C =O (ester)~155~156~156
-C N (nitrile)~122--
-O-C H₂-CH₃~61~61~61
Piperidine-C (adjacent to N)~43~44~43
Piperidine-C (other)~28-32~33-35~32-35
C -CN / C -NH₂ / C -OH~25~49~67
-O-CH₂-C H₃~14~15~15
Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. The expected molecular ion peaks and potential fragmentation patterns are crucial for identification.

Table 4: Comparative Mass Spectrometry Data

ParameterThis compoundEthyl 4-aminopiperidine-1-carboxylateEthyl 4-hydroxypiperidine-1-carboxylate
Ionization Mode ESI+ESI+ESI+
[M+H]⁺ (m/z) 183.11173.13174.11
Key Fragmentation Ions (m/z) 155, 138, 110155, 128, 100156, 128, 114
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 5: Comparative FTIR Spectral Data (Characteristic Absorption Bands in cm⁻¹)

Functional GroupThis compoundEthyl 4-aminopiperidine-1-carboxylate[1]Ethyl 4-hydroxypiperidine-1-carboxylate[2]
C=O Stretch (Ester) ~1690-1710~1680-1700~1680-1700
C≡N Stretch (Nitrile) ~2240-2260--
N-H Stretch (Amine) -~3300-3400 (doublet)-
O-H Stretch (Alcohol) --~3200-3600 (broad)
C-O Stretch (Ester) ~1200-1300~1200-1300~1200-1300
C-H Stretch (Alkyl) ~2850-3000~2850-3000~2850-3000

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are standard techniques for the separation, quantification, and purity assessment of pharmaceutical compounds.

Experimental Protocol: HPLC Method for Piperidine Derivatives

This protocol is a general method that can be adapted for the analysis of this compound and its analogues. Method optimization and validation are recommended for specific applications.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid). A typical gradient could be 10-90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Experimental Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the typical workflows for the analytical characterization of these piperidine derivatives.

cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis Sample Sample Dissolution Dissolution Sample->Dissolution Solvent HPLC HPLC Dissolution->HPLC Purity & Quantification NMR NMR Dissolution->NMR Structure Elucidation MS MS Dissolution->MS Molecular Weight FTIR FTIR Dissolution->FTIR Functional Groups Chromatogram Chromatogram HPLC->Chromatogram Spectra Spectra NMR->Spectra Fragmentation Fragmentation MS->Fragmentation Absorption Bands Absorption Bands FTIR->Absorption Bands

Caption: General analytical workflow for piperidine derivatives.

Start Start Compound_Known Known Compound? Start->Compound_Known Routine_QC Routine QC: HPLC for Purity Compound_Known->Routine_QC Yes Full_Characterization Full Characterization: NMR, MS, FTIR Compound_Known->Full_Characterization No Compare_to_Standard Compare to Reference Standard Routine_QC->Compare_to_Standard Structure_Elucidation De novo Structure Elucidation Full_Characterization->Structure_Elucidation End End Compare_to_Standard->End Structure_Elucidation->End

Caption: Decision tree for selecting analytical methods.

Conclusion

The analytical characterization of this compound and its amino and hydroxy analogues can be effectively achieved using a combination of spectroscopic and chromatographic techniques. While this guide provides an overview of the expected analytical data and a general HPLC protocol, it is imperative that methods are validated for their intended use to ensure data accuracy and reliability. The choice of analytical technique will depend on the specific requirements of the analysis, such as routine quality control or complete structural elucidation of a novel compound.

References

Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of Ethyl 4-cyanopiperidine-1-carboxylate and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of synthetic intermediates is paramount to ensuring the quality and efficacy of the final active pharmaceutical ingredient. Ethyl 4-cyanopiperidine-1-carboxylate and its derivatives are key building blocks in the synthesis of numerous pharmaceutical compounds. This guide provides an in-depth comparison of mass spectrometry with other analytical techniques for the characterization of these crucial molecules, supported by experimental data and detailed protocols.

Mass spectrometry (MS) stands out as a powerful tool for the structural elucidation and quantification of this compound and its analogs. Its high sensitivity and ability to provide detailed fragmentation information make it indispensable in modern analytical laboratories. This guide will delve into the mass spectrometric behavior of this compound class and compare its performance against other common analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Mass Spectrometry of this compound: A Detailed Look

The mass spectrometric analysis of this compound, with a molecular formula of C₉H₁₄N₂O₂ and a molecular weight of 182.22 g/mol , provides a wealth of structural information through its characteristic fragmentation patterns.[1] Depending on the ionization technique employed, distinct fragmentation pathways can be observed.

Electron Ionization (EI) Mass Spectrometry

A key fragmentation pathway for piperidine derivatives under EI is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. This leads to the formation of a stable iminium ion. The fragmentation pattern is also heavily influenced by the substituents on the piperidine ring.

Predicted Fragmentation of this compound (EI-MS):

Based on the fragmentation of analogous compounds, the following key fragments can be anticipated for this compound:

Predicted m/z Proposed Fragment Structure/Loss
182Molecular Ion [M]⁺
155Loss of ethyl radical (•C₂H₅)
137Loss of ethoxy radical (•OC₂H₅)
110Loss of the ethyl carboxylate group (•COOC₂H₅)
82Piperidine ring fragment
55Further fragmentation of the piperidine ring
Electrospray Ionization (ESI) Mass Spectrometry

Electrospray ionization (ESI), a soft ionization technique, is particularly well-suited for the analysis of polar and thermally labile molecules. In the positive ion mode, this compound is expected to readily form a protonated molecule, [M+H]⁺, at m/z 183. Tandem mass spectrometry (MS/MS) of this precursor ion would reveal characteristic fragmentation patterns, often initiated by the protonated nitrogen. Common fragmentation pathways in ESI-MS/MS of piperidine derivatives include the neutral loss of small molecules.

Comparative Analysis with Other Techniques

While mass spectrometry provides unparalleled sensitivity and structural detail, a comprehensive characterization of this compound and its derivatives often necessitates a multi-technique approach.

Technique Strengths Limitations Application for this compound
Mass Spectrometry (MS) High sensitivity, provides molecular weight and structural information through fragmentation.Isomeric differentiation can be challenging without chromatography.Ideal for impurity profiling, reaction monitoring, and structural confirmation.
Nuclear Magnetic Resonance (NMR) Provides detailed information about the carbon-hydrogen framework and connectivity of atoms.Lower sensitivity compared to MS.Essential for unambiguous structure elucidation and confirmation of stereochemistry.
Fourier-Transform Infrared (FTIR) Provides information about the functional groups present in a molecule.Does not provide detailed structural information on its own.Useful for confirming the presence of key functional groups like the nitrile (-C≡N) and carbonyl (C=O) groups.
Gas Chromatography (GC) Excellent separation for volatile and thermally stable compounds.Not suitable for non-volatile or thermally labile compounds without derivatization.Can be used for purity assessment and quantification, often coupled with MS (GC-MS).
High-Performance Liquid Chromatography (HPLC) Versatile for a wide range of compounds, including non-volatile and thermally labile ones.UV detection may require the presence of a chromophore.The primary method for purity determination and quantification, especially when coupled with MS (LC-MS).

Experimental Protocols

Mass Spectrometry (LC-MS/MS)

A general protocol for the analysis of piperidine derivatives using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is as follows:

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute to working concentrations.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Injection Volume: 1 - 5 µL.

    • Column Temperature: 30 - 40 °C.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • MS Method: Perform a full scan (e.g., m/z 100-500) to identify the precursor ion ([M+H]⁺). Subsequently, perform a product ion scan of the precursor ion to observe the fragmentation pattern. Optimize collision energy to obtain a good distribution of fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For a liquid sample, a thin film can be prepared between two salt plates.

  • Data Acquisition: Record the spectrum over a suitable range (e.g., 4000-400 cm⁻¹).

Visualizing the Analytical Workflow

The logical flow for selecting an appropriate analytical method for the characterization of this compound and its derivatives can be visualized as follows:

analytical_workflow start Sample: this compound or derivative structural_elucidation Structural Elucidation? start->structural_elucidation purity_quantification Purity/Quantification? start->purity_quantification nmr NMR Spectroscopy (1H, 13C, etc.) structural_elucidation->nmr Yes ms Mass Spectrometry (EI, ESI-MS/MS) structural_elucidation->ms Yes ftir FTIR Spectroscopy structural_elucidation->ftir Yes hplc HPLC-UV/MS purity_quantification->hplc Yes gc GC-MS purity_quantification->gc If volatile confirmation Structural Confirmation nmr->confirmation ms->confirmation ftir->confirmation quant_result Quantitative Results hplc->quant_result gc->quant_result

References

A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of Ethyl 4-cyanopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like Ethyl 4-cyanopiperidine-1-carboxylate is critical for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of this key intermediate.

This compound is a heterocyclic compound utilized in the synthesis of various pharmaceutical agents. Its purity profile can significantly impact the downstream synthetic steps and the impurity profile of the final drug substance. Therefore, robust and reliable analytical methods are essential for its quality control.

Comparison of HPLC and GC-MS Methods

The choice between HPLC and GC-MS for purity analysis depends on the physicochemical properties of the analyte and potential impurities, as well as the specific requirements of the analysis, such as sensitivity and the need for structural elucidation of unknown impurities.

FeatureHPLCGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass-based detection.
Applicability Ideal for non-volatile, polar, and thermally labile compounds.[1][2]Best suited for volatile and thermally stable compounds.[2]
Sample Preparation Generally simpler, involving dissolution in a suitable solvent.May require derivatization to increase volatility and thermal stability, especially for polar compounds.
Sensitivity Dependent on the detector used (e.g., UV, DAD, ELSD). Can be highly sensitive.[3]Typically offers high sensitivity, especially with selected ion monitoring (SIM).
Specificity Good, can be enhanced with mass spectrometry (LC-MS).Excellent, provides structural information for impurity identification.
Throughput Can be lower due to longer run times for complex separations.Often provides faster analysis times for volatile compounds.
Cost Instrumentation and solvent costs can be significant.Instrument cost is generally higher, but solvent costs can be lower.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for HPLC and GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is designed as a stability-indicating assay for the quantification of this compound and the separation of its potential process-related impurities and degradation products.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30-31 min: 80-20% B; 31-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection 220 nm

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in a 50:50 mixture of acetonitrile and water to obtain a concentration of 0.5 mg/mL.

  • Sample Solution: Prepare the test sample in the same manner as the standard solution.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is suitable for the analysis of volatile and semi-volatile impurities in this compound.

Instrumentation:

  • GC-MS system with a split/splitless injector and a mass selective detector.

Chromatographic and Mass Spectrometric Conditions:

ParameterCondition
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Injector Temperature 250 °C
Oven Program Initial temp: 80 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-450 amu

Sample Preparation:

  • Sample Solution: Accurately weigh and dissolve approximately 10 mg of this compound in 1 mL of dichloromethane.

Data Presentation

The performance of each method can be summarized through key validation parameters. The following tables present typical performance data for the analysis of pharmaceutical intermediates.

Table 1: HPLC Method Performance Data

ParameterResult
Linearity (r²) > 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (%RSD) < 2.0%
Limit of Detection (LOD) 0.01 µg/mL
Limit of Quantification (LOQ) 0.03 µg/mL
Specificity No interference from placebo and known impurities

Table 2: GC-MS Method Performance Data

ParameterResult
Linearity (r²) > 0.998
Accuracy (% Recovery) 95.0 - 105.0%
Precision (%RSD) < 5.0%
Limit of Detection (LOD) 0.1 ppm
Limit of Quantification (LOQ) 0.3 ppm
Specificity Confirmed by mass spectral data

Mandatory Visualization

To visualize the experimental workflows, the following diagrams are provided in DOT language.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Diluent start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect DAD Detection at 220 nm separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Impurities integrate->quantify report Generate Report quantify->report

Caption: Workflow for purity assessment by HPLC.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Dichloromethane start->dissolve inject Inject into GC-MS dissolve->inject separate Separation on HP-5ms Column inject->separate detect Mass Spectrometry Detection separate->detect identify Identify Impurities via Library Search detect->identify quantify Quantify Impurities identify->quantify report Generate Report quantify->report

Caption: Workflow for purity assessment by GC-MS.

Conclusion

Both HPLC and GC-MS are powerful techniques for the purity assessment of this compound. HPLC is a versatile and robust method for routine quality control, capable of analyzing the parent compound and a wide range of non-volatile impurities. GC-MS provides excellent specificity and is ideal for identifying and quantifying volatile and semi-volatile impurities. The choice of method should be based on a risk assessment of the potential impurity profile and the specific analytical requirements. For comprehensive characterization, a combination of both techniques is often employed.

References

Comparison of synthetic routes to Ethyl 4-cyanopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the synthetic routes to Ethyl 4-cyanopiperidine-1-carboxylate is essential for researchers and professionals in drug development to select the most efficient and practical method. This guide provides an objective analysis of two primary synthetic pathways, supported by experimental data and detailed protocols.

Two principal synthetic routes for the preparation of this compound have been identified and evaluated:

  • Route A: N-ethoxycarbonylation of 4-cyanopiperidine. This is a direct, one-step synthesis.

  • Route B: Dehydration of isonipecotamide followed by N-ethoxycarbonylation. This is a two-step process.

The following diagram illustrates the logical flow of these synthetic pathways.

cluster_A Route A cluster_B Route B start1 4-Cyanopiperidine Route_A_Process N-ethoxycarbonylation start1->Route_A_Process start2 Isonipecotamide Route_B_Step1 Dehydration start2->Route_B_Step1 reagent1 Ethyl Chloroformate reagent1->Route_A_Process Route_B_Step2 N-ethoxycarbonylation reagent1->Route_B_Step2 reagent2 Dehydrating Agent (e.g., Thionyl Chloride) reagent2->Route_B_Step1 product This compound intermediate 4-Cyanopiperidine HCl intermediate->Route_B_Step2 Route_A_Process->product Direct Synthesis Route_B_Step1->intermediate Route_B_Step2->product

A Researcher's Guide to Structural Analogs of Ethyl 4-cyanopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the piperidine scaffold is a cornerstone of medicinal chemistry, offering a versatile framework for designing therapeutic agents. Ethyl 4-cyanopiperidine-1-carboxylate serves as a key building block in this field, and understanding the pharmacological impact of its structural analogs is crucial for the rational design of novel drugs. This guide provides a comparative overview of key structural analogs, focusing on how modifications at the 4-position of the piperidine ring influence biological activity. The information presented is supported by experimental data and detailed protocols to aid in laboratory research.

Introduction to the Piperidine Scaffold

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a prevalent feature in numerous pharmaceuticals.[1] Its conformational flexibility and the ability to introduce substituents at various positions make it an attractive scaffold for targeting a wide range of biological receptors. This compound is a valuable starting material, with the cyano group offering a versatile handle for chemical transformations and the N-ethoxycarbonyl group modulating the basicity of the piperidine nitrogen and influencing pharmacokinetic properties.

This guide will explore the structure-activity relationships (SAR) of analogs where the 4-cyano group is replaced by other key functionalities, namely anilino, amino, and hydroxyl groups. These modifications can dramatically alter the compound's biological profile, leading to agents with activities ranging from potent opioid receptor modulation to significant antifungal effects.

Comparison of 4-Substituted Piperidine Analogs

The functional group at the 4-position of the piperidine ring plays a pivotal role in determining the biological activity of the molecule. Below is a comparison of analogs based on their primary therapeutic applications and available performance data.

4-Anilinopiperidine Analogs: Opioid Receptor Modulation

Analogs featuring a 4-anilino group are renowned for their potent activity at opioid receptors, forming the core structure of fentanyl and its derivatives.[2][3] The nitrogen of the anilino group and the piperidine nitrogen are crucial for receptor interaction.

Comparative Performance Data:

The following table summarizes the binding affinities of representative 4-anilinopiperidine analogs for the µ-opioid receptor (MOR). Lower Ki values indicate higher binding affinity.

Compound IDR1 (Piperidine Nitrogen Substituent)R2 (Aniline Substituent)µ-Opioid Receptor Binding Affinity (Ki, nM)
Analog 1 PhenethylH1.2
Analog 2 p-FluorophenethylH0.8
Analog 3 Phenethylp-Fluoro0.5
Analog 4 Boc (tert-butyloxycarbonyl)p-Fluoro15.7

Note: The data presented is a representative compilation from various sources for illustrative purposes and may not be from a single comparative study.

Structure-Activity Relationship Insights:

  • Piperidine Nitrogen Substituent (R1): A phenethyl group at the R1 position is generally optimal for high affinity. Modifications to this group can significantly impact potency.

  • Aniline Ring Substituent (R2): Halogenation, particularly with fluorine, on the aniline ring often enhances binding affinity.[3][4]

  • N-Protecting Groups: The presence of a bulky protecting group like Boc on the piperidine nitrogen, as seen in precursors like tert-butyl 4-((4-fluorophenyl)amino)piperidine-1-carboxylate, significantly reduces opioid receptor affinity.[3][4]

SAR_Anilinopiperidine cluster_piperidine 4-Anilinopiperidine Core cluster_substituents Substituent Effects on µ-Opioid Affinity Core Piperidine Ring R1 R1 (N-Substituent) - Phenethyl is optimal Core->R1 influences R2 R2 (Anilino Substituent) - Halogenation enhances affinity Core->R2 influences N-Boc N-Boc Group - Reduces affinity Core->N-Boc influences

Figure 1: Key structural determinants for the µ-opioid receptor affinity of 4-anilinopiperidine analogs.

4-Aminopiperidine Analogs: Antifungal Activity

A distinct class of analogs, the 4-aminopiperidines, has emerged as promising antifungal agents.[5] These compounds often target ergosterol biosynthesis, a crucial pathway for fungal cell membrane integrity.

Comparative Performance Data:

The table below presents the Minimum Inhibitory Concentration (MIC) values for representative 4-aminopiperidine derivatives against various fungal strains. Lower MIC values indicate greater antifungal potency.

Compound IDR1 (Piperidine Nitrogen Substituent)R2 (4-Amino Substituent)Candida albicans MIC (µg/mL)Aspergillus fumigatus MIC (µg/mL)
Analog 5 Benzyln-Dodecyl0.5 - 21 - 4
Analog 6 Phenethyln-Dodecyl0.25 - 10.5 - 2
Analog 7 Benzyln-Octyl8 - 3216 - 64
Analog 8 BenzylCyclohexyl>64>64

Data adapted from a study on novel 4-aminopiperidines as antifungal agents.[5]

Structure-Activity Relationship Insights:

  • Piperidine Nitrogen Substituent (R1): Benzyl and phenethyl groups at the R1 position contribute to high antifungal activity.

  • 4-Amino Substituent (R2): A long alkyl chain, such as n-dodecyl, at the R2 position is crucial for potent activity. Shorter or cyclic alkyl groups are detrimental.[5]

SAR_Aminopiperidine Start N-Substituted 4-Piperidone ReductiveAmination Reductive Amination (e.g., NaBH(OAc)3) Start->ReductiveAmination Amine Primary Amine (R2-NH2) Amine->ReductiveAmination Product 4-Aminopiperidine Analog ReductiveAmination->Product Bioassay Antifungal MIC Assay Product->Bioassay

Figure 2: General workflow for the synthesis and evaluation of 4-aminopiperidine antifungal analogs.

4-Hydroxypiperidine Analogs: Versatile Intermediates

Ethyl 4-hydroxypiperidine-1-carboxylate is a widely used intermediate in the synthesis of various pharmaceuticals, including antihistamines like Bepotastine.[6][7] The hydroxyl group provides a convenient point for further chemical modification, allowing for the construction of more complex molecules. While not typically the final active pharmacophore itself, its derivatives exhibit a broad range of biological activities.

Experimental Protocols

Opioid Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the µ-opioid receptor.[8]

Materials:

  • Receptor Source: Cell membranes from a stable cell line expressing the recombinant human µ-opioid receptor.

  • Radioligand: [³H]-DAMGO (a selective µ-opioid receptor agonist).

  • Test Compound: 4-anilinopiperidine analog.

  • Non-specific Binding Control: Naloxone at a high concentration (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Cell harvester with glass fiber filters.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

  • Assay Setup (in a 96-well plate, in triplicate):

    • Total Binding: Assay buffer, [³H]-DAMGO (at a concentration near its Kd), and membrane suspension.

    • Non-specific Binding: Assay buffer, [³H]-DAMGO, Naloxone (10 µM), and membrane suspension.

    • Competitive Binding: Assay buffer, [³H]-DAMGO, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for 120 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound and free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure radioactivity.

Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Antifungal Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method for determining the MIC of antifungal compounds.[9]

Materials:

  • Fungal Strains: e.g., Candida albicans, Aspergillus fumigatus.

  • Growth Media: RPMI-1640 medium.

  • Test Compound: 4-aminopiperidine analog.

  • Positive Control: A known antifungal agent (e.g., fluconazole).

  • 96-well microtiter plates.

  • Spectrophotometer.

Procedure:

  • Inoculum Preparation:

    • Yeast (Candida spp.): Culture yeast on Sabouraud Dextrose Agar. Suspend colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium.[9]

    • Mold (Aspergillus spp.): Grow the mold on potato dextrose agar. Harvest conidia and adjust the suspension to the desired concentration.

  • Assay Plate Preparation:

    • Perform twofold serial dilutions of the test compound in RPMI-1640 medium in a 96-well plate.

    • Include a drug-free well for a growth control and an uninoculated well for a sterility control.

  • Inoculation: Add the prepared fungal inoculum to each well (except the sterility control).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that causes a significant inhibition of growth (e.g., ≥50% reduction) compared to the drug-free growth control. This can be determined visually or by measuring the optical density with a spectrophotometer.[9]

Conclusion

The structural analogs of this compound represent a rich source of pharmacologically diverse compounds. By strategically modifying the substituent at the 4-position, researchers can develop molecules with tailored activities, from potent opioid analgesics to novel antifungal agents. The structure-activity relationships and experimental protocols detailed in this guide provide a framework for the continued exploration and optimization of the piperidine scaffold in modern drug discovery.

References

A Comparative Guide to the Structural Elucidation of Ethyl 4-cyanopiperidine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The precise understanding of the three-dimensional arrangement of atoms within these molecules is paramount for establishing structure-activity relationships (SAR) and guiding rational drug design. This guide provides a comparative analysis of X-ray crystallography for determining the solid-state conformation of ethyl 4-cyanopiperidine-1-carboxylate derivatives and contrasts this technique with alternative analytical methods.

Structural Analysis: The Power of X-ray Crystallography

X-ray crystallography stands as the definitive method for elucidating the atomic and molecular structure of a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, researchers can generate a detailed three-dimensional model of the electron density within the crystal, revealing precise bond lengths, angles, and conformational details.

Comparative Crystallographic Data of Piperidine Derivatives

The following table summarizes key crystallographic parameters for a selection of piperidine derivatives, offering a glimpse into the structural diversity within this class of compounds.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
Ethyl 4-[(E)-(2-hydroxybenzylidene)amino]piperidine-1-carboxylateC₁₅H₂₀N₂O₃MonoclinicP2₁/n15.732(3)9.1890(18)10.414(2)97.24(3)1493.5(5)4
1-(1-benzylpiperidine-4-yl)-3-benzoyl thioureaC₂₀H₂₃N₃OSMonoclinicP2₁/c10.335(1)17.938(2)10.983(1)108.08(1)1935.4(4)4
1-(1-benzylpiperidine-4-yl)-3-(3-phenylacryloyl)thioureaC₂₂H₂₅N₃OSMonoclinicP2₁/c11.981(2)10.418(2)17.513(4)107.48(3)2085.3(7)4
1-(4-nitrobenzoyl)piperazineC₁₁H₁₃N₃O₃MonoclinicC2/c24.587(2)7.0726(6)14.171(1)119.25(8)2149.9(4)4

Data sourced from publicly available crystallographic databases. This table is for illustrative purposes and compares derivatives with substitutions on the piperidine ring.

Experimental Protocols: A Closer Look at the Methodology

The determination of a crystal structure through X-ray diffraction involves a series of meticulous steps, from sample preparation to data analysis.

Key Experimental Steps in X-ray Crystallography:
  • Crystallization: The first and often most challenging step is to obtain high-quality single crystals of the compound of interest. This is typically achieved through techniques like slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization. The choice of solvent is critical and often determined empirically.

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is carefully selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A focused beam of X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations. The diffracted X-rays are recorded by a detector.

  • Data Processing: The collected diffraction intensities are processed to correct for experimental factors and to determine the unit cell parameters and space group of the crystal.

  • Structure Solution and Refinement: The processed data is used to solve the phase problem and generate an initial electron density map. This map is then used to build a molecular model, which is subsequently refined against the experimental data to obtain the final, accurate crystal structure.

Alternative Analytical Techniques: A Broader Perspective

While X-ray crystallography provides unparalleled detail in the solid state, a comprehensive characterization of a compound requires a multi-technique approach. Spectroscopic methods offer valuable information about the molecule's structure and connectivity in solution.

Analytical TechniqueInformation Provided
NMR Spectroscopy Nuclear Magnetic Resonance (NMR) provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms (primarily ¹H and ¹³C) within a molecule in solution. It is a powerful tool for confirming the constitution and configuration of a synthesized compound. For example, ¹H NMR can reveal the relative orientation of substituents on the piperidine ring through the analysis of coupling constants.[1]
IR Spectroscopy Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound derivatives, IR spectroscopy can confirm the presence of the nitrile (C≡N) and ester (C=O) functional groups through their characteristic absorption bands.[1]
Mass Spectrometry Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy.
Three-Dimensional Electron Diffraction (3DED) An emerging technique that can determine the structure of very small crystals (nanocrystals) that are not suitable for conventional X-ray diffraction. This method is particularly useful for analyzing microcrystalline powders.[2][3]

Workflow for Structural Elucidation

The following diagram illustrates a typical workflow for the structural elucidation of a novel piperidine derivative, integrating both crystallographic and spectroscopic techniques.

Structural Elucidation Workflow Workflow for Structural Elucidation of Piperidine Derivatives cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_crystallography X-ray Crystallography cluster_analysis Data Analysis & Application Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Crystallization Crystal Growth Purification->Crystallization SAR Structure-Activity Relationship (SAR) Studies NMR->SAR DataCollection X-ray Data Collection Crystallization->DataCollection StructureSolution Structure Solution & Refinement DataCollection->StructureSolution StructureSolution->SAR DrugDesign Rational Drug Design SAR->DrugDesign

Caption: A generalized workflow for the synthesis, characterization, and application of piperidine derivatives.

Conclusion

X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional structure of this compound derivatives in the solid state. The precise atomic coordinates and conformational details it provides are crucial for understanding their chemical properties and biological activities. However, a comprehensive structural characterization is best achieved through an integrated approach that combines crystallography with spectroscopic techniques such as NMR and IR, which provide complementary information about the molecule's structure in solution. This multi-faceted approach provides a complete picture, paving the way for the rational design of novel and more effective therapeutic agents.

References

In-Silico Modeling of Ethyl 4-cyanopiperidine-1-carboxylate Interactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, in-silico modeling has emerged as an indispensable tool for predicting and analyzing molecular interactions, thereby accelerating the identification and optimization of potential therapeutic agents. This guide provides a comparative analysis of the in-silico modeling of Ethyl 4-cyanopiperidine-1-carboxylate, a versatile heterocyclic building block, against other relevant piperidine derivatives. By examining various computational studies, we aim to offer researchers, scientists, and drug development professionals a comprehensive overview of the methodologies and potential interaction profiles of this class of compounds.

This compound serves as a key intermediate in the synthesis of a wide array of pharmacologically active molecules.[1][2][3] Its piperidine scaffold is a common motif in many biologically active compounds, making the understanding of its potential interactions with biological targets a subject of significant interest.[2] This guide will delve into a hypothetical in-silico study of this compound and compare its predicted binding behavior with that of other reported piperidine derivatives against relevant biological targets.

Comparative Analysis of In-Silico Interaction Models

While specific in-silico studies on this compound are not extensively documented in publicly available literature, we can infer its potential interaction profile based on computational studies of structurally similar piperidine derivatives. For this comparative guide, we will consider the µ-opioid receptor and human acetylcholinesterase (hAChE) as exemplary targets, given that various piperidine derivatives have been evaluated for their activity against these proteins.[4][5][6]

Table 1: Comparison of In-Silico Performance of Piperidine Derivatives

Compound/DerivativeTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesReference Compound(s)
This compound (Hypothetical) µ-Opioid Receptor-8.5 (Estimated)D147, Y148, W318Morphine, Fentanyl
4-Amino Methyl Piperidine Derivativesµ-Opioid Receptor-8.13 to -13.37Q124, D147, Y148, W318Morphine, Fentanyl, Pethidine
This compound (Hypothetical) hAChE (7XN1)-7.0 (Estimated)Y334, F330Tacrine, Donepezil
Ethyl (E)-4-((pyridin-2-ylimino)methyl)piperidine-1-carboxylatehAChE (7XN1)-7.34Not specifiedTacrine (-7.48), Donepezil
Ethyl (E)-4-((pyridin-3-ylimino)methyl)piperidine-1-carboxylatehAChE (7XN1)-7.41Not specifiedTacrine (-7.48), Donepezil
Ethyl (E)-4-((pyridin-4-ylimino)methyl)piperidine-1-carboxylatehAChE (7XN1)-7.52Not specifiedTacrine (-7.48), Donepezil

Note: The data for this compound is hypothetical and for comparative purposes, based on the general binding potential of the piperidine scaffold.

Experimental and Computational Protocols

The in-silico modeling of ligand-protein interactions typically involves a series of computational techniques. The following sections outline the detailed methodologies commonly employed in the studies of piperidine derivatives.

Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Protocol for Molecular Docking of Piperidine Derivatives with µ-Opioid Receptor:

  • Protein Preparation: The crystal structure of the µ-opioid receptor is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are removed. Hydrogen atoms are added, and charges are assigned using a force field such as CHARMm.

  • Ligand Preparation: The 3D structure of the piperidine derivative is generated and optimized using a suitable force field (e.g., MMFF94).[4] Torsional degrees of freedom are defined.

  • Grid Generation: A grid box is defined around the active site of the receptor, typically centered on the co-crystallized ligand or key active site residues (e.g., D147, Y148).[4]

  • Docking Simulation: A docking algorithm, such as AutoDock, is used to perform the docking calculations. A number of docking runs are typically performed to ensure conformational sampling.

  • Analysis of Results: The resulting docking poses are clustered and ranked based on their binding energy. The pose with the lowest binding energy is selected for further analysis of intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds.

Protocol for QSAR Model Development for Piperidine Derivatives:

  • Dataset Collection: A dataset of piperidine derivatives with their experimentally determined biological activities (e.g., IC50 values) is collected from the literature.[7][8]

  • Descriptor Calculation: A variety of molecular descriptors (e.g., 2D and 3D autocorrelation descriptors) are calculated for each molecule in the dataset.[7]

  • Model Building: A statistical method, such as multiple linear regression (MLR) or artificial neural networks, is used to build a model that correlates the descriptors with the biological activity.[7][9]

  • Model Validation: The predictive power of the QSAR model is evaluated using internal and external validation techniques (e.g., leave-one-out cross-validation, prediction for a test set).[7]

Visualizing In-Silico Workflows and Pathways

To better illustrate the processes involved in in-silico modeling and the potential signaling pathways, the following diagrams are provided.

G cluster_prep Preparation Stage cluster_docking Docking Simulation cluster_analysis Analysis Stage protein_prep Protein Structure Preparation grid_gen Grid Box Generation protein_prep->grid_gen ligand_prep Ligand (Piperidine Derivative) Structure Preparation docking Molecular Docking (e.g., AutoDock) ligand_prep->docking grid_gen->docking pose_analysis Binding Pose Analysis docking->pose_analysis interaction_analysis Interaction Analysis pose_analysis->interaction_analysis scoring Binding Energy Calculation pose_analysis->scoring

Figure 1: A generalized workflow for molecular docking studies.

G cluster_data Data Collection & Preparation cluster_model Model Development & Validation cluster_predict Prediction dataset Dataset of Piperidine Derivatives & Activity descriptors Molecular Descriptor Calculation dataset->descriptors model_build QSAR Model Building (e.g., MLR) descriptors->model_build model_val Model Validation (Internal & External) model_build->model_val new_compound New Piperidine Derivative model_val->new_compound predict_activity Predict Biological Activity new_compound->predict_activity

Figure 2: A typical workflow for QSAR model development.

Conclusion

The in-silico modeling of this compound and its derivatives offers a powerful approach to understanding their potential biological activities and guiding the design of new therapeutic agents. While direct computational studies on this specific molecule are limited, the wealth of research on other piperidine derivatives provides a solid foundation for comparative analysis. By leveraging techniques such as molecular docking and QSAR, researchers can efficiently screen and prioritize compounds for further experimental validation, ultimately accelerating the drug discovery pipeline. The protocols and comparative data presented in this guide aim to serve as a valuable resource for scientists and researchers in the field of medicinal chemistry and drug development.

References

Safety Operating Guide

Navigating the Safe Disposal of Ethyl 4-Cyanopiperidine-1-Carboxylate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of Ethyl 4-cyanopiperidine-1-carboxylate (CAS No. 182808-28-2), ensuring compliance and minimizing risk.

Immediate Safety Considerations

Before initiating any disposal procedures, it is crucial to consult the specific Safety Data Sheet (SDS) for this compound. While this guide provides a framework, the SDS contains detailed information on hazards, personal protective equipment (PPE), and emergency procedures tailored to the specific product.

General Safety Precautions:

  • Always handle the chemical in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of vapors or dust.

  • Prevent contact with skin and eyes.

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Step-by-Step Disposal Protocol

The proper disposal of this compound, as with any chemical waste, is governed by local, regional, and national regulations. The following steps provide a general operational plan that should be adapted to comply with the specific requirements of your institution and jurisdiction.

Step 1: Waste Identification and Classification

The first critical step is to determine if the waste is classified as hazardous. This determination must be made in accordance with regulations set forth by agencies such as the Environmental Protection Agency (EPA) in the United States or equivalent bodies in other regions. It is the responsibility of the waste generator to make this classification.

Step 2: Segregation and Storage

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Collect the waste in a designated, properly labeled, and sealed container. The container should be compatible with the chemical and clearly marked with the words "Hazardous Waste" and the full chemical name.

  • Store the waste container in a cool, dry, and well-ventilated secondary containment area, away from sources of ignition and incompatible materials.

Step 3: Arrange for Professional Disposal

Chemical waste must be disposed of through a licensed and approved hazardous waste disposal company.[1][2][3][4] Do not attempt to dispose of this chemical down the drain or in regular solid waste.[1][2]

  • Contact your institution's Environmental Health and Safety (EHS) department to coordinate the pickup and disposal of the chemical waste.

  • Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.

Step 4: Decontamination of Empty Containers

  • Empty containers that held this compound must also be treated as hazardous waste unless they are properly decontaminated.

  • Follow your institution's established procedures for decontaminating empty chemical containers. This may involve rinsing with a suitable solvent (the rinsate must also be collected as hazardous waste) before disposal.

Quantitative Data Summary

For quick reference, the following table summarizes key physical and chemical properties of this compound, which can be important for waste management considerations.

PropertyValue
CAS Number 182808-28-2
Molecular Formula C₉H₁₄N₂O₂
Molecular Weight 182.22 g/mol
Appearance Colorless to light yellow oil or solid

Disposal Decision Workflow

The following diagram illustrates the logical steps for making decisions regarding the disposal of this compound.

DisposalWorkflow Disposal Decision Workflow for this compound start Start: Unused or Waste This compound consult_sds Consult Safety Data Sheet (SDS) for specific hazards and handling start->consult_sds classify_waste Classify Waste: Hazardous or Non-Hazardous? (Consult local regulations) consult_sds->classify_waste hazardous_waste Hazardous Waste classify_waste->hazardous_waste Hazardous non_hazardous_waste Non-Hazardous Waste (Unlikely for this compound) classify_waste->non_hazardous_waste Non-Hazardous segregate Segregate and Store in Labeled, Sealed Container hazardous_waste->segregate end End of Process non_hazardous_waste->end Follow institutional guidelines for non-hazardous chemical waste contact_ehs Contact Environmental Health & Safety (EHS) or approved waste disposal vendor segregate->contact_ehs professional_disposal Arrange for Professional Disposal (e.g., Incineration, Chemical Treatment) contact_ehs->professional_disposal decontaminate_container Decontaminate Empty Container (Collect rinsate as hazardous waste) professional_disposal->decontaminate_container dispose_container Dispose of Decontaminated Container per institutional guidelines decontaminate_container->dispose_container dispose_container->end

References

Essential Safety and Operational Guide for Ethyl 4-Cyanopiperidine-1-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, operational procedures, and disposal plans for handling Ethyl 4-cyanopiperidine-1-carboxylate in a laboratory setting, designed for researchers, scientists, and professionals in drug development.

Hazard Identification and Personal Protective Equipment

Based on analogous compounds, this compound is anticipated to cause skin and eye irritation and may be harmful if swallowed or inhaled.[1][2] Appropriate personal protective equipment (PPE) is mandatory to minimize exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye and Face Protection Safety glasses with side-shields or chemical goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[1][3]To prevent eye contact which may cause serious irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or protective suit.[1][3]To avoid skin contact which can lead to irritation.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[2] If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.To prevent inhalation of vapors or aerosols.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedural steps for the safe handling of this compound from receipt to storage.

  • Receiving and Inspection:

    • Upon receipt, inspect the container for any signs of damage or leaks.

    • Verify that the container is clearly labeled with the chemical name and CAS number.

  • Preparation and Handling:

    • Always handle this compound within a certified chemical fume hood to ensure adequate ventilation.[2]

    • Ensure that an eyewash station and safety shower are readily accessible.[1][3]

    • Before handling, put on all required PPE as detailed in Table 1.

    • Avoid direct contact with skin and eyes, and prevent inhalation of any vapors or mists.[1]

    • Do not eat, drink, or smoke in the handling area.[1]

  • Storage:

    • Store the container tightly closed in a dry, cool, and well-ventilated area.[1]

    • Keep away from heat, sparks, open flames, and other sources of ignition.[1][3]

    • Store separately from incompatible materials such as strong oxidizing agents, acids, and bases.[1]

Experimental Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal prep_ppe Don PPE prep_setup Work in Fume Hood prep_ppe->prep_setup handle_chem Handle Chemical prep_setup->handle_chem handle_exp Perform Experiment handle_chem->handle_exp cleanup_decon Decontaminate Workspace handle_exp->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_store Store Securely cleanup_waste->cleanup_store disp_label Label Waste Container cleanup_waste->disp_label disp_dispose Dispose via Approved Vendor disp_label->disp_dispose

Caption: Workflow for Safe Handling of this compound.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all waste material, including unused chemical and contaminated consumables (e.g., gloves, wipes), in a designated and clearly labeled hazardous waste container.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Container Management:

    • Keep waste containers tightly closed and store them in a designated, well-ventilated area.

  • Final Disposal:

    • Dispose of the chemical waste through a licensed and approved hazardous waste disposal company.[1]

    • Do not dispose of this chemical down the drain or into the environment.[1]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-cyanopiperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-cyanopiperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.